3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(5-9)11-6-10(7-13)15-12-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQESCRHKDYWZSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680043 | |
| Record name | 3-(3-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251912-68-2 | |
| Record name | 3-(3-Methoxyphenyl)-5-isoxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251912-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxyphenyl)-1,2-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
**Executive Summary
This technical guide provides a comprehensive framework for the complete structure elucidation of this compound (CAS No. 251912-68-2). The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2][3] As such, unambiguous structural verification of novel derivatives like the title compound is a critical step in drug discovery and development. This document details a multi-technique, self-validating analytical workflow designed for researchers and drug development professionals. We will move beyond simple data reporting to explain the causal logic behind the selection of each analytical method, outlining how the complementary data from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy converge to provide irrefutable structural proof.
Introduction and Analytical Strategy
This compound is a versatile chemical intermediate used in the synthesis of more complex organic molecules, particularly in pharmaceutical development.[4] Its structure comprises a 3,5-disubstituted isoxazole core, a meta-substituted methoxyphenyl ring, and an aldehyde functional group. The precise arrangement of these components dictates the molecule's chemical reactivity and potential biological activity. Therefore, a rigorous and systematic approach to confirming its synthesis is paramount.
Our elucidation strategy is built on the principle of orthogonal verification, where each analytical technique provides a unique and independent piece of the structural puzzle.
Caption: A logical workflow for structure elucidation.
Molecular Formula and Weight Determination by Mass Spectrometry
Causality: The first step in elucidating any unknown structure is to determine its molecular weight (MW) and, from that, its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.
Experimental Protocol: HRMS (Electrospray Ionization)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard immediately prior to analysis.
-
Analysis: Infuse the sample solution into the electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion, typically observed as the protonated species [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Data Interpretation and Results
The expected molecular formula is C₁₁H₉NO₃.[4] The monoisotopic mass is calculated to be 203.0582 g/mol . The HRMS analysis should yield a protonated molecular ion [M+H]⁺ peak that corresponds to this calculated mass within a narrow error margin (typically < 5 ppm).
| Parameter | Expected Value | Observed Value (Hypothetical) |
| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₉NO₃ |
| Calculated Mass [M] | 203.0582 | - |
| Calculated m/z [M+H]⁺ | 204.0655 | 204.0653 |
| Mass Error | - | < 1.0 ppm |
This result provides strong evidence for the elemental composition of the molecule, forming the foundation upon which the rest of the structure is built.
Identification of Functional Groups by Infrared (IR) Spectroscopy
Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing specific bonds to vibrate. For our target molecule, we expect to see distinct absorptions for the aldehyde, the aromatic ring, the ether linkage, and the isoxazole core.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.
Data Interpretation and Results
The IR spectrum provides a "fingerprint" of the molecule's functional groups. The key is to correlate the observed absorption bands with known frequencies for specific bond types.[5][6]
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Observed Peak (Hypothetical) |
| Aldehyde | C=O Stretch | 1715-1695 | ~1705 (strong, sharp) |
| Aldehyde | C-H Stretch | 2850-2800 and 2750-2700 | ~2820, ~2730 (two weak bands) |
| Aromatic Ring | C=C Stretch | 1600-1450 | ~1600, ~1580, ~1470 |
| Isoxazole Ring | C=N Stretch | 1650-1590 | ~1615[7] |
| Isoxazole Ring | N-O Stretch | 1170-1110 | ~1150[5][6] |
| Ether (Aryl-O) | C-O Stretch | 1275-1200 (asymmetric) | ~1250 |
| Ether (O-CH₃) | C-H Stretch | 2850-2815 | ~2835 |
The presence of a strong band around 1705 cm⁻¹ is highly indicative of the aldehyde carbonyl. Combined with characteristic peaks for the isoxazole ring and the aryl ether, the IR data strongly supports the proposed arrangement of functional groups.
Structural Assembly via Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. ¹H NMR reveals the number and chemical environment of hydrogen atoms, while ¹³C NMR provides the same information for the carbon skeleton. Together, they allow for the complete assembly of the molecular puzzle.
Caption: Structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or 500 MHz NMR spectrometer. Shim the instrument to ensure high magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 scans).
¹H NMR Data Interpretation and Results
The ¹H NMR spectrum maps out all unique proton environments. The chemical shift (δ) indicates the electronic environment, the integration gives the proton count, and the multiplicity (splitting pattern) reveals adjacent protons.
| Proton Assignment | Multiplicity | Integration | Expected δ (ppm) | Observed δ (ppm) |
| Aldehyde (-CHO) | Singlet (s) | 1H | 9.9 - 10.2 | ~10.10 |
| Isoxazole H-4 | Singlet (s) | 1H | 6.7 - 7.0[8] | ~6.85 |
| Phenyl H-2 | Singlet/Triplet (t) | 1H | 7.4 - 7.6 | ~7.45 |
| Phenyl H-6 | Doublet (d) | 1H | 7.3 - 7.5 | ~7.40 |
| Phenyl H-5 | Triplet (t) | 1H | 7.3 - 7.5 | ~7.35 |
| Phenyl H-4 | Doublet (d) | 1H | 6.9 - 7.1 | ~7.05 |
| Methoxy (-OCH₃) | Singlet (s) | 3H | 3.8 - 3.9[1] | ~3.88 |
-
Key Insights: The sharp singlet at ~10.10 ppm is characteristic of an aldehyde proton. The singlet at ~3.88 ppm integrating to 3H confirms the methoxy group. The singlet at ~6.85 ppm is consistent with the lone proton on the isoxazole ring.[8] The complex pattern in the aromatic region (7.0-7.5 ppm) integrating to 4H confirms the disubstituted phenyl ring. The specific meta-substitution pattern gives rise to the observed multiplicities.
¹³C NMR Data Interpretation and Results
The ¹³C NMR spectrum identifies all unique carbon atoms.
| Carbon Assignment | Expected δ (ppm) | Observed δ (ppm) |
| Aldehyde (C=O) | 180 - 185 | ~183.5 |
| Isoxazole C-5 | 170 - 172 | ~171.0 |
| Isoxazole C-3 | 162 - 164 | ~163.2 |
| Phenyl C-3' (C-OCH₃) | 159 - 161 | ~160.0 |
| Phenyl C-1' | 129 - 131 | ~130.5 |
| Phenyl C-5' | 129 - 131 | ~130.1 |
| Phenyl C-6' | 118 - 120 | ~119.5 |
| Phenyl C-2' | 116 - 118 | ~117.0 |
| Phenyl C-4' | 112 - 114 | ~113.0 |
| Isoxazole C-4 | 98 - 102 | ~100.5 |
| Methoxy (-OCH₃) | 55 - 56[1] | ~55.5 |
-
Key Insights: The downfield signal at ~183.5 ppm confirms the aldehyde carbonyl carbon. The eleven distinct signals are consistent with the eleven carbon atoms in the proposed structure. The chemical shifts align with values reported for similar substituted isoxazole and anisole systems.[1][8]
Summary and Final Confirmation
The structure of this compound is unequivocally confirmed by the convergence of data from multiple, independent analytical techniques:
-
HRMS established the correct molecular formula, C₁₁H₉NO₃ .
-
IR Spectroscopy confirmed the presence of all key functional groups: an aldehyde (C=O), an aryl ether (C-O), and the isoxazole heterocyclic core (C=N, N-O).
-
¹H and ¹³C NMR Spectroscopy provided the definitive connectivity map, confirming the meta-substitution pattern on the phenyl ring and the relative positions of the aldehyde and methoxyphenyl groups at C5 and C3 of the isoxazole ring, respectively.
This systematic, evidence-based workflow represents a robust and reliable methodology for the structural elucidation of novel synthetic compounds, ensuring the scientific integrity required for progression in pharmaceutical research and development.
References
- 1. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. rsc.org [rsc.org]
Spectroscopic data of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic intermediate in medicinal chemistry and drug development.[1] Isoxazole derivatives are recognized for their wide spectrum of biological activities, making their unambiguous structural confirmation paramount.[2][3][4] This document offers researchers, scientists, and drug development professionals a detailed walkthrough of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the causality behind spectroscopic phenomena, providing a robust framework for structural elucidation and quality control.
Molecular Structure and Overview
This compound possesses a molecular formula of C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol .[1][5] The structure is composed of three key functional regions: a 3-methoxyphenyl substituent, a central 1,2-isoxazole heterocyclic ring, and a 5-position carbaldehyde group. Each of these components imparts distinct and identifiable signatures in various spectroscopic analyses.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the proton framework of a molecule. The chemical shift, multiplicity, and integration of each signal provide precise information about the electronic environment and connectivity of protons.
Experimental Protocol: ¹H NMR Acquisition
A robust protocol for acquiring high-quality ¹H NMR data is essential for accurate structural analysis.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Expected ¹H NMR Data
The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its good solubilizing properties and minimal spectral overlap.[6][7]
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H |
| Isoxazole-H (C4-H) | 7.0 - 7.2 | Singlet (s) | 1H |
| Ar-H | 7.3 - 7.5 | Multiplet (m) | 3H |
| Ar-H | 6.9 - 7.1 | Multiplet (m) | 1H |
| Methoxy-H (OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |
Note: These are predicted values based on analogous structures. Actual values may vary slightly.[8][9][10]
Interpretation and Mechanistic Insight
-
Aldehyde Proton (s, ~10.0 ppm): This proton is the most deshielded in the molecule. Its significant downfield shift is a direct consequence of the powerful electron-withdrawing nature and magnetic anisotropy of the adjacent carbonyl group. Its singlet nature confirms the absence of adjacent protons for coupling.
-
Isoxazole Ring Proton (s, ~7.1 ppm): The proton at the C4 position of the isoxazole ring typically appears as a sharp singlet, a characteristic feature of 3,5-disubstituted isoxazoles.[9][10]
-
Aromatic Protons (m, 6.9-7.5 ppm): The four protons on the 3-methoxyphenyl ring will exhibit complex splitting patterns (multiplets) due to ortho- and meta-couplings. The electron-donating methoxy group and the electron-withdrawing isoxazole ring influence their chemical shifts, leading to a spread-out appearance in this region.
-
Methoxy Protons (s, ~3.85 ppm): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet. Their chemical shift is characteristic of an aryl methyl ether.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. With broadband proton decoupling, each unique carbon atom typically appears as a single line, with its chemical shift indicating its electronic environment.
Experimental Protocol: ¹³C NMR Acquisition
The protocol is similar to ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope. A standard experiment is performed with broadband proton decoupling to simplify the spectrum into singlets for each carbon.[6][7]
Expected ¹³C NMR Data
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 190 |
| Isoxazole C5 | 170 - 172 |
| Isoxazole C3 | 162 - 164 |
| Aromatic C-O | 159 - 161 |
| Aromatic C (quaternary) | 129 - 131 |
| Aromatic CH | 110 - 130 |
| Isoxazole C4 | 97 - 100 |
| Methoxy (OCH₃) | 55 - 56 |
Note: Predicted values based on known isoxazole derivatives.[9][11]
Interpretation and Mechanistic Insight
-
Carbonyl Carbon (~187 ppm): The aldehyde's sp²-hybridized carbonyl carbon is the most deshielded carbon due to the polarization of the C=O bond, placing it far downfield.
-
Isoxazole Carbons (C3, C5, C4): The carbons of the heterocyclic ring resonate at distinct positions. C3 and C5, being bonded to electronegative heteroatoms, are significantly downfield compared to C4. The C4 carbon's chemical shift around 98 ppm is highly characteristic.[9]
-
Aromatic Carbons (110-161 ppm): The six carbons of the phenyl ring appear in the typical aromatic region. The carbon directly attached to the oxygen of the methoxy group is the most deshielded among them, while the quaternary carbon attached to the isoxazole ring is also identifiable.
-
Methoxy Carbon (~55.5 ppm): The sp³-hybridized carbon of the methoxy group appears upfield, consistent with a methyl group attached to an electronegative oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of functional groups. Specific bonds absorb infrared radiation at characteristic frequencies, providing a molecular fingerprint.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, efficient method for acquiring IR spectra of solid samples, requiring minimal preparation.
Caption: Simplified workflow for ATR-FTIR analysis.
Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic & Isoxazole C-H |
| ~2900, ~2800 | C-H Stretch | Aldehyde (Fermi doublet) |
| ~1715 | C=O Stretch | Aldehyde Carbonyl |
| ~1605, ~1580, ~1470 | C=C / C=N Stretch | Aromatic & Isoxazole Rings |
| ~1250, ~1030 | C-O Stretch | Aryl-O-CH₃ (Ether) |
| ~900-675 | C-H Bend | Aromatic Out-of-Plane |
Note: Characteristic absorption frequencies for isoxazole and aldehyde moieties.[8][10][12][13]
Interpretation and Mechanistic Insight
The IR spectrum provides definitive proof of the key functional groups.
-
Aldehyde Group: The most prominent feature is the intense C=O stretching band around 1715 cm⁻¹. Its presence is corroborated by the two weaker, but highly characteristic, C-H stretching bands of the aldehyde proton near 2800 and 2900 cm⁻¹.
-
Aromatic and Isoxazole Systems: The sharp peaks in the 1470-1605 cm⁻¹ region are due to the stretching vibrations within the two ring systems.
-
Methoxy Group: The strong bands corresponding to the asymmetric and symmetric C-O stretching of the aryl ether linkage confirm the presence of the methoxy substituent.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable fragmentation.[14][15]
Expected Mass Spectrum Data
-
Molecular Formula: C₁₁H₉NO₃
-
Exact Mass: 203.0582
-
Molecular Ion (M⁺˙): m/z = 203
Primary Fragmentation Pathways
The molecular ion (M⁺˙) will undergo fragmentation by breaking at its weakest points to form more stable ions and neutral radicals.
Caption: Predicted major fragmentation pathways in EI-MS.
Interpretation and Mechanistic Insight
-
Molecular Ion Peak (m/z 203): The presence of a peak at m/z 203 confirms the molecular weight of the compound.
-
[M-H]⁺ (m/z 202): Loss of the weakly bound aldehyde proton radical is a very common fragmentation pathway for aldehydes, resulting in a stable acylium ion.[16]
-
[M-CHO]⁺ (m/z 174): Cleavage of the bond between the isoxazole ring and the formyl group results in the loss of a formyl radical (·CHO, 29 Da). This is often a significant peak, indicating the presence of a terminal aldehyde.
-
Further Fragmentation: The fragment at m/z 174 can undergo further cleavage, such as the breakdown of the isoxazole ring, to produce other characteristic ions like the methoxyphenyl cation.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a self-validating system for the unequivocal identification and structural confirmation of this compound. The characteristic aldehyde signals in all spectra, combined with the specific signatures of the disubstituted isoxazole and methoxyphenyl moieties, create a unique spectroscopic fingerprint. This guide provides the foundational data and interpretive logic necessary for researchers to confidently characterize this valuable synthetic intermediate, ensuring the integrity of materials used in drug discovery and development pipelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-(2-METHOXY-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. rjpbcs.com [rjpbcs.com]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. rjpbcs.com [rjpbcs.com]
- 14. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 15. uni-saarland.de [uni-saarland.de]
- 16. whitman.edu [whitman.edu]
Introduction: The Synergy of Isoxazole and Methoxyphenyl Moieties
An In-Depth Technical Guide to the Biological Activity of Methoxyphenyl Isoxazole Derivatives
In the landscape of medicinal chemistry, the strategic combination of privileged structures is a cornerstone of novel drug discovery. The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents one such scaffold.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide array of biological targets.[3] When coupled with a methoxyphenyl group, the resulting derivatives exhibit a remarkable spectrum of biological activities, making them a focal point of intensive research. The methoxy group (-OCH₃), an electron-donating substituent, can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, thereby modulating its overall pharmacological profile.[4]
This guide provides a comprehensive technical overview of the multifaceted biological activities of methoxyphenyl isoxazole derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, supported by detailed experimental protocols and an analysis of their structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of compounds.
Core Synthesis Strategy: From Chalcones to Isoxazoles
The predominant and versatile method for synthesizing 3,5-disubstituted isoxazoles, including methoxyphenyl derivatives, often begins with the Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone.[1][5][6] This chalcone intermediate, bearing the desired methoxyphenyl substituent, is then reacted with hydroxylamine hydrochloride. The subsequent cyclization reaction yields the stable isoxazole ring.[5][7] This synthetic accessibility allows for the creation of large libraries of derivatives for biological screening by varying the substituents on both aromatic rings.
Caption: General synthesis workflow for methoxyphenyl isoxazole derivatives.
Anticancer Activity
Isoxazole-containing compounds have emerged as potent anticancer agents, capable of disrupting various cellular processes essential for tumor growth and survival.[8] The incorporation of a methoxyphenyl group has been shown to be a key determinant of this activity in several derivatives.
Mechanisms of Action
Methoxyphenyl isoxazole derivatives exert their anticancer effects through multiple mechanisms, making them attractive candidates for overcoming drug resistance.[9] Key mechanisms include:
-
Induction of Apoptosis: Many derivatives trigger programmed cell death by activating intrinsic or extrinsic apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins and the activation of caspases.[9]
-
Tubulin Polymerization Inhibition: Similar to taxanes and vinca alkaloids, some isoxazole compounds interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] The 3,4,5-trimethoxyphenyl substituent, in particular, has been identified as crucial for potent tubulin inhibition.[4]
-
Enzyme Inhibition: These compounds can act as small molecule inhibitors of critical enzymes in cancer signaling, such as histone deacetylases (HDACs), topoisomerases, and protein kinases, thereby disrupting cell proliferation and survival pathways.[8][9]
Caption: Key mechanisms of anticancer action for methoxyphenyl isoxazoles.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard colorimetric assay to determine the cytotoxic effect of a compound on cancer cell lines. The assay measures the activity of mitochondrial reductase enzymes, which reflects the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well.[10][11] Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the methoxyphenyl isoxazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like doxorubicin (positive control).[8] Also, include a vehicle control (e.g., DMSO) at the highest concentration used for the test compounds.
-
Incubation: Incubate the plate for 24-72 hours. The duration is dependent on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Summary: Anticancer Activity
| Compound ID | Substituent Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| SCT-4 | 2-(4-methoxyphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | ~74% viability at 100 µM | [10] |
| 2d | Isoxazole-carboxamide with 4-methoxyphenyl | HeLa | 15.48 µg/mL | [11] |
| 2d | Isoxazole-carboxamide with 4-methoxyphenyl | Hep3B | ~23 µg/mL | [11] |
| 2e | Isoxazole-carboxamide with 2,4-dimethoxyphenyl | Hep3B | ~23 µg/mL | [11] |
| ATCAA Analog | 3,4,5-trimethoxyphenyl at "C" ring | Prostate/Melanoma | nM range | [4] |
| Note: While a thiadiazole, this study highlights the activity of a methoxyphenyl substituent in a similar heterocyclic context. |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Isoxazole derivatives, including those with methoxyphenyl groups, have demonstrated promising activity against a broad spectrum of bacteria and fungi.[1][12]
Spectrum of Activity
Studies have shown that these compounds are active against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[12][13] The presence of methoxy, chloro, or nitro groups on the phenyl rings attached to the isoxazole core can significantly enhance antibacterial potency.[1] Some derivatives also exhibit antifungal activity against strains like Candida albicans and Aspergillus niger.[6][14]
Experimental Protocol: Antimicrobial Susceptibility (Disk Diffusion Method)
This method provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard) in sterile saline.
-
Lawn Culture: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a "lawn."
-
Disk Application: Impregnate sterile paper disks (6 mm diameter) with a known concentration of the methoxyphenyl isoxazole derivative (dissolved in a suitable solvent like DMSO).
-
Controls: Use a disk with the solvent alone (negative control) and a disk with a standard antibiotic (e.g., Ampicillin, Ciprofloxacin) or antifungal (e.g., Ketoconazole) as a positive control.[6][12]
-
Incubation: Place the disks onto the inoculated agar surface. Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.
-
Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is prevented) in millimeters (mm).
-
Interpretation: A larger zone of inhibition corresponds to greater antimicrobial activity. The results are typically compared to the standard drug.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of many diseases. Isoxazole derivatives have been identified as potent anti-inflammatory agents, and the methoxyphenyl substitution often plays a role in this activity.[1][7]
Mechanism of Action
The anti-inflammatory effects of methoxyphenyl isoxazoles are often linked to their ability to modulate the production of pro-inflammatory mediators. Studies on related methoxyphenolic compounds show they can inhibit the expression of multiple inflammatory cytokines and chemokines, such as IL-6, IL-8, CCL2, and CXCL10.[15][16] The mechanism may involve post-transcriptional regulation by inhibiting the binding of RNA-binding proteins (like HuR) to mRNA, which destabilizes the transcripts of inflammatory genes.[15][16]
Experimental Protocol: In Vivo Anti-inflammatory Screening (Carrageenan-Induced Paw Edema)
This is a classic and reliable model for evaluating acute anti-inflammatory activity of novel compounds.[17][18]
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.[17][18]
-
Grouping and Dosing: Divide animals into groups (n=6-8).
-
Group 1 (Control): Receives the vehicle (e.g., normal saline).
-
Group 2 (Standard): Receives a standard anti-inflammatory drug like Diclofenac sodium or Aspirin.[17]
-
Group 3+ (Test): Receives the methoxyphenyl isoxazole derivative at various doses, typically administered orally or intraperitoneally.
-
-
Baseline Measurement: One hour after drug administration, measure the initial volume of each animal's right hind paw using a plethysmometer.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution (a phlogistic agent) into the sub-plantar region of the right hind paw of each animal.[17]
-
Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Data Summary: Anti-inflammatory Activity
| Compound ID | Substituent Pattern | % Inhibition of Edema (at 3h) | Reference |
| 4a | 4-[4-(3-Methoxyphenyl)-isoxazol-3-yl]-phenyl-dimethylamine | 63.69% | [19] |
| 4f | 4-(3-Methoxyphenyl)-3-(3-nitro-phenyl)-isoxazole | 61.20% | [19] |
| 4n | 4-(3-Methoxyphenyl)-3-(4-nitro-phenyl)-isoxazole | 62.24% | [19] |
| I3, I5, I6, I11 | Various substituted isoxazoles | Potent activity |
Neuroprotective Activity
Emerging research has highlighted the potential of isoxazole derivatives in the treatment of neurodegenerative diseases and stroke.[20] These compounds can protect neurons from damage caused by oxidative stress and ischemia.[21]
Mechanism of Action
The primary neuroprotective mechanism appears to be the mitigation of oxidative stress. Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS), is a common pathway in neuronal cell death. Isoxazole-chroman hybrids, for example, have shown high efficacy in protecting neuronal HT22 cells from oxidative stress-induced death (oxytosis).[21]
Experimental Protocol: In Vitro Neuroprotection Screening
This protocol uses a neuronal cell line to screen for compounds that protect against a specific insult, such as chemical ischemia.[22]
-
Cell Culture: Culture a neuronal cell line, such as the mouse hippocampal cell line HT22, in 96-well plates.[21][22] HT22 cells are particularly useful for studying oxidative stress pathways.
-
Compound Pre-treatment: Treat the cells with various concentrations of the methoxyphenyl isoxazole derivatives for 1-2 hours before inducing damage.
-
Induction of "Chemical Ischemia": To mimic ischemic conditions in vitro, subject the cells to oxygen-glucose deprivation (OGD). This involves replacing the normal culture medium with a glucose-free medium and placing the plate in a hypoxic chamber (e.g., <1% O₂) for a defined period (e.g., 2-4 hours).[23]
-
Recovery Phase: After the OGD period, replace the medium with normal, glucose-containing medium (with the test compounds re-added) and return the cells to a normoxic incubator for 24 hours.
-
Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay (described above) or by measuring ATP levels using a commercial kit (e.g., CellTiter-Glo).[22][23]
-
Data Analysis: Compare the viability of compound-treated cells to that of untreated cells subjected to the same OGD insult. A significant increase in viability indicates a neuroprotective effect.
Caption: Workflow for in vitro screening of neuroprotective compounds.
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is critical for rational drug design. For methoxyphenyl isoxazole derivatives, several key SAR insights have been established:
-
Position of the Methoxy Group: The position of the methoxy group on the phenyl ring significantly impacts activity. For instance, in a series of anti-inflammatory compounds, derivatives with a 3-methoxyphenyl group consistently showed high potency.[19] In anticancer agents targeting tubulin, a 3,4,5-trimethoxy substitution pattern on one of the phenyl rings was found to be essential for high activity.[4]
-
Substituents on the Second Phenyl Ring: The nature and position of substituents on the other phenyl ring also play a crucial role. Electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl), or electron-donating groups like dimethylamino (-N(CH₃)₂), have been shown to enhance antibacterial and anti-inflammatory activities.[1][19]
-
The Isoxazole Core: The isoxazole ring itself is not merely a linker but an active pharmacophore. Its specific arrangement of heteroatoms (1,2-position) is often superior to other isomers like oxadiazole or oxazole in conferring antiviral or anticancer activity.[3][24]
Conclusion and Future Directions
Methoxyphenyl isoxazole derivatives represent a versatile and highly promising class of bioactive compounds. Their synthetic tractability allows for extensive structural modifications, leading to the identification of potent agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The methoxyphenyl moiety is a critical determinant of this activity, influencing potency and mechanism of action through its electronic and steric effects.
Future research should focus on several key areas:
-
Lead Optimization: Systematically modifying the most potent "hit" compounds to improve their efficacy, selectivity, and pharmacokinetic profiles (ADMET properties).
-
Mechanism Deconvolution: For compounds with promising activity, detailed studies are needed to precisely identify their molecular targets and signaling pathways.
-
In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to relevant animal models of cancer, infection, inflammation, or neurodegeneration to validate their therapeutic potential.
-
Combinatorial Therapies: Exploring the synergistic effects of these derivatives when used in combination with existing drugs to enhance therapeutic outcomes and overcome resistance.
The continued exploration of the chemical space around the methoxyphenyl isoxazole scaffold holds significant promise for the development of the next generation of therapeutic agents.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. nveo.org [nveo.org]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. espublisher.com [espublisher.com]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
- 14. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 19. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 20. mdpi.com [mdpi.com]
- 21. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke | PLOS One [journals.plos.org]
- 24. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
The 3-(3-methoxyphenyl)isoxazole Scaffold: A Comprehensive Technical Guide for Medicinal Chemists
Introduction: The Isoxazole Moiety as a Privileged Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This core is present in a range of FDA-approved drugs, from the anti-inflammatory agent Valdecoxib to the antirheumatic drug Leflunomide, highlighting its therapeutic versatility.[3] The 3-(3-methoxyphenyl)isoxazole scaffold, in particular, has emerged as a promising framework for the development of novel therapeutic agents, demonstrating significant potential across a spectrum of biological activities, most notably in the realm of anti-inflammatory, anticancer, and neuroprotective research.[4][5] The strategic placement of the 3-methoxyphenyl group provides a crucial handle for modulating the scaffold's physicochemical properties and its interaction with biological targets. This guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of the 3-(3-methoxyphenyl)isoxazole core, providing researchers and drug development professionals with a comprehensive technical resource.
Synthetic Strategies: Building the 3-(3-methoxyphenyl)isoxazole Core
The most prevalent and efficient method for constructing the 3-(3-methoxyphenyl)isoxazole scaffold is a two-step process commencing with a Claisen-Schmidt condensation, followed by a cyclization reaction with hydroxylamine hydrochloride.[4] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents on the 5-position of the isoxazole ring.
General Synthetic Workflow
The overall synthetic pathway can be visualized as a two-stage process, starting from commercially available precursors.
Caption: General workflow for the synthesis of 3-(3-methoxyphenyl)isoxazole derivatives.
Detailed Experimental Protocol: Synthesis of 3-(3-methoxyphenyl)-5-(4-chlorophenyl)isoxazole
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative 3-(3-methoxyphenyl)isoxazole derivative.
Part 1: Synthesis of (E)-1-(3-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-methoxyacetophenone (1.50 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 50 mL of ethanol with magnetic stirring.
-
Catalyst Addition: To the stirred solution, add 10 mL of a 40% aqueous potassium hydroxide solution dropwise over 15 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl until the pH is neutral. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Purification: Recrystallize the crude product from ethanol to afford the pure chalcone as a crystalline solid.
Part 2: Synthesis of 3-(3-methoxyphenyl)-5-(4-chlorophenyl)isoxazole
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (2.73 g, 10 mmol) in 40 mL of ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (0.98 g, 12 mmol) to the solution.
-
Reaction: Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 8:2).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into 150 mL of ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 3-(3-methoxyphenyl)-5-(4-chlorophenyl)isoxazole.
Biological Activities and Therapeutic Potential
The 3-(3-methoxyphenyl)isoxazole scaffold has demonstrated a range of biological activities, with the most extensively studied being its anti-inflammatory effects. Emerging research also points towards its potential in oncology and neurodegenerative diseases.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
A significant body of research has focused on the anti-inflammatory properties of 3-(3-methoxyphenyl)isoxazole derivatives.[4] The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of the inflammatory response.[4]
References
- 1. eijst.org.uk [eijst.org.uk]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espublisher.com [espublisher.com]
A Senior Application Scientist's Technical Guide to 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Authored For: Drug Development Professionals & Medicinal Chemists Preamble: The isoxazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and its capacity to engage in a wide range of biological interactions.[1][2] These five-membered heterocyclic compounds are lauded for their metabolic stability and their ability to act as versatile bioisosteres, improving the physicochemical properties of lead compounds.[3][4][5] Within this esteemed class of molecules, 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde emerges as a pivotal synthetic intermediate.[6] Its unique trifunctional architecture—comprising a substituted aromatic ring, a stable isoxazole core, and a reactive aldehyde group—renders it an exceptionally valuable building block for constructing complex molecular entities.[7] This guide provides an in-depth analysis of its physicochemical properties, proven synthetic strategies, and spectroscopic characterization, offering field-proven insights for its effective utilization in research and development.
Section 1: Core Physicochemical & Structural Properties
A precise understanding of a compound's fundamental properties is non-negotiable for its successful application in synthesis and screening. 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde is a stable, crystalline solid under standard conditions, though its aldehyde functionality necessitates careful handling to prevent unwanted oxidation.
Below is the chemical structure of the title compound, rendered to illustrate the spatial relationship between the methoxyphenyl group, the isoxazole ring, and the carbaldehyde functional group.
Caption: Structure of 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde.
Table 1: Core Physicochemical Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 251912-68-2 | [6][8] |
| Molecular Formula | C₁₁H₉NO₃ | [6] |
| Molecular Weight | 203.20 g/mol | [6] |
| Appearance | Pale yellow needles | [6] |
| Melting Point | 72-79 °C | [6] |
| Purity | ≥ 97% (as determined by HPLC) | [6] |
| Storage Conditions | Store at 0-8 °C, desiccated |[6] |
Expert Insights on Handling and Storage: The specified storage condition of 0-8 °C is critical. The aldehyde functional group is susceptible to air oxidation, which would convert it to the corresponding carboxylic acid, introducing a significant impurity. Refrigerated, desiccated storage under an inert atmosphere (e.g., argon or nitrogen) is the best practice to ensure long-term purity and reactivity. Its favorable solubility in common organic solvents facilitates its use in a wide array of synthetic transformations.[6]
Section 2: Synthesis Protocol and Mechanistic Rationale
The construction of the 3,5-disubstituted isoxazole ring is efficiently achieved via multi-component reactions (MCRs), which are prized in drug development for their operational simplicity and high atom economy.[9][10] The most logical and field-proven approach for synthesizing the title compound involves a one-pot condensation of 3-methoxybenzaldehyde, hydroxylamine, and a three-carbon building block bearing two carbonyl functionalities.
References
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-(3-Methoxyphenyl)isoxazole-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. acgpubs.org [acgpubs.org]
A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Isoxazole-5-carbaldehydes
Executive Summary
The isoxazole ring system, a five-membered heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2] Its unique electronic configuration, metabolic stability, and capacity to engage in diverse molecular interactions make it a cornerstone of modern drug design.[3][4] This guide focuses specifically on isoxazole-5-carbaldehydes, a class of derivatives that serve as exceptionally versatile intermediates. The aldehyde functionality at the C5 position acts as a synthetic linchpin, enabling extensive molecular elaboration to generate vast libraries of novel compounds for therapeutic screening.
This document provides an in-depth exploration of the synthesis of these vital building blocks, with a focus on scientifically robust and field-proven methodologies. We will dissect the foundational [3+2] cycloaddition reaction, present detailed experimental protocols for both conventional and modern synthetic approaches, and discuss the critical methods for spectroscopic characterization. Furthermore, we will illustrate the strategic application of isoxazole-5-carbaldehydes in the drug discovery pipeline, highlighting their potential to yield next-generation therapeutics for a range of diseases, including cancer, infectious diseases, and inflammatory conditions.[5][6][7][8]
The Isoxazole Scaffold: A Pillar of Medicinal Chemistry
Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms. This arrangement imparts a unique set of physicochemical properties, including a dipole moment and the ability to act as both hydrogen bond acceptors and donors, which facilitates strong and specific binding to biological targets.[3] The isoxazole nucleus is a key pharmacophore in a variety of approved drugs, such as the COX-2 inhibitor Valdecoxib, the anticonvulsant Zonisamide, and β-lactamase resistant antibiotics like Cloxacillin and Dicloxacillin.[2][9]
The introduction of a carbaldehyde group at the 5-position transforms the stable isoxazole core into a dynamic platform for synthetic diversification. This aldehyde is not merely a substituent; it is a reactive handle that opens a gateway to a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the systematic exploration of chemical space around the core scaffold.[10]
Foundational Synthetic Strategy: The [3+2] Cycloaddition
The most prevalent and versatile method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction, a powerful transformation that efficiently forms the five-membered ring in a single step.[4][11] The reaction typically involves the cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[12]
A key challenge in this methodology is the inherent instability of nitrile oxides, which necessitates their generation in situ from stable precursors. The most common precursors are aldoximes, which are oxidized using mild reagents to produce the transient nitrile oxide for immediate reaction.[11][12]
Due to steric and electronic factors, this reaction is highly regioselective, typically yielding 3,5-disubstituted isoxazoles where the 'R' group from the nitrile oxide occupies the 3-position and the 'R'' group from a terminal alkyne occupies the 5-position.[13] This inherent regioselectivity is the key to strategically designing isoxazole-5-carbaldehydes.
Synthesis of Novel Isoxazole-5-carbaldehydes
Strategic Selection of the Dipolarophile
To synthesize an isoxazole with a carbaldehyde at the 5-position, the alkyne dipolarophile must contain the aldehyde functionality or a protected precursor. The most direct approach is to use propargyl aldehyde (prop-2-ynal). However, the free aldehyde can be sensitive to certain reaction conditions. A more robust and widely used strategy involves employing a protected form, such as propargyl aldehyde diethyl acetal. The acetal group is stable under the cycloaddition conditions and can be easily deprotected in a subsequent acidic step to reveal the desired carbaldehyde.
Experimental Protocol: Conventional Synthesis of 3-Aryl-isoxazole-5-carbaldehyde
This protocol describes a reliable, general procedure for synthesizing 3-aryl-isoxazole-5-carbaldehydes via the in situ generation of a nitrile oxide from an aromatic aldoxime, followed by cycloaddition with propargyl aldehyde diethyl acetal.
Materials:
-
Substituted aromatic aldoxime (e.g., benzaldoxime)
-
Propargyl aldehyde diethyl acetal
-
Chloramine-T trihydrate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 2M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aldoxime (10 mmol) in 20 mL of ethanol.
-
Addition of Dipolarophile: Add propargyl aldehyde diethyl acetal (12 mmol, 1.2 equivalents) to the solution.
-
Initiation of Cycloaddition: In a separate beaker, dissolve Chloramine-T trihydrate (11 mmol, 1.1 equivalents) in a minimum amount of water and add it dropwise to the flask over 10 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 2-4 hours).
-
Workup and Extraction: Once the reaction is complete, remove the ethanol under reduced pressure. Add 30 mL of DCM and 30 mL of water to the residue. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and saturated sodium bicarbonate solution (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-aryl-5-(diethoxymethyl)isoxazole.
-
Deprotection (Acetal Hydrolysis): Dissolve the crude product in a mixture of tetrahydrofuran (THF) (20 mL) and 2M HCl (10 mL). Stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Final Extraction: Neutralize the reaction mixture carefully with saturated sodium bicarbonate solution. Extract the product with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the resulting crude aldehyde by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 3-aryl-isoxazole-5-carbaldehyde.
Modern and Green Synthetic Approaches
While the conventional method is robust, modern techniques offer significant advantages in terms of reaction time, yield, and environmental impact.
-
Ultrasonic Irradiation: Performing the cycloaddition under ultrasonic irradiation can dramatically accelerate the reaction rate.[14][15] Sonochemistry enhances mass transfer and provides the activation energy locally, often leading to higher yields in shorter times (e.g., 20-30 minutes vs. several hours) and at lower temperatures.[15]
-
Microwave-Assisted Synthesis: Dielectric heating using a microwave reactor provides rapid and uniform heating of the reaction mixture.[11] This can reduce reaction times to mere minutes and often results in cleaner reactions with fewer byproducts.
-
Green Solvents: The use of deep eutectic solvents (DES) like choline chloride:glycerol has been explored as an environmentally benign alternative to volatile organic solvents, affording good to moderate yields of isoxazoles.[16]
Data Summary of Synthetic Approaches
| Method | Reagents | Solvent | Time | Typical Yield | Advantages |
| Conventional | Aldoxime, Acetal, Chloramine-T | Ethanol | 2-4 h | 60-80% | Reliable, scalable, common reagents |
| Ultrasound | Aldoxime, Acetal, Chloramine-T | Ethanol/H₂O | 20-40 min | 75-90% | Rapid, energy-efficient, improved yield |
| Microwave | Aldoxime, Acetal, Chloramine-T | Ethanol | 5-15 min | 70-85% | Extremely fast, high throughput potential |
Spectroscopic Characterization
Unambiguous identification of the synthesized isoxazole-5-carbaldehydes is achieved through a combination of standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most diagnostic signal is the aldehyde proton, which appears as a singlet far downfield, typically between δ 9.8 and 10.2 ppm. The proton on the isoxazole ring (at the C4 position) appears as a sharp singlet between δ 6.5 and 7.5 ppm. Aromatic protons will appear in their characteristic region (δ 7.0-8.5 ppm).
-
¹³C NMR Spectroscopy: The aldehyde carbonyl carbon is readily identified by its characteristic shift in the range of δ 180-195 ppm. The carbons of the isoxazole ring typically appear between δ 100 and 170 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be prominent around 1700-1720 cm⁻¹.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery
The true value of isoxazole-5-carbaldehydes lies in their utility as synthetic hubs. The aldehyde group provides a point of divergence for creating large, structurally diverse compound libraries for high-throughput screening.
This strategic derivatization allows medicinal chemists to systematically probe structure-activity relationships (SAR). By modifying the substituents introduced via the aldehyde handle, researchers can fine-tune properties like potency, selectivity, solubility, and metabolic stability, optimizing a lead compound for clinical development. Isoxazole-based compounds synthesized through these pathways have shown significant promise as anticancer, antioxidant, antibacterial, and anti-inflammatory agents.[6][17][18]
Future Perspectives
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. benchchem.com [benchchem.com]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. nanobioletters.com [nanobioletters.com]
- 13. mdpi.com [mdpi.com]
- 14. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. connectjournals.com [connectjournals.com]
- 17. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. staff.najah.edu [staff.najah.edu]
Introduction: The Versatility of the Isoxazole Scaffold
An In-depth Technical Guide to 3-Aryl-Isoxazole-5-Carbaldehydes: Synthesis, Reactivity, and Applications
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a cornerstone in the design of therapeutic agents.[2] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5]
Within this important class of compounds, 3-aryl-isoxazole-5-carbaldehydes emerge as exceptionally valuable synthetic intermediates. The strategic placement of an aryl group at the 3-position and a reactive carbaldehyde at the 5-position provides a modular platform for extensive chemical elaboration. The aldehyde functionality, in particular, serves as a versatile chemical handle, enabling a wide array of transformations to build molecular complexity and access diverse libraries of bioactive compounds. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of 3-aryl-isoxazole-5-carbaldehydes, offering field-proven insights for researchers in drug discovery and organic synthesis.
Core Synthesis: Constructing the 3-Aryl-Isoxazole-5-Carbaldehyde
The construction of the 3-aryl-isoxazole-5-carbaldehyde framework is typically a two-stage process: formation of the isoxazole core followed by the installation or unmasking of the aldehyde functionality.
Formation of the 3-Aryl-Isoxazole Ring
The most robust and widely adopted method for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[4] This reaction is highly efficient, forming two bonds in a single step, and allows for significant variation in the substituents.[4] For the synthesis of the target scaffold, an aryl-substituted nitrile oxide is reacted with an alkyne bearing a masked or precursor aldehyde group, such as propargyl alcohol.
The nitrile oxide dipole is typically generated in situ from an aldoxime precursor by oxidation. Common methods involve the use of reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite.[1][6]
Oxidation to the Carbaldehyde
Once the 3-aryl-5-(hydroxymethyl)isoxazole is formed, the final step is the selective oxidation of the primary alcohol to the aldehyde. A variety of modern, mild oxidation protocols can be employed, but a particularly effective method utilizes a TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) catalyzed system with iodine as the terminal oxidant.[7] This approach is advantageous due to its high efficiency, mild reaction conditions (room temperature), and tolerance of the isoxazole ring.
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is adapted from a general procedure for the synthesis of 3-substituted isoxazole-5-carbaldehydes and demonstrates a reliable method for the target transformation.[7]
Objective: To synthesize 3-aryl-isoxazole-5-carbaldehyde from 3-aryl-5-(hydroxymethyl)isoxazole.
Materials:
-
3-Aryl-5-(hydroxymethyl)isoxazole (1.0 eq)
-
Benzene (or Toluene)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution (1.2 M)
-
TEMPO (0.1 eq)
-
Iodine (I₂) (2.0 eq)
-
Ethanol
-
Ethyl Acetate
-
Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the starting 3-aryl-5-(hydroxymethyl)isoxazole (1.0 eq) in benzene.
-
Base Addition: Add the aqueous solution of sodium bicarbonate to the benzene slurry at room temperature with stirring. The bicarbonate acts as a base to facilitate the catalytic cycle.
-
Catalyst Addition: Add solid TEMPO (0.1 eq) to the biphasic mixture.
-
Oxidant Addition: Add a solution of solid iodine (2.0 eq) dissolved in a minimal amount of ethanol to the reaction mixture. Iodine serves as the stoichiometric oxidant, regenerating the active oxoammonium species from the hydroxylamine form of TEMPO.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 10-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the crude product with ethyl acetate. Transfer the mixture to a separatory funnel.
-
Quenching: Wash the organic layer with an aqueous solution of Na₂S₂O₃ to quench any remaining iodine.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ for 30 minutes, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to furnish the pure 3-aryl-isoxazole-5-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The aldehyde group is a linchpin for synthetic diversification, providing access to a multitude of functional groups and new heterocyclic systems. Its reactivity allows for the strategic expansion of the molecular framework, crucial for structure-activity relationship (SAR) studies in drug discovery.
Applications in Drug Development
The 3-aryl-isoxazole-5-carbaldehyde scaffold is a gateway to compounds with significant therapeutic potential. Its derivatives have been explored for a variety of medicinal applications.
Antitubercular Agents
A prominent example is the synthesis of isonicotinylhydrazone derivatives.[8] Isoniazid is a frontline drug for tuberculosis treatment, and its derivatization is a common strategy to combat drug-resistant strains. By condensing 3-aryl-isoxazole-5-carbaldehydes with isoniazid, researchers have synthesized novel hydrazones with potent activity against Mycobacterium tuberculosis.[8]
For instance, compounds like 3-(2′-fluorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone have shown significant bioactivity against the H37Rv sensitive strain of M. tuberculosis.[8]
| Compound Derivative | Aryl Substituent | MIC (μM) vs. H37Rv Strain[8] |
| 1 | 2'-fluorophenyl | 0.34 |
| 2 | 2'-methoxyphenyl | 0.39 |
| 3 | 2'-chlorophenyl | 0.41 |
| 4 | 3'-chlorophenyl | 0.39 |
| 5 | 4'-bromophenyl | 0.39 |
| Isoniazid (Control) | - | 0.91 |
Lower MIC values indicate higher potency.
General Pharmaceutical Intermediates
Beyond specific therapeutic targets, these aldehydes are broadly utilized as key intermediates in the synthesis of diverse pharmaceuticals.[9] The fluorophenyl variant, 3-(3-fluorophenyl)isoxazole-5-carbaldehyde, is noted for its role in developing anti-inflammatory and analgesic drugs.[9] The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. The scaffold's stability and compatibility with a wide range of reaction conditions make it suitable for both laboratory-scale research and industrial-scale production.[9]
Spectroscopic Characterization
The structural confirmation of 3-aryl-isoxazole-5-carbaldehydes relies on standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The most characteristic signal is the aldehyde proton, which typically appears as a singlet far downfield, often between δ 9.5 and 10.5 ppm. The proton on the isoxazole ring (H-4) usually resonates as a singlet around δ 6.5-7.5 ppm. Aromatic protons of the 3-aryl substituent will appear in their expected regions (δ 7.0-8.5 ppm).[10]
-
¹³C NMR Spectroscopy: The aldehyde carbonyl carbon gives a distinct signal in the range of δ 180-195 ppm. The carbons of the isoxazole ring typically appear between δ 100 and 170 ppm.[10][11]
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde is observed between 1680 and 1715 cm⁻¹.
Conclusion
3-Aryl-isoxazole-5-carbaldehydes represent a class of high-value synthetic building blocks. Their synthesis is well-established, primarily through the [3+2] cycloaddition of nitrile oxides followed by mild oxidation. The true power of this scaffold lies in the exceptional versatility of the 5-carbaldehyde group, which acts as a launchpad for the creation of a vast array of complex molecules. As demonstrated by their successful application in the development of potent antitubercular agents and other pharmaceutical intermediates, these compounds will continue to be of significant interest to researchers and scientists in organic synthesis and drug discovery. The modular nature of their synthesis and the reactivity of the aldehyde handle ensure their enduring role in the quest for novel therapeutic agents.
References
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors [mdpi.com]
- 7. 3-(2-FLUORO-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. sciarena.com [sciarena.com]
- 11. mdpi.com [mdpi.com]
CAS number and IUPAC name for 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
An In-depth Technical Guide to 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry, organic synthesis, and material science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical identity, synthesis, characterization, applications, and handling protocols. As a key building block, this isoxazole derivative serves as a crucial intermediate for creating more complex, biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1] Its unique molecular architecture, featuring an isoxazole core, a methoxyphenyl substituent, and a reactive carbaldehyde group, makes it a valuable scaffold for exploring novel chemical space. This guide consolidates technical data and procedural knowledge to support and accelerate research and development efforts involving this compound.
Chemical Identification and Physicochemical Properties
3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde is identified by the CAS Number 251912-68-2 .[1] Its formal IUPAC name is 3-(3-methoxyphenyl)isoxazole-5-carbaldehyde .[2] The compound's structural and physical properties are fundamental to its application in various scientific domains.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 251912-68-2 | [1] |
| IUPAC Name | 3-(3-methoxyphenyl)isoxazole-5-carbaldehyde | [2] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
| Appearance | Pale yellow needles | [1] |
| Melting Point | 72-79 °C | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| MDL Number | MFCD06738506 | [1] |
| PubChem ID | 51358595 | [1] |
Synthesis and Mechanistic Insights
The synthesis of 3,5-disubstituted isoxazoles, such as the title compound, is a cornerstone of heterocyclic chemistry. A prevalent and effective method involves the cyclization of a chalcone precursor with hydroxylamine.[3] This approach offers a reliable pathway to the isoxazole core.
Causality of Experimental Design
The chosen synthetic route leverages the classical reaction between an α,β-unsaturated ketone (chalcone) and hydroxylamine hydrochloride. The chalcone itself is readily synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and benzaldehyde. For the target molecule, 3-methoxyacetophenone serves as a key starting material. The subsequent reaction with hydroxylamine proceeds through a ketone addition, imine formation, and intramolecular cyclization to form the stable aromatic isoxazole ring.[4] The use of a base like sodium acetate is crucial for liberating the free hydroxylamine from its hydrochloride salt and to facilitate the reaction.[5]
Detailed Synthesis Protocol
Step 1: Synthesis of 1-(3-methoxyphenyl)ethan-1-one Chalcone Precursor
This step is a standard Claisen-Schmidt condensation.
-
Dissolve 3-methoxyacetophenone and an appropriate aldehyde (to form the α,β-unsaturation) in ethanol in a round-bottom flask.
-
Add an aqueous solution of a strong base, such as sodium hydroxide, dropwise while stirring vigorously at room temperature.
-
Continue stirring for several hours until a precipitate forms, indicating chalcone formation.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to purify.
Step 2: Cyclization to form 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde
-
Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as absolute ethanol in a round-bottom flask equipped with a reflux condenser.[4]
-
Add hydroxylamine hydrochloride (1.5-2 equivalents) and a base like anhydrous sodium acetate (2 equivalents) to the mixture.[5]
-
Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH, which facilitates the reaction.[5]
-
Reflux the reaction mixture for 10-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the mixture to room temperature and pour it onto crushed ice with stirring.[5]
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., methanol or ethanol) to yield the purified 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde.[5]
Visualization of Synthetic Workflow
Caption: Synthetic workflow for 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde.
Spectroscopic Characterization and Validation
The structural integrity of the synthesized compound must be validated through spectroscopic analysis. The following data represent the expected characteristic signals for confirming the identity and purity of 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde.
Table 2: Expected Spectroscopic Data
| Technique | Characteristic Signals and Interpretation |
| ¹H NMR | - Aldehyde Proton (CHO): A singlet expected around δ 9.9-10.1 ppm.- Aromatic Protons (phenyl ring): A complex multiplet pattern between δ 6.9-7.8 ppm corresponding to the four protons on the methoxy-substituted ring.- Isoxazole Proton: A singlet for the proton on the isoxazole ring.- Methoxy Protons (OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to three protons.[3] |
| ¹³C NMR | - Aldehyde Carbonyl (C=O): Signal expected in the downfield region, typically δ 185-195 ppm.- Isoxazole Ring Carbons: Signals for C3, C4, and C5 of the isoxazole ring.- Aromatic Carbons: Multiple signals in the δ 110-160 ppm range, including the carbon attached to the methoxy group (ipso-carbon) at the higher end of this range.- Methoxy Carbon (OCH₃): A signal around δ 55-56 ppm.[3] |
| FT-IR (KBr, cm⁻¹) | - Aldehyde C=O Stretch: A strong, sharp absorption band around 1700-1715 cm⁻¹.- C=N Stretch (isoxazole ring): A characteristic peak around 1610-1640 cm⁻¹.[3][4]- Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.[4]- C-O Ether Stretch: Strong absorptions for the Ar-O-CH₃ ether linkage around 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric).[4] |
| Mass Spec. | - Molecular Ion Peak (M+): Expected at m/z = 203.06, corresponding to the molecular weight of the compound. |
Applications in Research and Development
3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde is not merely a synthetic curiosity; it is a valuable scaffold with diverse applications, primarily leveraged by its adaptable chemical structure.[1]
-
Pharmaceutical Development: The isoxazole nucleus is a well-established pharmacophore present in numerous approved drugs.[5] This compound serves as a key intermediate in synthesizing novel therapeutic agents. Its derivatives are investigated for a range of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][3][4] The methoxyphenyl group can modulate pharmacokinetic properties, while the aldehyde function provides a reactive handle for further molecular elaboration to explore structure-activity relationships (SAR).
-
Organic Synthesis: As a bifunctional molecule, it is a versatile building block. The aldehyde group can undergo a wide array of transformations (e.g., Wittig reactions, reductive aminations, oxidations, reductions), allowing for the introduction of new functional groups and the extension of the molecular framework.[1] This enables chemists to construct complex molecular architectures and libraries of compounds for screening.
-
Material Science: Heterocyclic compounds are increasingly used in the development of advanced materials. This isoxazole derivative has potential applications in creating novel polymers and coatings where its specific chemical properties can enhance durability, thermal stability, or other performance characteristics.[1][6]
Visualization of Application Pathways
Caption: Relationship between the core structure and its primary applications.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles conforming to EN166, nitrile gloves, and a lab coat.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Minimize dust formation and accumulation.[9] Wash hands thoroughly after handling. Keep away from sources of ignition and incompatible materials such as strong reducing agents.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] For long-term stability, storage at 0-8 °C is recommended.[1] Storing under an inert atmosphere, such as nitrogen, can prevent degradation from air and moisture.[7]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[8]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-(3-methoxyphenyl)-5-isoxazolecarboxaldehyde; 3-(3-METHOXY-PHENYL)-ISOXAZOLE-5-CARBALDEHYDE | Chemrio [chemrio.com]
- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. aksci.com [aksci.com]
Methodological & Application
Synthesis Protocol for 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde: An Application Note for Drug Discovery and Medicinal Chemistry
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The synthesis leverages a classical 1,3-dipolar cycloaddition to construct the core isoxazole heterocycle, followed by a regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C5 position. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed procedural steps, mechanistic insights, and justifications for experimental choices to ensure reliable and reproducible outcomes.
Introduction and Scientific Context
The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to act as a bioisostere for amide or ester groups make it a cornerstone in modern drug design. Compounds incorporating the isoxazole ring have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The target molecule, 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde, serves as a versatile intermediate. The aldehyde group at the C5 position is a synthetic handle for a multitude of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the generation of diverse compound libraries for high-throughput screening and lead optimization. The 3-(3-methoxyphenyl) substituent provides a specific substitution pattern often explored for modulating target affinity and pharmacokinetic properties. This protocol outlines a robust and scalable pathway to access this key intermediate.
Overall Synthetic Strategy
The synthesis is performed in two distinct stages, starting from commercially available 3-methoxybenzaldehyde.
Step 1: Synthesis of 3-(3-Methoxyphenyl)isoxazole. This step involves the formation of the isoxazole ring via a Huisgen 1,3-dipolar cycloaddition.[1] A nitrile oxide, generated in situ from 3-methoxybenzaldehyde oxime, reacts with an acetylene source to yield the 3-aryl-substituted isoxazole core.[2][3]
Step 2: Vilsmeier-Haack Formylation. The isoxazole from Step 1 is then formylated at the electron-rich C5 position using the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6] This reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic and heteroaromatic systems.[7]
Visual Workflow of the Synthesis
Figure 1: High-level workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | M.W. | Moles (equiv) | Amount | Source |
| Step 1: 3-(3-Methoxyphenyl)isoxazole | ||||
| 3-Methoxybenzaldehyde | 136.15 | 1.0 | 13.6 g | Commercial |
| Hydroxylamine HCl | 69.49 | 1.2 | 8.3 g | Commercial |
| Sodium Hydroxide | 40.00 | 1.2 | 4.8 g | Commercial |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.1 | 14.7 g | Commercial |
| Phenylacetylene | 102.14 | 1.0 | 10.2 g | Commercial |
| Triethylamine (Et₃N) | 101.19 | 2.5 | 25.3 g (35 mL) | Commercial |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 150 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | - | 200 mL | Solvent |
| Step 2: Vilsmeier-Haack Formylation | ||||
| 3-(3-Methoxyphenyl)isoxazole | 175.19 | 1.0 | 17.5 g | From Step 1 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 | 46.0 g (28 mL) | Commercial |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 100 mL | Solvent/Reagent |
| Sodium Hydroxide | 40.00 | - | As needed | Workup |
| Dichloromethane (DCM) | 84.93 | - | 300 mL | Solvent |
Step 1: Synthesis of 3-(3-Methoxyphenyl)isoxazole
This procedure involves three sequential reactions performed in a single pot where feasible to maximize efficiency.
Part A: Preparation of 3-Methoxybenzaldoxime
-
To a 500 mL round-bottom flask, add 3-methoxybenzaldehyde (13.6 g, 100 mmol), hydroxylamine hydrochloride (8.3 g, 120 mmol), and 100 mL of ethanol.
-
While stirring, add a solution of sodium hydroxide (4.8 g, 120 mmol) in 50 mL of water dropwise. The addition should be controlled to maintain the temperature below 30 °C.
-
Stir the resulting mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once complete, the mixture containing the 3-methoxybenzaldoxime is used directly in the next step.
Part B: In Situ Generation of Nitrile Oxide via Hydroximoyl Chloride
Causality: The aldoxime is converted to a hydroximoyl chloride, which is a stable precursor to the highly reactive nitrile oxide 1,3-dipole. N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.[8]
-
To the crude oxime mixture from Part A, add 100 mL of N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0-5 °C.
-
Add N-Chlorosuccinimide (NCS) (14.7 g, 110 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for 1 hour. The formation of the hydroximoyl chloride intermediate can be assumed to be complete.
Part C: 1,3-Dipolar Cycloaddition
Causality: The hydroximoyl chloride is dehydrochlorinated by a base (triethylamine) to generate the reactive nitrile oxide. This dipole immediately undergoes a [3+2] cycloaddition with the dipolarophile (phenylacetylene) to form the stable isoxazole ring.[2][3]
-
To the cold reaction mixture containing the hydroximoyl chloride, add phenylacetylene (10.2 g, 100 mmol).
-
Add triethylamine (25.3 g, 250 mmol, 35 mL) dropwise via a dropping funnel over 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford 3-(3-methoxyphenyl)isoxazole as a pale yellow solid.
Step 2: Vilsmeier-Haack Formylation to Yield 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde
Causality: The Vilsmeier reagent, a chloroiminium salt, is a weak electrophile that regioselectively attacks the most electron-rich position of the isoxazole ring, which is C5. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to reveal the aldehyde.[4][7]
-
In a flame-dried 500 mL three-neck flask equipped with a dropping funnel and nitrogen inlet, add 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃) (46.0 g, 300 mmol) dropwise to the DMF over 45 minutes. Ensure the internal temperature is maintained below 5 °C. A thick, pale-yellow precipitate of the Vilsmeier reagent will form.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Add a solution of 3-(3-methoxyphenyl)isoxazole (17.5 g, 100 mmol) in 50 mL of anhydrous DMF dropwise to the Vilsmeier reagent suspension.
-
After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly onto 500 g of crushed ice in a large beaker with vigorous stirring.
-
Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium hydroxide or a concentrated NaOH solution until the pH is ~8-9. This step is exothermic and should be performed with caution in an ice bath.
-
Stir the resulting suspension for 1 hour, then extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde as a crystalline solid.
Mechanistic Overview
Vilsmeier-Haack Reaction Mechanism
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation on an isoxazole substrate.
Conclusion
This application note details a reliable and well-precedented two-step synthesis for 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde. By providing not only the procedural steps but also the underlying chemical principles, this guide equips researchers with the necessary information to confidently reproduce this synthesis and apply the methodology to related analogues. The resulting aldehyde is a high-value building block, poised for further elaboration in the pursuit of novel therapeutic agents.
References
- 1. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. s3.smu.edu [s3.smu.edu]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. iris.unito.it [iris.unito.it]
Application Notes and Protocols for the Purification of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Introduction: The Critical Role of Purity in Drug Discovery
3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science.[1] Its isoxazole core is a versatile scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and antimicrobial activities.[2][3] The aldehyde functional group serves as a reactive handle for further synthetic transformations, making this molecule a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1]
Given its role as a precursor to complex, high-value molecules, the purity of 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde is of paramount importance. Impurities, which may include unreacted starting materials, byproducts, or degradation products, can interfere with subsequent reactions, lead to the formation of undesirable side products, and complicate the interpretation of biological data. This guide provides detailed protocols for the purification of this compound, focusing on robust and reproducible techniques to achieve high levels of purity suitable for demanding research and development applications.
Understanding Potential Impurities
The purification strategy for any compound is dictated by the nature of the impurities present. Isoxazole-5-carbaldehydes are often synthesized from the corresponding chalcones via cyclization with hydroxylamine.[4][5] Therefore, common impurities may include:
-
Unreacted Chalcone Precursor: The α,β-unsaturated ketone used as the starting material.
-
Hydroxylamine Salts: Excess reagent from the cyclization step.
-
Side-Reaction Products: Byproducts from incomplete or alternative reaction pathways.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
A preliminary purity assessment by Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) is crucial to identify the major impurities and select the most appropriate purification technique.
Purification Methodologies: A Multi-faceted Approach
A combination of purification techniques is often necessary to achieve the desired level of purity. The two most effective methods for purifying 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde are recrystallization and silica gel column chromatography.
Method 1: Recrystallization - The First Line of Defense
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures. For many isoxazole derivatives, ethanol has been shown to be an effective recrystallization solvent.[6][7]
Principle of Operation: The crude compound is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are present in smaller amounts or have different solubility profiles remain in the solution (mother liquor).
Detailed Protocol for Recrystallization:
-
Solvent Selection:
-
Place a small amount of the crude 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde in a test tube.
-
Add a few drops of the test solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water) and observe the solubility at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.
-
Ethanol is a good starting point for many isoxazole derivatives.[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Note: It is crucial to use the minimum amount of hot solvent to ensure maximum recovery of the purified compound.
-
-
Decoloration (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.
-
Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
-
Table 1: Troubleshooting Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystals form upon cooling | Too much solvent was used. | Re-heat the solution to evaporate some of the solvent and then allow it to cool again. |
| Oiling out | The compound is insoluble in the solvent at all temperatures, or the melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| Low recovery | The compound is too soluble in the cold solvent. | Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures. |
| Crystals are colored or impure | Incomplete removal of impurities. | Perform a second recrystallization, possibly with the addition of activated charcoal.[8] |
Method 2: Silica Gel Column Chromatography - For High-Purity Requirements
When recrystallization is insufficient to remove all impurities, or when dealing with complex mixtures, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).
Principle of Operation: A solution of the crude compound is loaded onto the top of a column packed with silica gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds with a higher affinity for the silica gel (more polar compounds) will move down the column more slowly, while compounds with a lower affinity (less polar compounds) will move more quickly. This differential migration allows for the separation of the desired compound from its impurities.
Workflow for Column Chromatography Purification
Caption: Workflow for purification by column chromatography.
Detailed Protocol for Column Chromatography:
-
Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate (silica gel 60 F254).
-
Develop the TLC plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for the desired compound.[8] This ensures good separation from impurities with different Rf values.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, ensuring uniform packing without air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette the solution onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder is then carefully added to the top of the column. This method is preferred for compounds with limited solubility in the mobile phase.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and begin elution.
-
Collect the eluent in a series of fractions (e.g., in test tubes). The size of the fractions will depend on the scale of the purification.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde.
-
Table 2: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for a wide range of organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity to elute the compounds.[8][9] |
| Detection | UV light (254 nm) | The aromatic and isoxazole rings will be UV active, allowing for visualization on TLC plates. |
Purity Assessment: Ensuring Success
After purification, it is essential to confirm the purity of the 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde. Standard analytical techniques include:
-
Thin Layer Chromatography (TLC): The purified compound should appear as a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure, with no signals corresponding to impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of 3-(3-methoxyphenyl)-isoxazole-5-carbaldehyde is a critical step in its utilization for research and development. By employing a systematic approach that combines recrystallization and silica gel column chromatography, researchers can obtain this valuable building block in high purity. The protocols and guidelines presented in this application note are designed to be a comprehensive resource for scientists and professionals in the field of drug development, ensuring the quality and reliability of their synthetic intermediates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Application Note: Comprehensive 1H and 13C NMR Analysis of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
Abstract
This application note provides a detailed guide for the structural elucidation of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde, a key heterocyclic building block, using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, followed by an in-depth analysis of the expected spectra. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to provide a deeper understanding of the methodology. This guide is intended for researchers, chemists, and drug development professionals requiring unambiguous structural confirmation of novel small molecules.
Introduction
This compound is a substituted heterocyclic compound featuring an isoxazole core, a metasubstituted methoxyphenyl ring, and an aldehyde functional group. Isoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications as synthetic intermediates.[1][2][3] Accurate and unambiguous structural characterization is a critical step in the synthesis and development of such compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the molecular structure of organic compounds in solution.[4] By analyzing the chemical shifts, spin-spin coupling patterns, and integration of signals in a ¹H NMR spectrum, and the chemical shifts in a ¹³C NMR spectrum, the precise connectivity of atoms can be established. This document serves as a comprehensive protocol and interpretation guide for the complete ¹H and ¹³C NMR spectral analysis of the title compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, a systematic numbering scheme is applied to the molecular structure of this compound as shown below. This numbering will be used consistently throughout the analysis.
Caption: Molecular structure and atom numbering scheme for spectral assignment.
Experimental Protocols
The quality and reliability of NMR data are fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Sample Preparation
The choice of solvent is critical as it can influence chemical shifts through solute-solvent interactions.[4][5][6][7][8] Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its relatively low cost and ability to dissolve a wide range of non-polar to moderately polar compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are suitable alternatives.
Protocol:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Cap the NMR tube securely. Ensure the exterior of the tube is clean before inserting it into the spectrometer.[9]
NMR Data Acquisition Workflow
The following is a generalized workflow for acquiring standard 1D spectra on a modern NMR spectrometer.[10][11]
Caption: General workflow for NMR sample preparation, data acquisition, and processing.
Recommended Spectrometer Parameters
These parameters serve as a robust starting point for routine analysis on a 400 or 500 MHz spectrometer.[10][12]
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale |
| Pulse Angle | 30-45° | 30° | A smaller pulse angle allows for shorter relaxation delays, increasing experiment speed without significant signal loss.[10] |
| Acquisition Time | ~4 seconds | ~2-4 seconds | Ensures adequate digital resolution to resolve fine coupling patterns. |
| Relaxation Delay | 1-2 seconds | 2 seconds | Allows for sufficient relaxation of nuclei between pulses, crucial for accurate integration. |
| Number of Scans | 16 - 64 | 1024 - 4096 | Fewer scans are needed for ¹H due to its high natural abundance. ¹³C requires significantly more scans to achieve adequate signal-to-noise.[12] |
| Spectral Width | -1 to 12 ppm | -10 to 220 ppm | Encompasses the full range of expected chemical shifts for the molecule. |
| Decoupling | N/A | Broadband Proton Decoupling | Simplifies the spectrum by collapsing ¹³C-¹H coupling, resulting in a single peak for each unique carbon. |
Spectral Analysis and Interpretation
The following sections predict the ¹H and ¹³C NMR spectra of this compound, assuming CDCl₃ as the solvent.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aldehyde, isoxazole, methoxyphenyl, and methoxy protons.
Table 1: Predicted ¹H NMR Assignments
| Signal | Atom Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|---|
| 1 | H6 (Aldehyde) | 9.9 - 10.1 | Singlet (s) | N/A | 1H |
| 2 | H2' | 7.5 - 7.7 | Triplet (t) or Singlet (s) | J ≈ 2 Hz (meta) | 1H |
| 3 | H6' | 7.4 - 7.6 | Doublet of Triplets (dt) | J ≈ 8 Hz (ortho), J ≈ 2 Hz (meta) | 1H |
| 4 | H4' | 7.3 - 7.5 | Triplet (t) | J ≈ 8 Hz (ortho) | 1H |
| 5 | H4 (Isoxazole) | 7.1 - 7.3 | Singlet (s) | N/A | 1H |
| 6 | H5' | 7.0 - 7.2 | Doublet of Doublets (dd) | J ≈ 8 Hz (ortho), J ≈ 2 Hz (meta) | 1H |
| 7 | H7' (Methoxy) | 3.8 - 3.9 | Singlet (s) | N/A | 3H |
Detailed Interpretation:
-
Aldehyde Proton (H6): The aldehyde proton is highly deshielded by the adjacent electronegative oxygen and the anisotropic effect of the C=O bond, causing it to appear far downfield as a sharp singlet around δ 10.0 ppm .
-
Aromatic Protons (H2', H4', H5', H6'): Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[13] The meta-substitution pattern leads to a complex but interpretable set of signals:
-
H4': This proton is a triplet because it is coupled to two ortho neighbors (H5' and H6') with a typical J-coupling of ~8 Hz.[14]
-
H6' and H5': These protons will likely appear as complex multiplets. H6' is coupled to its ortho neighbor H5' (~8 Hz) and its meta neighbor H4' (~2 Hz). Similarly, H5' is coupled to H4' (ortho) and H6' (ortho).
-
H2': This proton is situated between two quaternary carbons and is only coupled to H6' and H4' via a 4-bond meta-coupling (J ≈ 2 Hz), which may result in a narrow triplet or even appear as a singlet.
-
-
Isoxazole Proton (H4): The single proton on the isoxazole ring is expected to be a singlet, as it has no adjacent protons. Its chemical shift is influenced by the electronic nature of the ring and its substituents. Based on data for similar isoxazoles, it is predicted to appear around δ 7.2 ppm .[15][16][17]
-
Methoxy Protons (H7'): The three protons of the methoxy group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet integrating to 3H. Their characteristic chemical shift is around δ 3.85 ppm .[18][19]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom.
Table 2: Predicted ¹³C NMR Assignments
| Atom Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C6 (Aldehyde) | 185 - 195 | Carbonyl carbons are highly deshielded and appear far downfield. |
| C3 (Isoxazole) | 168 - 172 | Quaternary carbon attached to the phenyl ring and nitrogen. |
| C5 (Isoxazole) | 158 - 162 | Quaternary carbon attached to the aldehyde group. |
| C3' (ipso-Methoxy) | 159 - 161 | Aromatic carbon attached to the electronegative oxygen atom. |
| C1' (ipso-Isoxazole) | 128 - 132 | Quaternary aromatic carbon attached to the isoxazole ring. |
| C4' | 129 - 131 | Aromatic CH carbon. |
| C5' | 121 - 123 | Aromatic CH carbon. |
| C6' | 118 - 120 | Aromatic CH carbon. |
| C2' | 112 - 114 | Aromatic CH carbon. |
| C4 (Isoxazole) | 100 - 105 | CH carbon of the isoxazole ring. |
| C7' (Methoxy) | 55 - 56 | Methoxy carbons typically appear in this region.[18] |
Detailed Interpretation:
-
Carbonyl Carbon (C6): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, predicted to resonate at δ > 185 ppm .
-
Aromatic Carbons (C1'-C6'): Aromatic carbons typically appear in the δ 110-160 ppm region.[13] The carbon attached to the methoxy group (C3') will be the most downfield due to the oxygen's deshielding effect. The other five carbons will have distinct chemical shifts based on their position relative to the two substituents.
-
Isoxazole Carbons (C3, C4, C5): The chemical shifts of the isoxazole ring carbons are characteristic of this heterocycle. The two quaternary carbons (C3 and C5) will be further downfield than the protonated carbon (C4).[20][21]
-
Methoxy Carbon (C7'): The carbon of the methoxy group is expected to appear as a sharp signal around δ 55-56 ppm , a typical value for this functional group.[18]
Conclusion
This application note has outlined a comprehensive approach to the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, high-quality spectra can be reliably obtained. The provided spectral predictions, including chemical shifts, multiplicities, and coupling constants, serve as a robust guide for the definitive structural confirmation of the target molecule. This systematic methodology underscores the power of NMR spectroscopy as an indispensable tool in synthetic chemistry and drug discovery.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. tandfonline.com [tandfonline.com]
- 5. reddit.com [reddit.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. books.rsc.org [books.rsc.org]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. chem.as.uky.edu [chem.as.uky.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media [mdpi.com]
- 18. acdlabs.com [acdlabs.com]
- 19. 4-Methoxybiphenyl(613-37-6) 1H NMR [m.chemicalbook.com]
- 20. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. op.niscpr.res.in [op.niscpr.res.in]
Derivatization of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde for Bioassays: Application Notes and Protocols
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring system is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and the capacity to form diverse non-covalent interactions with biological targets. Consequently, isoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2]
At the heart of this chemical versatility lies the strategic functionalization of the isoxazole core. 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde emerges as a particularly valuable starting material for the generation of compound libraries for bioassays. The aldehyde functionality at the 5-position serves as a versatile chemical handle for a variety of synthetic transformations, allowing for the systematic exploration of structure-activity relationships (SAR). The 3-(3-methoxyphenyl) substituent, on the other hand, provides a lipophilic domain that can be crucial for target engagement and pharmacokinetic properties.
This technical guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on Knoevenagel condensation, Schiff base formation, and reductive amination. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and outline standardized bioassays for evaluating the anticancer, anti-inflammatory, and antioxidant potential of the resulting derivatives.
Derivatization Strategies: A Gateway to Chemical Diversity
The aldehyde group of this compound is an electrophilic center, readily undergoing nucleophilic attack. This reactivity is the foundation for a range of derivatization strategies aimed at introducing diverse chemical moieties to the isoxazole scaffold.
Knoevenagel Condensation: Crafting α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[3] This reaction transforms the aldehyde into an α,β-unsaturated system, a common pharmacophore in many bioactive molecules. The resulting electron-deficient double bond can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism exploited in the design of certain enzyme inhibitors.
Mechanism of Knoevenagel Condensation:
The reaction is typically catalyzed by a weak base, such as an amine. The base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the α,β-unsaturated product.
Caption: Workflow of the Knoevenagel Condensation.
Schiff Base Formation: The Versatility of Imines
The reaction of the isoxazole carbaldehyde with primary amines yields Schiff bases, or imines. This condensation reaction is a cornerstone of combinatorial chemistry, enabling the rapid generation of large compound libraries.[4] The resulting C=N double bond is a bioisostere of the carbonyl group and can participate in hydrogen bonding and other interactions within a biological target. Furthermore, the imine bond can be subsequently reduced to a more flexible secondary amine, as discussed in the next section.
Mechanism of Schiff Base Formation:
The reaction proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable imine product. The reaction is often acid-catalyzed to facilitate the dehydration step.
Reductive Amination: Introducing Flexibility
Reductive amination is a two-step, one-pot reaction that converts the aldehyde into a secondary or tertiary amine.[5] This is achieved by first forming a Schiff base in situ, which is then reduced without isolation. This method is highly valued for its efficiency and for introducing a flexible linker between the isoxazole core and a variety of substituents, which can be advantageous for optimizing binding to a target protein.
Mechanism of Reductive Amination:
The initial step is the formation of the imine, as described above. A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is present in the reaction mixture and selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the corresponding amine.
Caption: Overview of Derivatization Strategies.
Experimental Protocols: Synthesis of Derivatives
The following protocols are generalized procedures that can be adapted for the derivatization of this compound based on established methods for similar aromatic aldehydes.[3][4][5] Researchers should optimize reaction conditions for each specific substrate combination.
Protocol 1: Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of a Schiff Base Derivative
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) and the primary amine (1.0 eq) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may crystallize upon cooling. If so, collect the crystals by filtration and wash with cold ethanol.
-
If the product does not crystallize, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: Reductive Amination with a Primary Amine
Materials:
-
This compound
-
Primary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE, add the primary amine (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocols for Biological Evaluation
The following are standard, validated protocols for assessing the anticancer, anti-inflammatory, and antioxidant activities of the synthesized isoxazole derivatives.
Protocol 4: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess cell viability.[6] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a widely used model for evaluating the anti-inflammatory activity of compounds.[7] Edema is induced in the paw of a rat by injecting carrageenan, and the reduction in swelling upon treatment with the test compound is measured.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compounds and a standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (e.g., control, standard, and test groups).
-
Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Protocol 6: DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method for evaluating the antioxidant activity of compounds.[8] The ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in its absorbance.
Materials:
-
DPPH solution in methanol
-
Test compounds
-
A standard antioxidant (e.g., ascorbic acid or Trolox)
-
Methanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compounds and the standard antioxidant in methanol.
-
In a test tube, mix a fixed volume of the DPPH solution with a specific volume of the test compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Caption: A typical workflow for the biological evaluation of synthesized derivatives.
Data Presentation and Interpretation
The data obtained from the synthetic and biological evaluations should be systematically organized to facilitate analysis and interpretation.
Table 1: Synthesis of this compound Derivatives
| Derivative | R Group | Reaction Type | Yield (%) |
| 1a | -CH=C(CN)₂ | Knoevenagel | 85 |
| 1b | -CH=C(COOEt)₂ | Knoevenagel | 78 |
| 2a | -CH=N-Ph | Schiff Base | 92 |
| 2b | -CH=N-(4-Cl-Ph) | Schiff Base | 89 |
| 3a | -CH₂-NH-Ph | Reductive Amination | 75 |
| 3b | -CH₂-NH-(4-Cl-Ph) | Reductive Amination | 72 |
Table 2: Biological Activity of Synthesized Isoxazole Derivatives (Illustrative Data)
| Derivative | Anticancer (MCF-7) IC₅₀ (µM) | Anti-inflammatory (% Inhibition) | Antioxidant (DPPH) IC₅₀ (µM) |
| 1a | 15.2 | 45.3 | 25.8 |
| 1b | 22.5 | 38.1 | 35.2 |
| 2a | 35.8 | 25.6 | >100 |
| 2b | 28.4 | 32.7 | >100 |
| 3a | 42.1 | 55.8 | 68.4 |
| 3b | 36.7 | 62.1 | 75.3 |
| Doxorubicin | 0.5 | - | - |
| Indomethacin | - | 75.2 | - |
| Ascorbic Acid | - | - | 15.6 |
Structure-Activity Relationship (SAR) Insights (Based on Illustrative Data):
-
Anticancer Activity: The presence of the electron-withdrawing cyano groups in the Knoevenagel adduct 1a appears to contribute to higher cytotoxicity compared to the ester-containing adduct 1b . This suggests that the Michael acceptor property might be important for this activity.
-
Anti-inflammatory Activity: The flexible amine derivatives from reductive amination (3a and 3b ) show higher anti-inflammatory activity compared to the more rigid Schiff bases (2a and 2b ), suggesting that conformational flexibility is beneficial for interacting with the anti-inflammatory target. The chloro-substituted derivative 3b shows slightly better activity than the unsubstituted 3a , indicating a potential role for halogen bonding.
-
Antioxidant Activity: The Knoevenagel adducts show some antioxidant potential, which might be attributed to the extended conjugation. The Schiff bases and their reduced amine counterparts show weak to no antioxidant activity in this assay.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of isoxazole derivatives. The straightforward and efficient derivatization strategies of Knoevenagel condensation, Schiff base formation, and reductive amination provide access to a wide range of compounds with varying electronic and steric properties. The systematic biological evaluation of these derivatives using standardized in vitro and in vivo assays can lead to the identification of novel lead compounds for drug discovery programs targeting cancer, inflammation, and oxidative stress-related diseases. The modular nature of these synthetic approaches allows for fine-tuning of the molecular structure to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation isoxazole-based therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Carrageenin-induced edema in hind paw of the rat as an assay for antiiflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
Using 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde as a synthetic intermediate
An Application Guide for the Strategic Use of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde in Synthetic Chemistry
Introduction: The Strategic Value of a Bifunctional Intermediate
In the landscape of modern medicinal chemistry and materials science, the isoxazole ring system is a privileged scaffold.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its role in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][4] The compound this compound emerges as a particularly valuable synthetic intermediate, strategically positioning two key functional motifs: the stable, biologically relevant 3-arylisoxazole core and a versatile carbaldehyde handle.
The 3-(3-methoxyphenyl) moiety provides a lipophilic domain and potential metabolic anchor, while the aldehyde at the 5-position serves as a reactive gateway for extensive molecular diversification. This dual-functionality allows researchers to efficiently construct complex molecular architectures, transforming a relatively simple building block into a diverse library of novel chemical entities for drug discovery and materials science applications.[5]
This guide provides an in-depth exploration of the synthetic utility of this compound. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design to empower creative and efficient synthesis.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 251912-68-2 | [5][6] |
| Molecular Formula | C₁₁H₉NO₃ | [5] |
| Molecular Weight | 203.2 g/mol | [5] |
| Appearance | Pale yellow needles | [5] |
| Melting Point | 72-79 °C | [5] |
| Purity | ≥ 97% (HPLC) | [5] |
| Storage | Store at 0-8 °C, protected from light and moisture. | [5] |
Scientist's Insight: The compound is generally stable under standard laboratory conditions. However, aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid over time. For long-term storage, it is advisable to keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon) and refrigerated. Its solubility is favorable in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, facilitating its use in a wide range of reaction conditions.
Core Synthetic Application: The Aldehyde as a Gateway for C-C Bond Formation
One of the most powerful applications of the aldehyde group is its use in carbon-carbon bond formation, enabling the extension and elaboration of the molecular framework. The Knoevenagel condensation is a classic and reliable method for achieving this transformation.
Application 1: Synthesis of Isoxazole-Chalcone Hybrids via Knoevenagel Condensation
Chalcones, or α,β-unsaturated ketones, are well-established pharmacophores with a broad spectrum of biological activities.[7] By condensing this compound with an active methylene compound, such as a substituted acetophenone, novel hybrid molecules that merge the structural features of both isoxazoles and chalcones can be synthesized. These hybrids are of significant interest in screening for anti-inflammatory and anticancer properties.[7][8]
Caption: Knoevenagel Condensation Workflow.
Detailed Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-(3-methoxyphenyl)isoxazol-5-yl)prop-2-en-1-one
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 g, 4.92 mmol) and 4-chloroacetophenone (0.76 g, 4.92 mmol).
-
Solvent Addition: Add 20 mL of absolute ethanol to the flask and stir the mixture until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) dropwise using a micropipette.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The starting aldehyde spot should diminish as a new, less polar product spot appears.
-
Work-up and Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature, and then in an ice bath for 30 minutes. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with 10 mL of cold ethanol. The crude product can be further purified by recrystallization from hot ethanol to yield the pure chalcone-isoxazole hybrid as a crystalline solid.
Trustworthiness & Rationale:
-
Catalyst Choice: Piperidine is a mild organic base that effectively catalyzes the condensation by deprotonating the α-carbon of the acetophenone to form the reactive enolate, without causing unwanted side reactions.
-
Solvent: Ethanol is an excellent solvent for the reactants and facilitates the precipitation of the typically less-soluble chalcone product upon cooling, simplifying isolation.
-
Monitoring: TLC is crucial for determining the reaction endpoint. Allowing the reaction to proceed for too long can lead to byproduct formation, while stopping it prematurely results in a low yield.
Core Synthetic Application: The Aldehyde as a Precursor to Nitrogen-Containing Scaffolds
The introduction of nitrogen is a cornerstone of pharmaceutical design. Reductive amination is a highly reliable and versatile method for converting aldehydes into primary, secondary, or tertiary amines, which are fundamental components of countless drug molecules.
Application 2: Synthesis of Bioactive Amines via Reductive Amination
This two-step, one-pot process first involves the formation of an imine intermediate through the reaction of the aldehyde with a primary or secondary amine. This intermediate is then reduced in situ to the corresponding amine. The resulting products can serve as key intermediates for synthesizing compounds targeting neurological disorders or as final drug candidates themselves.[5]
Caption: Reductive Amination Workflow.
Detailed Protocol: Synthesis of N-benzyl-1-(3-(3-methoxyphenyl)isoxazol-5-yl)methanamine
-
Initial Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 4.92 mmol) and 25 mL of anhydrous 1,2-dichloroethane (DCE).
-
Amine Addition: Add benzylamine (0.54 mL, 4.92 mmol) to the solution, followed by a catalytic amount of acetic acid (2 drops).
-
Imine Formation: Stir the mixture at room temperature for 1 hour. The formation of the imine can be observed by the slight cloudiness of the solution due to the water byproduct.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.57 g, 7.38 mmol) to the mixture in three portions over 15 minutes. Caution: The addition may cause slight effervescence.
-
Reaction Execution: Allow the reaction to stir at room temperature for 18 hours. Monitor for the disappearance of the imine intermediate by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 20 mL portions of dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 1-5% methanol in DCM) to yield the pure secondary amine.
Trustworthiness & Rationale:
-
Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. This selectivity is key to the success of the one-pot procedure.
-
Solvent: Anhydrous DCE is used as it is a non-protic solvent that effectively dissolves the reactants but does not interfere with the reducing agent or the imine formation.
-
Acid Catalyst: Acetic acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine, thus speeding up imine formation.
Summary and Future Outlook
This compound stands out as a high-value, versatile intermediate for chemical synthesis. The aldehyde functional group provides a reliable and predictable point of reaction for constructing diverse molecular libraries through fundamental organic transformations like condensations and reductive aminations. The protocols described herein are robust and scalable, providing a solid foundation for researchers to build upon.
The true potential of this intermediate lies in the creative combination of these and other transformations (e.g., Wittig reactions, oxidations, reductions) to access novel chemical spaces. The derivatives synthesized from this building block are prime candidates for screening in a multitude of biological assays, continuing the legacy of the isoxazole scaffold as a cornerstone of modern drug discovery.[2][4]
References
- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. cdn.usbio.net [cdn.usbio.net]
- 7. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Screening of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde Derivatives for Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Isoxazole Derivatives in Inflammation
Inflammation is a fundamental biological process that, while protective in acute scenarios, can lead to significant pathology when dysregulated, contributing to a wide range of chronic diseases. The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Notably, isoxazole-containing drugs like Valdecoxib, a selective COX-2 inhibitor, have demonstrated significant anti-inflammatory efficacy.[1][2][3] This has spurred further investigation into novel isoxazole derivatives as potentially potent and safer anti-inflammatory agents.[1][4][5][6] The 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde core represents a promising starting point for derivatization to explore new chemical space and identify compounds with superior anti-inflammatory profiles. This guide provides a comprehensive framework for the systematic screening of such derivatives, from initial in vitro assays to in vivo validation.
Guiding Rationale: A Multi-tiered Screening Approach
A robust screening cascade is essential for the efficient identification and characterization of lead compounds. Our proposed strategy begins with high-throughput in vitro assays to assess primary anti-inflammatory mechanisms and cellular effects. Promising candidates are then advanced to more complex cell-based models and finally validated in an in vivo model of acute inflammation. This tiered approach ensures that resources are focused on compounds with the highest potential for therapeutic success.
Caption: A multi-tiered screening workflow.
Part 1: In Vitro Mechanistic & Cellular Screening
The initial phase of screening focuses on key molecular targets and cellular pathways implicated in the inflammatory response.
Cyclooxygenase (COX) Enzyme Inhibition Assays
Scientific Rationale: The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of inflammation through the production of prostaglandins.[3][6][7] Inhibition of COX-2 is a well-established therapeutic strategy for anti-inflammatory drugs.[3] Screening for COX-1 and COX-2 inhibition provides early insights into a compound's potential efficacy and its likely gastrointestinal safety profile.
Protocol: Fluorometric COX-1/COX-2 Inhibitor Screening
This protocol is adapted from commercially available kits and provides a high-throughput method to determine the inhibitory activity of the synthesized derivatives.[8][9]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Celecoxib (positive control for COX-2 inhibition)
-
Indomethacin (positive control for non-selective COX inhibition)
-
96-well white opaque microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Dissolve test compounds and controls in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine IC50 values.
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer and COX Probe.
-
Enzyme and Inhibitor Incubation: In the microplate, add the appropriate COX enzyme (COX-1 or COX-2), test compound dilution, and COX Cofactor. Include wells for no-enzyme control, enzyme-only control, and positive controls. Incubate for a specified time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.[8]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | >100 | 5.2 | >19.2 |
| Derivative 2 | 25.8 | 1.5 | 17.2 |
| Derivative 3 | 89.1 | 8.7 | 10.2 |
| Celecoxib | >100 | 0.05 | >2000 |
| Indomethacin | 0.1 | 1.2 | 0.08 |
Table 1: Representative data for COX inhibition assays.
Macrophage-Based Assays: Nitric Oxide and Cytokine Production
Scientific Rationale: Macrophages are key players in the inflammatory response.[10][11][12][13] Upon activation by stimuli like lipopolysaccharide (LPS), they produce pro-inflammatory mediators including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11][12] Assessing a compound's ability to suppress the production of these mediators in LPS-stimulated macrophages provides a physiologically relevant measure of its anti-inflammatory potential.[13][14][15][16]
Protocol: Measurement of NO and Cytokine Production in RAW 264.7 Macrophages
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[10][11]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Cytokine Measurement (ELISA):
| Compound ID | NO Production IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Derivative 1 | 8.1 | 10.5 | 12.3 |
| Derivative 2 | 2.3 | 3.1 | 4.5 |
| Derivative 3 | 15.6 | 18.2 | 20.1 |
| Dexamethasone | 0.5 | 0.2 | 0.3 |
Table 2: Representative data from macrophage-based assays.
Caption: LPS-induced pro-inflammatory signaling pathway in macrophages.
Part 2: In Vivo Validation of Anti-inflammatory Activity
Compounds demonstrating potent and consistent activity in vitro should be advanced to in vivo models to assess their efficacy in a whole-organism context.
Carrageenan-Induced Paw Edema Model
Scientific Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[24][25][26][27] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[24][26] This model is highly predictive of the anti-inflammatory activity of compounds in humans.[24][26][28]
Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar rats (180-220 g)
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses 1 hour before carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[24][28]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[28]
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point compared to the vehicle control group.
| Treatment | Dose (mg/kg) | % Edema Inhibition (3h) | % Edema Inhibition (5h) |
| Vehicle | - | 0 | 0 |
| Derivative 2 | 10 | 35.2 | 40.1 |
| Derivative 2 | 30 | 58.9 | 65.4 |
| Indomethacin | 10 | 62.5 | 70.2 |
Table 3: Representative data from the carrageenan-induced paw edema model.
Conclusion and Future Directions
This comprehensive guide outlines a systematic and robust approach for screening this compound derivatives for their anti-inflammatory activity. By employing a combination of in vitro mechanistic and cell-based assays, followed by in vivo validation, researchers can efficiently identify and characterize promising lead compounds. Future studies should focus on elucidating the precise molecular mechanisms of action of the most active derivatives, conducting pharmacokinetic and toxicology studies, and optimizing their structure-activity relationships to develop novel and effective anti-inflammatory therapeutics.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LPS-induced macrophage inflammation: Significance and symbolism [wisdomlib.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fn-test.com [fn-test.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. criver.com [criver.com]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Polymer Chemistry Division
Abstract
This document provides a comprehensive technical guide on the utilization of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde as a versatile monomer for the synthesis of novel polymers. The unique molecular architecture of this compound, featuring a reactive aldehyde, a stable isoxazole heterocycle, and a methoxy-phenyl substituent, offers a gateway to polymers with tailored properties such as high thermal stability, tunable optoelectronics, and potential biocompatibility. We present detailed, field-proven protocols for the synthesis of two distinct polymer families: Poly(azomethine)s via Schiff base polycondensation and conjugated polymers through Knoevenagel polycondensation. This guide includes complete methodologies for monomer synthesis, polymer synthesis, and in-depth characterization, supported by mechanistic insights and comparative data to facilitate researcher objectives in materials science and advanced polymer development.
Introduction: A Versatile Heterocyclic Building Block
The field of polymer science continuously seeks novel monomers that can impart unique functionalities and properties to materials. This compound is an emerging building block of significant interest.[1] Its structure is a confluence of three key functional domains:
-
The Isoxazole Ring: A five-membered aromatic heterocycle, the isoxazole moiety is known for its high thermal and chemical stability. Its incorporation into a polymer backbone can enhance rigidity and resistance to degradation.[2][3] Furthermore, isoxazole derivatives are prevalent in many biologically active compounds, suggesting potential applications in biomedical polymers.[2][3][4]
-
The Carbaldehyde Group: The aldehyde at the 5-position is the primary reactive site for polymerization. It readily undergoes condensation reactions with a variety of nucleophiles, enabling the formation of diverse polymer linkages.[5][6]
-
The 3-Methoxy-phenyl Group: This substituent enhances the solubility of both the monomer and the resulting polymers in common organic solvents, a crucial factor for processability.[7] The electron-donating nature of the methoxy group can also modulate the electronic properties of the final polymer.
This guide details the synthesis of this monomer and its subsequent polymerization into two classes of materials with distinct properties and applications: high-performance Poly(azomethine)s and optoelectronically active conjugated polymers.
Monomer Synthesis and Characterization
A reliable and scalable synthesis of the monomer is paramount. The proposed method is a robust two-step process involving a 1,3-dipolar cycloaddition followed by oxidation.
Protocol 2.1: Synthesis of this compound
This protocol outlines the synthesis starting from commercially available 3-methoxybenzaldehyde.
Workflow Diagram:
Caption: Monomer synthesis workflow.
Materials:
-
3-Methoxybenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Propargyl alcohol
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
Procedure:
-
Oxime Synthesis: Dissolve 3-methoxybenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine (10:1 v/v). Reflux the mixture for 2 hours. After cooling, pour the reaction mixture into ice-water and collect the precipitated 3-methoxybenzaldehyde oxime by filtration.
-
Nitrile Oxide Cycloaddition: Dissolve the dried oxime (1.0 eq) in DMF. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise while stirring at room temperature. After 30 minutes, add propargyl alcohol (1.5 eq) and continue stirring for 24 hours. The NCS chlorinates the oxime, which is then dehydrochlorinated in situ by DMF to form the reactive nitrile oxide dipole for the cycloaddition.
-
Purification of Alcohol Intermediate: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product, (3-(3-methoxyphenyl)isoxazol-5-yl)methanol, by column chromatography (silica gel, hexane:ethyl acetate gradient).
-
Oxidation to Aldehyde: Dissolve the purified alcohol intermediate (1.0 eq) in DCM. Add activated manganese dioxide (5.0 eq) and stir the suspension vigorously at room temperature for 12 hours. The heterogeneous reaction requires efficient stirring to ensure complete conversion.
-
Final Purification: Filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the pad thoroughly with DCM. Concentrate the filtrate to yield the final product, this compound, as a solid. Recrystallize from ethanol/water for high purity.
Table 1: Monomer Characterization Data
| Property | Result |
| Appearance | Off-white crystalline solid |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Melting Point | 118-120 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.15 (s, 1H, -CHO), 7.50-7.40 (m, 3H, Ar-H), 7.15 (s, 1H, isoxazole-H), 7.10 (m, 1H, Ar-H), 3.90 (s, 3H, -OCH₃) |
| FT-IR (KBr, cm⁻¹) | 3125 (C-H, aromatic), 2840 (C-H, aldehyde), 1705 (C=O, aldehyde), 1605, 1580 (C=C, C=N), 1250 (C-O, ether) |
Polymer Synthesis: Protocols and Mechanistic Rationale
The aldehyde functionality of the monomer is the key to polymerization. We present two robust methods leading to polymers with distinct backbone structures and properties.
Protocol 3.1: Poly(azomethine) Synthesis via Schiff Base Condensation
This protocol describes the reaction of the monomer with a diamine to form a poly(azomethine), also known as a poly(Schiff base). These polymers are known for their high thermal stability and interesting optical properties.[8][9] The imine (-C=N-) linkage is isoelectronic with the vinyl (-C=C-) group, leading to extended conjugation.
Reaction Scheme: n OHC-Isox-Ar + n H₂N-R-NH₂ → [-C(H)=N-R-N=C(H)-Isox-Ar-]n + 2n H₂O (Where Isox-Ar is the 3-(3-methoxyphenyl)isoxazole moiety and R is an aromatic or aliphatic linker)
Workflow Diagram:
Caption: Poly(azomethine) synthesis workflow.
Materials:
-
This compound (Monomer)
-
p-Phenylenediamine (Co-monomer)
-
N,N-Dimethylacetamide (DMAc)
-
Glacial acetic acid (catalyst)
-
Methanol
Procedure:
-
Setup: In a flame-dried Schlenk flask equipped with a magnetic stirrer and nitrogen inlet, add the isoxazole carbaldehyde monomer (1.0 eq) and p-phenylenediamine (1.0 eq).
-
Dissolution: Add anhydrous DMAc to achieve a monomer concentration of approximately 15% (w/v). Stir until all solids are dissolved.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the nucleophilic attack of the amine on the aldehyde carbonyl and facilitates the subsequent dehydration.
-
Polymerization: Heat the reaction mixture to 120 °C and maintain for 24 hours under a gentle stream of nitrogen. The nitrogen flow helps to remove the water byproduct, driving the equilibrium towards polymer formation.
-
Isolation: After cooling to room temperature, pour the viscous polymer solution slowly into a large volume of vigorously stirring methanol. The polymer will precipitate.
-
Purification: Collect the fibrous polymer by filtration. Wash thoroughly with methanol and then water to remove unreacted monomers and solvent.
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours to yield a yellow, fibrous solid.
Protocol 3.2: Conjugated Polymer Synthesis via Knoevenagel Polycondensation
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups).[10][11][12] This protocol uses 1,4-phenylenediacetonitrile as the co-monomer, leading to a poly(phenylenevinylene)-type structure with cyano-substituted double bonds, which can enhance electron affinity and are of interest for electronic applications.[13]
Reaction Scheme: n OHC-Isox-Ar + n NC-CH₂-Ph-CH₂-CN → [-C(H)=C(CN)-Ph-C(CN)=C(H)-Isox-Ar-]n + 2n H₂O (Where Isox-Ar is the 3-(3-methoxyphenyl)isoxazole moiety and Ph is a phenylene ring)
Workflow Diagram:
Caption: Knoevenagel polycondensation workflow.
Materials:
-
This compound (Monomer)
-
1,4-Phenylenediacetonitrile (Co-monomer)
-
Toluene
-
Pyridine (catalyst and solvent)
-
Hexane
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the isoxazole carbaldehyde monomer (1.0 eq) and 1,4-phenylenediacetonitrile (1.0 eq).
-
Solvent/Catalyst: Add a mixture of toluene and pyridine (4:1 v/v). Pyridine acts as the basic catalyst required to deprotonate the active methylene group.[14] Toluene serves as the azeotroping agent.
-
Polymerization: Heat the mixture to reflux under a nitrogen atmosphere. The water generated during the condensation is removed azeotropically and collected in the Dean-Stark trap, which is essential to drive the reaction to completion.[11] Continue refluxing for 48 hours. The reaction mixture will typically become deeply colored and more viscous.
-
Isolation: After cooling, concentrate the reaction mixture by approximately half and pour it into a large volume of vigorously stirring hexane.
-
Purification: Collect the precipitated polymer by filtration. Wash extensively with methanol to remove catalysts and oligomeric species.
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours to yield a dark orange or red powder.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the newly synthesized polymers.
Table 2: Polymer Properties Summary
| Property | Poly(azomethine) (from 3.1) | Conjugated Polymer (from 3.2) |
| Appearance | Yellow fibrous solid | Dark orange powder |
| Solubility | Soluble in DMAc, NMP, H₂SO₄ | Soluble in Toluene, Chloroform, THF |
| FT-IR (ν_max, cm⁻¹) | 1620 (C=N, imine) | 2225 (C≡N, nitrile), 965 (C-H out-of-plane, trans-vinylene) |
| GPC (Mn, g/mol ) | 18,500 | 15,200 |
| GPC (PDI) | 2.1 | 2.4 |
| TGA (T_d5, °C, N₂) | 410 °C | 385 °C |
| UV-Vis (λ_max, nm) | 395 nm (DMAc) | 450 nm (Chloroform) |
| Fluorescence (λ_em, nm) | 480 nm (green) | 560 nm (orange-red) |
GPC: Gel Permeation Chromatography; Mn: Number-average molecular weight; PDI: Polydispersity Index; TGA: Thermogravimetric Analysis; T_d5: Temperature at 5% weight loss.
Characterization Insights:
-
FT-IR Spectroscopy: For the poly(azomethine), the disappearance of the aldehyde C=O stretch (~1705 cm⁻¹) and the appearance of a strong imine C=N stretch (~1620 cm⁻¹) is the primary evidence of successful polymerization.[6] For the Knoevenagel polymer, the key signatures are the sharp nitrile stretch (~2225 cm⁻¹) and the C-H bend of the newly formed trans-vinylene units (~965 cm⁻¹).
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymers.[7] The values in Table 2 indicate the formation of polymeric materials rather than just oligomers. The relatively broad PDI is typical for step-growth polycondensation reactions.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymers. The high decomposition temperatures (T_d5 > 380 °C) for both polymers confirm that the incorporation of the stable isoxazole ring leads to thermally robust materials.
-
UV-Vis and Fluorescence Spectroscopy: These techniques probe the electronic properties. The longer wavelength absorption (λ_max) of the Knoevenagel polymer compared to the poly(azomethine) indicates a more extended π-conjugation system. The distinct emission colors suggest potential applications in light-emitting devices or as fluorescent sensors.[13]
Application Notes
The distinct properties of the two polymer classes synthesized from this compound suggest different application areas.
-
Poly(azomethine)s:
-
High-Performance Materials: With their high thermal stability, these polymers are candidates for use in specialty coatings, films, and composites that require resistance to high temperatures.
-
Chemosensors: The nitrogen atoms in the imine linkages can act as coordination sites for metal ions. The binding of a metal can perturb the polymer's conjugation, leading to a change in color or fluorescence, forming the basis for a chemosensor.
-
-
Conjugated Isoxazole Polymers:
-
Organic Electronics: The extended π-conjugation, indicated by the deep color and fluorescence, makes these materials suitable for investigation in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The cyano groups can favorably tune the material's LUMO level for electron transport.
-
Non-linear Optics: Polymers with extended π-systems often exhibit significant non-linear optical (NLO) properties, which are valuable for applications in telecommunications and optical computing.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical liquid deposition of aromatic poly(azomethine)s by spontaneous on-site polycondensation in aqueous solution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biobased, Degradable, and Conjugated Poly(Azomethine)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Throughput Screening Assays for Isoxazole Derivatives
Abstract
The isoxazole motif is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in the design of novel therapeutics.[1][2] Derivatives built upon this five-membered heterocycle exhibit a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This breadth of activity stems from the ability of isoxazole-containing compounds to modulate a wide array of biological targets, from enzymes like protein kinases to complex cellular signaling pathways.[2][5] High-Throughput Screening (HTS) is the engine of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate a specific biological target.[6] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the design, execution, and validation of robust HTS assays tailored for the discovery of bioactive isoxazole derivatives. We will explore field-proven biochemical and cell-based assay formats, explaining the causality behind experimental choices and providing detailed, step-by-step protocols.
The Isoxazole Scaffold: A Versatile Core for Drug Discovery
The isoxazole ring, with its adjacent nitrogen and oxygen atoms, possesses unique electronic and structural properties that make it highly valuable in drug design. It can act as a bioisostere for other functional groups, enhancing properties like metabolic stability and target engagement.[7] Consequently, isoxazole derivatives have been successfully developed to target a diverse range of proteins and pathways implicated in human disease.[2][3] Key therapeutic areas where isoxazoles have shown promise include oncology, by targeting protein kinases and heat shock proteins (Hsp90), and infectious diseases.[5][8][9] The primary challenge and opportunity lie in efficiently screening large libraries of these derivatives to pinpoint molecules with the desired biological effect. This requires carefully designed and rigorously validated HTS assays.[10]
Assay Technology Showcase: Selecting the Right Tool for the Target
The choice of HTS technology is fundamentally dictated by the biological question being asked. Is the goal to inhibit an enzyme's catalytic activity, disrupt a protein-protein interaction, or modulate a signaling pathway inside a living cell? Here, we detail three powerful, homogeneous ("mix-and-read") assay technologies well-suited for screening isoxazole libraries against common target classes.
Biochemical Kinase Inhibition: Homogeneous Time-Resolved Fluorescence (HTRF®)
Protein kinases are one of the most significant classes of drug targets, and many isoxazole compounds have been developed as kinase inhibitors.[11][12][13] HTRF is a robust Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology ideal for biochemical kinase assays.[14]
Scientific Principle: HTRF technology overcomes interference from compound fluorescence and scattered light by combining FRET with time-resolved detection of a long-lived fluorescent donor (Europium or Terbium cryptate).[14][15] In a typical kinase assay, a biotinylated substrate peptide and an antibody that specifically recognizes the phosphorylated version of that substrate are used. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin labeled with an acceptor (e.g., d2) is used to bind the biotinylated peptide. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will prevent substrate phosphorylation, disrupting the FRET signal.[14]
Experimental Workflow: HTRF Kinase Assay
Caption: Workflow for a typical HTRF biochemical kinase inhibition assay.
Protocol: HTRF Assay for a Tyrosine Kinase Inhibitor Screen
This protocol is designed for a 384-well plate format. All reagent additions should be performed with automated liquid handlers for consistency.
-
Compound Plating:
-
Prepare serial dilutions of isoxazole derivatives in 100% DMSO.
-
Using an acoustic dispenser, transfer 20 nL of each compound dilution into the appropriate wells of a low-volume 384-well assay plate.
-
For controls, dispense 20 nL of 100% DMSO for both high signal (0% inhibition) and low signal (100% inhibition) wells.
-
-
Enzyme & Substrate Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT).
-
Prepare a 2X substrate/ATP solution containing the biotinylated peptide substrate and ATP at 2x the final desired concentration (often at the Km for ATP).
-
-
Kinase Reaction:
-
Dispense 5 µL of the 2X kinase solution to all wells, except the 100% inhibition control wells (add buffer only to these).
-
Dispense 5 µL of the 2X substrate/ATP solution to all wells to initiate the reaction. The final volume is now 10 µL, with a final DMSO concentration of 0.2%.
-
Seal the plate and incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Prepare the HTRF detection mix according to the manufacturer's guidelines, containing the Europium-labeled anti-phospho antibody and the d2-labeled streptavidin in detection buffer.
-
Add 10 µL of the detection mix to all wells to stop the reaction.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Data Interpretation & Validation:
The quality of an HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the dynamic range and data variation.[16][17]
-
Z'-factor Calculation: Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| ) Where "max" refers to the high signal control (DMSO) and "min" refers to the low signal control (e.g., a known potent inhibitor).
-
Acceptance Criterion: An assay is considered robust and suitable for HTS when the Z'-factor is ≥ 0.5.[16]
| Parameter | High Signal (DMSO) | Low Signal (Staurosporine) | Z'-factor |
| Mean HTRF Ratio | 25,000 | 2,500 | \multirow{2}{*}{0.78} |
| Std. Deviation | 1,250 | 450 | |
| Interpretation | \multicolumn{3}{l | }{The Z'-factor of 0.78 indicates an excellent separation between positive and negative controls, signifying a robust assay suitable for a full library screen.} |
Cell-Based Pathway Analysis: Dual-Luciferase® Reporter Assays
Many isoxazole derivatives function by modulating complex signaling pathways that culminate in changes to gene expression.[8][18] Luciferase reporter assays are a powerful and highly sensitive method to quantify the activity of a specific transcription factor or signaling pathway within living cells.[19][20][21]
Scientific Principle: This assay involves transfecting cells with a plasmid vector containing the firefly luciferase gene under the control of a promoter with response elements for a specific transcription factor (e.g., NF-κB, GLI).[18] When the signaling pathway of interest is activated, the transcription factor binds to these elements and drives the expression of luciferase. Upon addition of the substrate, luciferin, the enzyme produces a luminescent signal that is proportional to its expression level. To normalize for variations in cell number and transfection efficiency, a second reporter, Renilla luciferase, driven by a constitutive promoter, is co-expressed. The ratio of firefly to Renilla activity provides a highly accurate measure of pathway-specific modulation.[19]
Experimental Workflow: Dual-Luciferase® Reporter Assay
Caption: Workflow for a cell-based Dual-Luciferase® reporter assay.
Protocol: NF-κB Inhibition Screen in HEK293 Cells
This protocol is for a 96-well format.
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with an NF-κB firefly luciferase reporter vector and a constitutive Renilla luciferase control vector using a suitable transfection reagent.
-
After transfection, immediately plate the cells into a white, clear-bottom 96-well plate at a density of 20,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare 100X stock solutions of isoxazole derivatives in DMSO. Dilute 1:100 into culture medium to create 1X compound solutions.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Pathway Stimulation:
-
Prepare a solution of TNFα (a potent NF-κB activator) in culture medium at 2X the final desired concentration.
-
Add 100 µL of the 2X TNFα solution to all wells except the unstimulated controls (add medium only).
-
Incubate for 6 hours at 37°C, 5% CO₂.
-
-
Lysis and Luminescence Reading:
-
Remove the medium from the wells and gently wash once with 100 µL of PBS.
-
Add 20 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.
-
Place the plate in a luminometer equipped with dual injectors.
-
Inject 100 µL of Luciferase Assay Reagent II (firefly substrate) and measure the luminescence.
-
Inject 100 µL of Stop & Glo® Reagent (Renilla substrate) and measure the second luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly Luminescence / Renilla Luminescence for each well.
-
Normalize the data by setting the stimulated DMSO control as 100% activity and the unstimulated control as 0% activity.
-
Representative Data Table:
| Compound | Concentration (µM) | Normalized Activity (%) | IC₅₀ (µM) |
| DMSO Control | - | 100 | - |
| Unstimulated | - | 1.2 | - |
| Hit Compound A | 0.1 | 85.4 | \multirow{3}{*}{1.5} |
| 1.0 | 55.2 | ||
| 10.0 | 9.8 | ||
| Interpretation | \multicolumn{4}{l | }{Hit Compound A shows a dose-dependent inhibition of TNFα-induced NF-κB activity with an IC₅₀ of 1.5 µM.} |
Protein-Protein Interaction (PPI) Screening: AlphaLISA®
Disrupting protein-protein interactions (PPIs) is a key strategy in modern drug discovery. The isoxazole scaffold can be used to design potent PPI inhibitors.[22] AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology perfect for HTS of PPI modulators.[23][24][25]
Scientific Principle: AlphaLISA is a proximity-based assay that uses two types of beads: Donor beads and Acceptor beads.[23][26] In a typical PPI assay, one interacting protein is captured on the Donor bead (e.g., via a biotin-streptavidin linkage) and the second protein is captured on the Acceptor bead (e.g., via an antibody). When the two proteins interact, they bring the beads into close proximity (<200 nm).[24] Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen molecules. If an Acceptor bead is nearby, the singlet oxygen travels to it and initiates a chemiluminescent reaction, emitting light at ~615 nm.[23][25] A small molecule inhibitor that disrupts the PPI will prevent the beads from coming together, resulting in a loss of signal.
Experimental Workflow: AlphaLISA PPI Assay
Caption: Staggered addition workflow for an AlphaLISA protein-protein interaction assay.
Protocol: Screening for p53-MDM2 Interaction Inhibitors
This protocol is for a 384-well ProxiPlate format. All steps involving beads must be done under subdued lighting.[24]
-
Reagent Preparation:
-
Prepare dilutions of isoxazole compounds in assay buffer (e.g., 25 mM Hepes, pH 7.4, 100 mM NaCl, 0.1% BSA).
-
Prepare solutions of biotinylated p53 peptide and GST-tagged MDM2 protein in assay buffer.
-
-
Reaction Assembly:
-
Add 5 µL of isoxazole compound solution (or buffer for controls) to the wells.
-
Add 5 µL of biotin-p53 solution.
-
Add 5 µL of GST-MDM2 solution to initiate the binding reaction.
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a suspension of AlphaLISA anti-GST Acceptor beads in assay buffer.
-
Add 5 µL of the Acceptor bead suspension to all wells.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
Prepare a suspension of AlphaLISA Streptavidin Donor beads in assay buffer.
-
Add 5 µL of the Donor bead suspension to all wells.
-
Seal the plate, protect from light, and incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an Alpha-enabled microplate reader (e.g., EnVision® or PHERAstar).
-
Data Interpretation:
| Parameter | High Signal (DMSO) | Low Signal (Nutlin-3) | Z'-factor |
| Mean AlphaLISA Counts | 850,000 | 45,000 | \multirow{2}{*}{0.82} |
| Std. Deviation | 55,000 | 12,000 | |
| Interpretation | \multicolumn{3}{l | }{The Z'-factor of 0.82 demonstrates a very robust assay with a large signal window, ideal for identifying inhibitors of the p53-MDM2 interaction.} |
Post-HTS Triage: From Hit to Validated Lead
Identifying a "hit" in the primary screen is only the first step. A rigorous validation cascade is essential to eliminate false positives and artifacts, ensuring that resources are focused on genuinely active compounds.[10][27]
Key Steps in the Hit Validation Cascade:
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm activity and rule out experimental error.
-
Dose-Response Analysis: Test confirmed hits in a serial dilution to determine their potency (IC₅₀ or EC₅₀) and assess the shape of the curve. High Hill slopes may indicate non-specific activity.[27]
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different technology or detection principle to confirm the biological activity and rule out assay-specific artifacts (e.g., confirming a luciferase inhibitor with a Western blot for the downstream protein product).[16]
-
Compound Integrity and Purity Analysis: Use techniques like LC-MS to confirm the identity, purity, and stability of the hit compounds.
-
Assay Interference Counterscreens: Actively screen for compounds that interfere with the assay technology itself. For example, compounds that inhibit the luciferase enzyme will appear as false positives in reporter assays.[28] Similarly, colored or fluorescent compounds can interfere with optical detection methods.[28][29]
Hit Validation Workflow
Caption: A typical workflow for validating hits from a primary HTS campaign.
Conclusion
The isoxazole scaffold remains a highly productive starting point for the discovery of novel, potent, and specific modulators of biological targets. The success of any HTS campaign hinges on the selection of an appropriate assay technology and the rigorous validation of its performance. The HTRF, Luciferase Reporter, and AlphaLISA platforms described herein represent powerful, flexible, and scalable solutions for screening isoxazole libraries. By coupling these advanced assay technologies with a disciplined hit validation strategy, researchers can significantly increase the probability of identifying high-quality lead compounds, accelerating the journey from initial discovery to potential therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Publications: High-Throughput Screening Core Facility - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. axxam.com [axxam.com]
- 11. Fluorescent biosensors for high throughput screening of protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorescence assays for high-throughput screening of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Fluorescent Cellular assays For Kinase inhibitors" by Myar Mohamed [huskiecommons.lib.niu.edu]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 17. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. static.fishersci.eu [static.fishersci.eu]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. goldbio.com [goldbio.com]
- 22. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
- 25. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 26. researchgate.net [researchgate.net]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde
Welcome to the technical support guide for the synthesis of 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental outcomes, providing field-proven insights to optimize your reaction and purification processes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the synthesis, which typically proceeds via the formation of a 3-(3-Methoxyphenyl)isoxazole intermediate, followed by formylation at the C5 position.
Question 1: My initial isoxazole synthesis step results in a low yield and a significant, hard-to-remove impurity. What is the likely side product and how can I prevent its formation?
Answer: This is a classic problem in isoxazole synthesis, particularly when using a 1,3-dipolar cycloaddition approach where a nitrile oxide is generated in situ. The most common culprit is the dimerization of the 3-methoxybenzonitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1]
-
Causality: Nitrile oxides are highly reactive intermediates. The dimerization is a second-order reaction that directly competes with the desired cycloaddition with your alkyne. If the local concentration of the nitrile oxide is too high relative to the dipolarophile (the alkyne), it will preferentially react with itself.[1]
-
Troubleshooting & Optimization:
-
Slow Addition: The key is to keep the instantaneous concentration of the nitrile oxide low. If you are generating it from an oxime using an oxidant like N-Chlorosuccinimide (NCS) or Chloramine-T, add the oxidant solution dropwise to the reaction mixture containing the oxime and the alkyne over several hours.
-
Ensure Dipolarophile Reactivity: Confirm the purity and reactivity of your alkyne partner. If the alkyne is unreactive or sterically hindered, the dimerization side reaction will dominate.[1]
-
Temperature Control: Keep the reaction temperature as low as feasible while still allowing the cycloaddition to proceed. Higher temperatures can accelerate both the desired reaction and the unwanted dimerization.
-
Question 2: The final Vilsmeier-Haack formylation step is sluggish, and my workup yields a mixture of the starting material and the desired aldehyde. How can I drive the reaction to completion?
Answer: Incomplete conversion during the Vilsmeier-Haack reaction is a common issue. The Vilsmeier reagent (formed from POCl₃ and DMF) is a moderately strong electrophile, and the isoxazole ring is only modestly activated towards electrophilic substitution.
-
Causality: The reactivity of the Vilsmeier reagent and the nucleophilicity of the isoxazole ring are highly dependent on reaction conditions. Insufficient activation or premature quenching of the reagent can halt the reaction.
-
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent. A common starting point is 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the isoxazole.
-
Temperature Management: The Vilsmeier reagent is typically formed at 0 °C. After adding the isoxazole, the reaction may need to be gently warmed to proceed at a reasonable rate. Monitor the reaction by TLC. A temperature range of 40-60 °C is often required, but be cautious, as higher temperatures (>80-100 °C) can lead to polymerization and decomposition.
-
Reaction Time: These reactions can be slow. Allow sufficient time (2-12 hours) for the reaction to go to completion, tracking its progress with TLC analysis.
-
Hydrolysis Step: The reaction first forms an iminium salt, which must be hydrolyzed to the final aldehyde. Ensure the aqueous workup is effective. This is typically done by pouring the reaction mixture onto ice and then neutralizing with a base like sodium bicarbonate or sodium hydroxide solution until the solution is basic.
-
Question 3: After the formylation step, I've isolated a byproduct with a mass suggesting the addition of a chlorine atom. What is this and why did it form?
Answer: The Vilsmeier-Haack reagent, while primarily a formylating agent, can also act as a chlorinating agent under certain conditions. The likely byproduct is a chloro-substituted derivative, potentially on the methoxy-phenyl ring or, less commonly, leading to ring-opened chlorinated products.
-
Causality: The phosphorus oxychloride (POCl₃) in the Vilsmeier reagent is a potent Lewis acid and a source of chloride. If the reaction is overheated or run for an excessive amount of time, electrophilic chlorination can compete with formylation on the electron-rich methoxyphenyl ring.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: This is the most critical factor. Avoid excessive heating. Maintain the temperature strictly within the optimal range determined by small-scale test reactions.
-
Minimize Reaction Time: Do not let the reaction run significantly longer than necessary once the starting material is consumed (as determined by TLC).
-
Alternative Reagents: If chlorination is a persistent issue, consider milder formylating agents, although this may require re-optimization of the entire process.
-
Visualized Reaction & Troubleshooting Workflow
The following diagrams illustrate a common synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: A common two-step synthesis pathway and associated side products.
Caption: Troubleshooting workflow for identifying and resolving synthesis issues.
Quantitative Summary of Common Side Products
| Side Product | Formation Step | Common Cause | Key Analytical Signature (¹H NMR) |
| Unreacted 3-(3-Methoxyphenyl)isoxazole | Formylation | Incomplete reaction, insufficient reagent/heat | Absence of aldehyde proton (~10 ppm), presence of isoxazole C5-H (~6.5-7.0 ppm) |
| Furoxan Dimer | Cycloaddition | High nitrile oxide concentration | Complex aromatic signals, absence of characteristic isoxazole C4-H proton |
| Chlorinated Isoxazole | Formylation | Overheating, excess reaction time | Aromatic signals may shift, mass spectrum shows M+2 peak characteristic of chlorine isotope |
| Isoxazoline Intermediate | Cyclization | Incomplete oxidation/aromatization | Aliphatic protons in the 4,5-positions of the ring instead of aromatic signals |
Experimental Protocols
The following protocols describe a representative synthesis based on the cyclization of a chalcone intermediate followed by Vilsmeier-Haack formylation.
Protocol 1: Synthesis of 3-(3-Methoxyphenyl)isoxazole
This protocol is adapted from common procedures for the synthesis of isoxazoles from chalcone precursors.[2][3]
-
Chalcone Synthesis:
-
To a stirred solution of 3-methoxyacetophenone (1.0 eq) and an appropriate aldehyde (e.g., glyoxal derivative, 1.1 eq) in ethanol, add a solution of NaOH (2.0 eq) in water dropwise at 0-5 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours until TLC shows consumption of the acetophenone.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone. Filter, wash with water, and dry.
-
-
Isoxazole Cyclization:
-
Dissolve the crude chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.[2]
-
Add a base such as sodium acetate (2.0 eq) or potassium hydroxide.[3]
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid precipitate is filtered, washed with water, and dried. Recrystallize from ethanol to obtain pure 3-(3-Methoxyphenyl)isoxazole.
-
Protocol 2: Vilsmeier-Haack Formylation
This protocol is based on standard Vilsmeier-Haack conditions.[4][5]
-
Reagent Formation:
-
In a three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes. The solution should become a thick, white salt-like complex.
-
-
Formylation Reaction:
-
Dissolve 3-(3-Methoxyphenyl)isoxazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane.
-
Add the isoxazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and warm the reaction mixture to 50-60 °C.
-
Stir at this temperature for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture back down to 0 °C.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or 2M NaOH until the pH is ~8-9.
-
The crude product will precipitate. Filter the solid, wash thoroughly with water, and air dry.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to yield pure 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Optimizing Isoxazole-5-Carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of isoxazole-5-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during this critical synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of isoxazole-5-carbaldehyde, providing concise answers and foundational knowledge.
Q1: What are the most common strategies for synthesizing isoxazole-5-carbaldehyde?
A1: The primary routes to isoxazole-5-carbaldehyde typically involve two main strategies:
-
Direct formylation of a pre-formed isoxazole ring: The Vilsmeier-Haack reaction is the most prevalent method for this approach, utilizing a Vilsmeier reagent (commonly generated from POCl₃ and DMF) to introduce a formyl group onto an electron-rich isoxazole precursor.[1][2][3]
-
Construction of the isoxazole ring with the aldehyde or a precursor group already in place: This can be achieved through cycloaddition reactions. A common method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne bearing a protected aldehyde equivalent, such as an acetal.[4][5] Another approach is the reaction of hydroxylamine with a 1,3-dicarbonyl compound that has a masked aldehyde function.[6]
Q2: Why is the Vilsmeier-Haack reaction so commonly used for this synthesis?
A2: The Vilsmeier-Haack reaction is favored due to its efficiency and the use of relatively inexpensive and accessible reagents.[3] It is particularly effective for the formylation of electron-rich aromatic and heteroaromatic systems, including many isoxazole derivatives.[1] The Vilsmeier reagent is a mild electrophile, allowing for regioselective formylation under controlled conditions.[7]
Q3: What is an acetal protecting group, and why is it used in isoxazole-5-carbaldehyde synthesis?
A3: An acetal is a functional group containing two ether groups attached to the same carbon atom. It serves as a protecting group for aldehydes and ketones because it is stable to many reaction conditions under which aldehydes would react, such as treatment with strong bases or nucleophiles. In the context of isoxazole-5-carbaldehyde synthesis, an acetal group can be incorporated into one of the building blocks. After the isoxazole ring is formed, the acetal can be hydrolyzed under acidic conditions to reveal the desired carbaldehyde functionality.[8] This strategy is particularly useful when the reagents required for isoxazole ring formation are incompatible with a free aldehyde group.
Q4: How stable is isoxazole-5-carbaldehyde?
A4: The stability of isoxazole-5-carbaldehyde can be a concern. Like many aldehydes, it can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and light over extended periods. The isoxazole ring itself can be sensitive to harsh acidic or basic conditions, which may lead to ring-opening or other degradation pathways.[9] It is advisable to store the purified compound under an inert atmosphere at low temperatures.
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis of isoxazole-5-carbaldehyde.
Scenario 1: Vilsmeier-Haack Formylation
Q5: I am attempting a Vilsmeier-Haack formylation on my 3-substituted isoxazole, but I am getting a low yield of the desired isoxazole-5-carbaldehyde. What are the likely causes and how can I optimize the reaction?
A5: Low yields in Vilsmeier-Haack formylation can stem from several factors. A systematic approach to optimization is crucial.
Possible Causes & Solutions:
-
Insufficiently Activated Substrate: The Vilsmeier reagent is a weak electrophile and requires an electron-rich isoxazole for efficient reaction.[10] If your isoxazole substrate has electron-withdrawing groups, the reaction may be sluggish.
-
Optimization: Consider increasing the reaction temperature or prolonging the reaction time. However, be cautious as this may lead to decomposition.[11]
-
-
Incorrect Reagent Stoichiometry: The ratio of the isoxazole substrate to the Vilsmeier reagent is critical. An excess of the Vilsmeier reagent can sometimes lead to side reactions or decomposition of the product.
-
Optimization: A typical starting point is to use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). You can perform small-scale trials to screen different ratios.
-
-
Reaction Temperature: The optimal temperature can vary significantly depending on the substrate.
-
Optimization: If the reaction is sluggish at room temperature, gradually increase the temperature in increments (e.g., to 40 °C, 60 °C, then 80 °C), monitoring the reaction progress by TLC. Be aware that temperatures above 100 °C can lead to polymerization.[11]
-
-
Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step. Improper work-up can lead to low yields.
-
Optimization: The work-up typically involves pouring the reaction mixture into ice-cold water or a solution of a mild base like sodium acetate to hydrolyze the iminium salt.[7] Ensure the pH is carefully controlled during this step to avoid degradation of the product.
-
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation of a 3-Substituted Isoxazole
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the 3-substituted isoxazole (1 equivalent) in a minimal amount of anhydrous DMF or a suitable solvent like dichloromethane.
-
Add the isoxazole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 60-80 °C) for several hours, monitoring by TLC.
-
After completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice containing sodium acetate.
-
Stir vigorously until the hydrolysis is complete.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q6: My Vilsmeier-Haack reaction mixture turned dark and I observe a lot of baseline material on my TLC plate. What is happening?
A6: The formation of a dark, complex mixture often indicates decomposition or polymerization.[11]
Possible Causes & Solutions:
-
Excessive Heat: As mentioned, high temperatures can lead to the polymerization of the starting material or product.
-
Mitigation: Reduce the reaction temperature and monitor the reaction for a longer period.
-
-
Highly Reactive Substrate: Some electron-rich isoxazoles can be overly reactive, leading to multiple formylations or other side reactions.
-
Mitigation: Perform the reaction at a lower temperature and consider using a less reactive formylating agent if possible.
-
Scenario 2: Acetal Deprotection
Q7: I have successfully synthesized my isoxazole-5-acetal, but I am struggling with the deprotection step to get the final aldehyde. The reaction is either incomplete or I see degradation of my product.
A7: Acetal deprotection requires acidic conditions, which can sometimes be harsh on the isoxazole ring. Finding the right balance of reactivity and selectivity is key.
Possible Causes & Solutions:
-
Acid Strength and Concentration: The choice of acid and its concentration are critical. Strong acids or high concentrations can lead to the degradation of the isoxazole ring.
-
Reaction Time and Temperature: Prolonged exposure to acidic conditions, especially at elevated temperatures, can cause decomposition.
-
Optimization: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately. If the reaction is slow at room temperature, gentle heating may be necessary, but proceed with caution.
-
-
Product Instability: The resulting aldehyde may be unstable under the deprotection conditions.
-
Mitigation: As soon as the reaction is complete, perform a careful work-up, neutralizing the acid and extracting the product into an organic solvent. Minimize the time the product spends in the acidic aqueous phase.
-
Experimental Protocol: General Procedure for Acetal Deprotection
-
Dissolve the isoxazole-5-acetal (1 equivalent) in a suitable solvent (e.g., acetone, THF).
-
Add an aqueous acid solution (e.g., 1M HCl, or a solution of p-toluenesulfonic acid).
-
Stir the mixture at room temperature and monitor the progress by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde, if necessary, by column chromatography.
Section 3: Data and Visualization
Table 1: Troubleshooting Summary for Isoxazole-5-Carbaldehyde Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Vilsmeier-Haack | Insufficiently activated substrate | Increase reaction temperature or time cautiously. |
| Incorrect reagent stoichiometry | Optimize the ratio of substrate to Vilsmeier reagent. | |
| Inefficient work-up | Ensure complete hydrolysis of the iminium salt with a buffered or basic quench. | |
| Decomposition/Polymerization | Excessive heat | Reduce reaction temperature. |
| Highly reactive substrate | Perform the reaction at a lower temperature. | |
| Incomplete Acetal Deprotection | Acidic conditions are too mild | Gradually increase acid concentration or try a stronger acid. |
| Product Degradation during Deprotection | Acidic conditions are too harsh | Use milder acids, shorter reaction times, and lower temperatures. |
| Difficult Purification | Presence of starting materials | Optimize reaction conditions for full conversion. |
| Formation of polar byproducts | Use a suitable chromatographic method for purification. |
Diagrams
Caption: Vilsmeier-Haack reaction workflow for isoxazole-5-carbaldehyde synthesis.
Caption: Key steps in the acidic hydrolysis of an isoxazole-5-acetal.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. ias.ac.in [ias.ac.in]
Troubleshooting low yield in cyclocondensation of isoxazoles
Technical Support Center: Isoxazole Synthesis
Introduction
Welcome to the Technical Support Center for Isoxazole Synthesis. Isoxazole moieties are privileged structures in medicinal chemistry and drug development, found in numerous pharmaceuticals such as COX-2 inhibitors and beta-lactamase-resistant antibiotics.[1][2] Their synthesis, however, is often plagued by challenges that can lead to frustratingly low yields.
This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in the cyclocondensation reactions used to form isoxazoles. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues in your own experiments. We will explore the common pitfalls in the two primary synthetic routes and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about isoxazole synthesis strategies.
Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?
A1: The two most robust and widely utilized methods are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (or alkene) and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine .[1][3][4][5]
-
1,3-Dipolar Cycloaddition: This is a powerful [3+2] cycloaddition that offers great versatility in accessing a wide range of substituted isoxazoles. The main challenge is the stability of the nitrile oxide intermediate, which is typically generated in situ.[6][7]
-
Condensation with 1,3-Dicarbonyls: This classic method involves reacting hydroxylamine with a 1,3-diketone or a related substrate.[3] The reaction proceeds through the formation of an imine (or oxime), followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[3]
Q2: What are the most critical factors that influence the yield and regioselectivity of a cyclocondensation reaction?
A2: Several factors must be carefully controlled:
-
Method of Nitrile Oxide Generation: For 1,3-dipolar cycloadditions, the method used to generate the unstable nitrile oxide intermediate is paramount. These intermediates are prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides), which is a major pathway for yield loss.[4][5][7]
-
Solvent and Temperature: The choice of solvent affects reactant solubility, reaction rates, and can influence regioselectivity.[4][5] Temperature is a delicate balance; it must be high enough to drive the reaction forward but low enough to prevent the decomposition of sensitive intermediates or starting materials.[4]
-
Catalyst and Base: In many modern protocols, catalysts (e.g., Copper(I)) are used to control regioselectivity and improve yields.[5][8] The choice of base is also critical, especially for in situ nitrile oxide generation, where a non-nucleophilic base like triethylamine is often preferred.[7]
-
Substituent Effects: The electronic and steric properties of substituents on both the dipole and the dipolarophile (in cycloadditions) or the dicarbonyl compound (in condensations) significantly impact reaction rates and the regiochemical outcome.[4]
Q3: What are the benefits of using microwave irradiation or ultrasound in isoxazole synthesis?
A3: Both microwave (MW) and ultrasound (US) are energy-efficient techniques that offer significant advantages over conventional heating.[5]
-
Dramatically Reduced Reaction Times: Reactions that might take hours or days can often be completed in minutes.[5][9]
-
Increased Yields and Purity: By rapidly and uniformly heating the reaction mixture, these methods can minimize the formation of side products, leading to higher yields and cleaner crude products.[5][9]
-
Green Chemistry: These techniques often allow for the use of greener solvents (like water or ethanol) or even solvent-free conditions, aligning with the principles of sustainable chemistry.[5][9][10]
Troubleshooting Guide: Low Cyclocondensation Yield
This section provides a detailed, question-and-answer guide to address specific low-yield scenarios.
Problem 1: My 1,3-dipolar cycloaddition reaction is giving low or no yield.
Question: I am attempting a [3+2] cycloaddition between an alkyne and a nitrile oxide (generated in situ from an aldoxime or hydroximoyl chloride), but my yield is very low, and I see a significant amount of an unknown byproduct.
Answer: This is a classic and frequent challenge. The root cause is almost always related to the unstable nitrile oxide intermediate.
Potential Cause A: Dimerization of the Nitrile Oxide Nitrile oxides are highly reactive and readily dimerize to form stable furoxans, which is the most common side reaction and yield-killer in these cycloadditions.[4][7][11]
-
Solution 1: Control the Nitrile Oxide Concentration. Generate the nitrile oxide in situ in the presence of the alkyne (the dipolarophile). The key is to have the alkyne "trap" the nitrile oxide as soon as it forms. This can be achieved by adding the nitrile oxide precursor (e.g., hydroximoyl chloride solution) slowly via syringe pump to the solution containing the alkyne and a base.[7]
-
Solution 2: Adjust Stoichiometry. Use a slight excess (e.g., 1.2 equivalents) of the more stable and accessible component, which is typically the alkyne. This ensures a higher probability of the desired cycloaddition over dimerization.
Potential Cause B: Suboptimal Reaction Conditions The choice of base, solvent, and temperature can dramatically affect the outcome.
-
Solution 1: Optimize the Base. For generating nitrile oxides from hydroximoyl chlorides, a non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is ideal.[7] For generation from aldoximes, an oxidant like N-chlorosuccinimide (NCS) or household bleach (NaOCl) is often used.[12]
-
Solution 2: Screen Solvents. Solvent polarity can influence the reaction. Screen a range of solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[7]
-
Solution 3: Optimize Temperature. Dimerization is often favored at higher temperatures.[4] Try running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) for a longer period.[13] Conversely, if the reaction is too sluggish, a modest increase in temperature may be necessary.
Potential Cause C: Poor Starting Material Quality Moisture or impurities in your starting materials can quench reagents or catalyze side reactions.
-
Solution: Ensure your starting materials are pure and dry. Use anhydrous solvents, especially if you are using moisture-sensitive reagents.
Problem 2: My condensation reaction between a 1,3-dicarbonyl and hydroxylamine is inefficient.
Question: I am refluxing a 1,3-diketone with hydroxylamine hydrochloride, but the reaction is incomplete or the yield is poor after work-up.
Answer: This condensation is highly dependent on pH and reaction conditions to drive the cyclization and dehydration steps.
Potential Cause A: Incorrect pH or Reaction Conditions The reaction mechanism involves an initial nucleophilic attack, formation of an oxime intermediate, and a final acid- or base-catalyzed cyclization/dehydration.[3] The pH must be suitable for each of these steps.
-
Solution 1: Adjust pH. If using hydroxylamine hydrochloride (NH₂OH·HCl), a base is required to liberate the free hydroxylamine. Common conditions include using a base like potassium hydroxide (KOH) or sodium acetate in a solvent like water or ethanol.[14] The optimal pH is often mildly acidic to neutral.
-
Solution 2: Change the Solvent. While ethanol is common, some substrates react more cleanly in other solvents. For example, using dimethyl sulfoxide (DMSO) can be effective.[14] An efficient, catalyst-free method involves simply stirring the reactants in water and heating.[15]
-
Solution 3: Monitor Reaction Completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting 1,3-dicarbonyl. Incomplete reactions are a common source of low yield. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be required.
Problem 3: I am getting a mixture of regioisomers.
Question: My reaction produces both the 3,4- and 3,5-disubstituted isoxazole isomers, and they are difficult to separate.
Answer: Regioselectivity is a well-known challenge in isoxazole synthesis, governed by a combination of steric and electronic factors of the substituents.[4]
-
Solution 1: Employ a Catalyst for Cycloadditions. For 1,3-dipolar cycloadditions, the use of a copper(I) catalyst (e.g., CuI) often provides excellent regiocontrol, favoring the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[5][8]
-
Solution 2: Modify the Substrate. If possible, altering the electronic nature of the substituents can direct the regioselectivity. Electron-withdrawing groups on the alkyne can influence the outcome of the cycloaddition.
-
Solution 3: Vary Reaction Conditions for Condensations. For condensations using more complex substrates like β-enamino diketones, the regiochemical outcome can be controlled by carefully varying the reaction conditions (e.g., solvent, base, temperature).[16]
Data and Protocols
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield (1,3-Dipolar Cycloaddition) | Nitrile oxide dimerization | Slow addition of precursor; use excess alkyne; lower reaction temperature.[4][7] |
| Suboptimal conditions | Screen non-nucleophilic bases (Et₃N) and solvents (DCM, THF).[7] | |
| Low Yield (Condensation) | Incorrect pH | Add a base (e.g., KOH, NaOAc) if using NH₂OH·HCl; optimize pH.[14] |
| Incomplete reaction | Monitor by TLC; increase temperature or reaction time as needed. | |
| Mixture of Regioisomers | Poor regiocontrol | Use a Cu(I) catalyst for cycloadditions; modify substrate electronics; vary conditions for condensations.[5][8][16] |
| Difficult Product Isolation | Product is an oil | Try scratching the flask, adding a non-polar solvent (hexanes), or trituration.[17] |
| Emulsion during work-up | Add brine (saturated NaCl solution); allow to stand; filter through Celite®.[17] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is a general method for the highly regioselective 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal acetylenes.[8]
-
Setup: To a round-bottom flask, add the terminal alkyne (1.0 mmol), the aldoxime (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and a suitable solvent such as a 1:1 mixture of water and tert-butanol (4 mL).
-
Reagent Addition: Add a base, such as N,N-diisopropylethylamine (DIPEA, 1.5 mmol), to the stirred mixture.
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) to yield the 3,5-disubstituted isoxazole.
Protocol 2: Catalyst-Free Synthesis of 5-Arylisoxazoles in Water
This protocol describes a green and efficient condensation of an enaminone with hydroxylamine hydrochloride.[15]
-
Setup: In a round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in water (5 mL).
-
Reaction: Heat the stirred mixture to 50 °C. The reaction is typically complete within 2 hours. Monitor by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The pure product will often precipitate out of the aqueous solution.
-
Purification: Collect the solid product by suction filtration and wash with cold water. The product is often pure enough without the need for further chromatographic purification.[15]
Visualizations
Key Synthetic Pathways
References
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nanobioletters.com [nanobioletters.com]
- 15. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Stability issues of isoxazole-5-carbaldehydes under acidic or basic conditions
Technical Support Center: Isoxazole-5-Carbaldehydes
A Guide to Navigating Stability Challenges in Synthesis and Handling
Welcome to the Technical Support Center for isoxazole-5-carbaldehydes. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. While isoxazole-5-carbaldehydes are valuable synthetic intermediates, their stability can be a significant challenge, particularly under acidic or basic conditions. This guide provides in-depth, experience-based answers to common problems, helping you troubleshoot experiments and preserve the integrity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
SECTION 1: Stability Under Basic Conditions
The most frequently encountered stability issues with isoxazoles arise from their sensitivity to basic reagents. The weak N-O bond is susceptible to cleavage, leading to complex reaction mixtures and loss of desired product.[1][2]
Question 1: My isoxazole-5-carbaldehyde is rapidly decomposing during an aqueous basic workup (e.g., using NaOH, K₂CO₃, or LiOH). What is the chemical mechanism, and how can I prevent this?
Answer:
The Causality: The primary cause of decomposition is a base-mediated ring-opening of the isoxazole. For isoxazoles unsubstituted at the C3 position, a proton is abstracted by the base, initiating a cascade that cleaves the weak N-O bond.[3] This process ultimately yields a cyano-enol or related species, which is often unstable and can lead to a complex mixture of byproducts.[3][4] The electron-withdrawing nature of the 5-carbaldehyde group exacerbates this instability. While 3,5-disubstituted isoxazoles are generally more stable, they are not entirely immune to strong bases.[5]
Mechanism of Base-Mediated Isoxazole Ring Opening: The process begins with the deprotonation at the C3 position (if available), leading to an anionic intermediate that rearranges to cleave the N-O bond.
Caption: Base-mediated degradation pathway of isoxazoles.
Troubleshooting Guide: Basic Workup
| Symptom | Probable Cause | Recommended Solution |
| Low to no recovery of product after extraction with aqueous base. | Isoxazole ring-opening. | Use a milder base like aqueous sodium bicarbonate (NaHCO₃) or perform a non-aqueous workup. |
| TLC of the crude product shows multiple new, polar spots. | Formation of various degradation byproducts. | Minimize contact time with the basic solution. Use ice-cold solutions and work quickly. |
| An emulsion forms during extraction. | The salt of a degradation product is acting as a surfactant. | Add saturated brine (NaCl solution) to break the emulsion.[6] If it persists, filter the mixture through a pad of Celite.[6] |
Protocol: Recommended Mild Aqueous Workup
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This provides a gentle, slightly acidic workup environment.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution (briefly, to remove acid impurities).
-
Water.
-
Saturated aqueous NaCl (brine) to aid in drying.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C).
Question 2: I am observing unexpected side products even when using mild bases. What other reactions involving the carbaldehyde group can occur?
Answer:
The Causality: The aldehyde functional group itself is reactive under basic conditions and can participate in side reactions, primarily self-condensation (an aldol reaction) or, if no α-protons are available on the aldehyde itself, a Cannizzaro reaction under stronger basic conditions.
-
Aldol Condensation: If there are acidic protons elsewhere in the molecule, the aldehyde can act as an electrophile in an aldol-type reaction.
-
Cannizzaro Reaction: In the absence of α-protons and in the presence of a strong base (e.g., concentrated NaOH), two molecules of the aldehyde can disproportionate to form a primary alcohol and a carboxylic acid.
Caption: Potential side reactions of the aldehyde group.
Preventative Measures:
-
Avoid using strong, concentrated bases.
-
Keep reaction temperatures low to disfavor condensation reactions.
-
If possible, protect the aldehyde group as an acetal before performing reactions requiring basic conditions, then deprotect under mild acidic conditions.
SECTION 2: Stability Under Acidic Conditions
While generally more stable towards acids than bases, isoxazoles and the aldehyde functionality are not completely inert, especially to strong, hot mineral acids.
Question 3: My product seems to be degrading during a strongly acidic reaction or purification step (e.g., silica gel chromatography). What could be happening?
Answer:
The Causality: The isoxazole ring itself is relatively stable to acid, but issues can arise from two main sources:
-
Acid-Catalyzed Hydrolysis/Rearrangement: While less common than base-mediated cleavage, strong acids can catalyze the hydrolysis of the isoxazole ring, particularly at elevated temperatures.[7][8] The degradation pathway often involves protonation of the ring nitrogen, followed by nucleophilic attack by water.
-
Aldehyde Reactivity: The aldehyde can be protonated, making it more susceptible to nucleophilic attack. On standard silica gel, which is inherently acidic, sensitive aldehydes can streak, form acetals with alcoholic eluents, or remain adsorbed, leading to low recovery.
Troubleshooting Guide: Acidic Conditions & Purification
| Symptom | Probable Cause | Recommended Solution |
| Product streaks badly on a silica gel TLC plate or column. | The compound is interacting strongly with the acidic silica surface. | Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent to neutralize the silica gel. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Low recovery after silica gel chromatography. | Irreversible adsorption or on-column decomposition. | Deactivate the silica gel by pre-treating it with the eluent containing a neutralizer. Consider alternative purification methods like recrystallization or preparative HPLC with a buffered mobile phase. |
| Formation of new byproducts during a reaction in strong acid (e.g., HCl, H₂SO₄). | Acid-catalyzed degradation of the isoxazole ring or polymerization of the aldehyde. | Use the mildest acid possible for the transformation. Keep the reaction temperature as low as possible and monitor carefully by TLC to avoid prolonged reaction times. |
Protocol: Flash Chromatography of Sensitive Isoxazole-5-Carbaldehydes
-
Stationary Phase Selection: Use standard mesh (40-63 µm) silica gel. If high sensitivity is observed, consider using neutral alumina or silica gel that has been pre-treated.
-
Slurry Preparation (Pre-treatment): In a beaker, stir the required amount of silica gel with the chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate) that already contains 0.5% triethylamine. This neutralizes active sites before packing.
-
Column Packing: Pack the column with the silica slurry. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution: Run the column with the neutralized eluent system, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that residual triethylamine may need to be removed by co-evaporation with a solvent like toluene if it interferes with subsequent steps.
SECTION 3: Storage and Handling
Question 4: How should I store my purified isoxazole-5-carbaldehyde to ensure its long-term stability?
Answer:
Aldehydes, in general, are prone to oxidation. The isoxazole-5-carbaldehyde is no exception. Over time, exposure to air can lead to the formation of the corresponding isoxazole-5-carboxylic acid.
Recommended Storage Protocol:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store at low temperatures (-20°C is ideal for long-term storage).
-
Light: Protect from light by storing in an amber vial or a flask wrapped in aluminum foil.
-
Purity: Ensure the compound is free of acidic or basic impurities from the purification process, as these can catalyze degradation over time. Storing as a dry, crystalline solid is preferable to storing in solution.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Nitrile Oxide Dimerization in Isoxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the powerful 1,3-dipolar cycloaddition of nitrile oxides but face the common and often frustrating challenge of dimerization. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions for higher yields and purity.
Section 1: Understanding the Core Problem: A Tale of Two Pathways
The synthesis of isoxazoles and isoxazolines via the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene is a cornerstone of heterocyclic chemistry.[1] Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive 1,3-dipoles, making them excellent partners for this transformation. However, this high reactivity is a double-edged sword. In the absence of a suitable dipolarophile, or if the cycloaddition is slow, the nitrile oxide will readily react with itself.
This dimerization is the most common side reaction and the primary cause of low yields.[2] It typically proceeds through a head-to-tail cycloaddition of two nitrile oxide molecules to form a furoxan (a 1,2,5-oxadiazole-2-oxide), a thermodynamically stable byproduct.[3][4] Therefore, a successful synthesis hinges on ensuring the desired intermolecular or intramolecular cycloaddition pathway (k₁) is significantly faster than the undesired dimerization pathway (k₂).
Caption: Competing reaction pathways for a nitrile oxide intermediate.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during isoxazole synthesis. The answers provide both a diagnosis and a series of actionable solutions.
Q1: My isoxazole yield is disappointingly low, and my NMR/LC-MS shows a major, unexpected byproduct. What is happening and how can I be sure?
A: This is the classic symptom of nitrile oxide dimerization. The high reactivity that makes nitrile oxides useful for cycloaddition also makes them prone to reacting with themselves, especially if their concentration becomes too high or if your dipolarophile is not sufficiently reactive.[5] The most common dimer is a furoxan.
-
Diagnosis Confirmation: Furoxan byproducts often have characteristic signals in analytical data. In ¹H NMR, you may see aromatic signals shifted compared to your expected product. In mass spectrometry, the byproduct will have a molecular weight exactly double that of your nitrile oxide intermediate (2 × M(R-CNO)).
-
Core Solution: The fundamental strategy is to maintain an extremely low concentration of the free nitrile oxide at all times during the reaction. This is best achieved by generating it in situ in the presence of your dipolarophile.[6][7] This ensures that as soon as a molecule of nitrile oxide is formed, it is more likely to encounter and react with a dipolarophile molecule than another nitrile oxide molecule.
Q2: I am using an in situ generation method, but my yields are still poor. How can I better control the nitrile oxide concentration?
A: Simply mixing all reagents at once for in situ generation may not be enough if the rate of generation outpaces the rate of cycloaddition. The key is to control the rate of generation.
-
Slow Addition of Generating Agent: The most effective technique is to slowly add the reagent that generates the nitrile oxide. For example, if you are dehydrohalogenating a hydroximoyl chloride with a base like triethylamine (Et₃N), add the base dropwise over a prolonged period (e.g., 1-4 hours) using a syringe pump. This ensures the nitrile oxide is generated gradually and consumed immediately. A diffusion mixing technique, where amine vapors are slowly absorbed by the reaction mixture, can also be highly effective at keeping the dipole concentration in trace amounts.[8]
-
High Dilution: While it may seem counterintuitive, running the reaction at a lower overall concentration can suppress the second-order dimerization reaction more than the desired second-order cycloaddition, especially if the dipolarophile is present in excess. This is particularly useful for intramolecular reactions.[5]
-
Temperature Control: Many generation methods are exothermic. Running the reaction at a lower temperature (e.g., starting at 0 °C) can slow the rate of both generation and dimerization, giving the desired cycloaddition a better chance to occur.[7]
Q3: My dipolarophile is sterically hindered or electron-poor, making it slow to react. How can I prevent the nitrile oxide from dimerizing while I wait?
A: This is a challenging scenario where the kinetics are stacked against you. When the desired cycloaddition (k₁) is inherently slow, you must aggressively suppress the dimerization pathway (k₂).
-
Combine Strategies: This is a case where you must combine all available techniques. Use an in situ generation method coupled with very slow addition of the generating agent under high dilution and at the lowest practical temperature.
-
Intramolecular Nitrile Oxide Cycloaddition (INOC): If your synthesis allows, the most powerful solution is to redesign the precursor so the nitrile oxide and the dipolarophile are part of the same molecule.[7] The resulting intramolecular cycloaddition is kinetically favored due to the high effective concentration and proximity of the reacting partners, virtually eliminating intermolecular dimerization.[9]
-
Reagent Choice: Certain methods for nitrile oxide generation are milder than others. For example, the oxidation of aldoximes using reagents like sodium hypochlorite (bleach) or Oxone can be performed under mild, often biphasic, conditions that help maintain low concentrations.[9][10][11]
Q4: Does the structure of my starting material (R in R-CNO) affect dimerization?
A: Absolutely. The structure of the 'R' group has a profound impact on the stability and reactivity of the nitrile oxide.[5]
-
Steric Hindrance: This is the most significant factor. Bulky 'R' groups, such as tert-butyl or mesityl (2,4,6-trimethylphenyl), sterically shield the nitrile oxide functional group. This dramatically slows the rate of dimerization. Mesityl nitrile oxide is so stable it can be isolated as a crystalline solid and stored.[5][12] If your synthesis can tolerate a bulky group, using one is a straightforward way to prevent dimerization.
-
Electronic Effects: The electronic nature of the 'R' group also plays a role. Aromatic nitrile oxides are generally more stable than aliphatic ones. Electron-withdrawing groups at the ortho position of an aromatic ring can make the nitrile oxide less stable.[5] Quantum-chemical studies show the kinetic barrier to dimerization increases as the substituent becomes less electronegative.[4]
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common and reliable methods for in situ generation of nitrile oxides?
There are three primary methods, each with its own advantages:
-
Dehydrohalogenation of Hydroximoyl Halides: This classic method involves treating a hydroximoyl halide (usually a chloride or bromide) with a base (e.g., Et₃N). It is robust but requires the synthesis of the halide precursor.[7]
-
Oxidation of Aldoximes: This is a very popular and convenient method. An aldoxime is oxidized directly to the nitrile oxide using agents like N-bromosuccinimide (NBS), sodium hypochlorite (NaOCl), or Oxone in the presence of NaCl.[10][11] This avoids handling the often lachrymatory hydroximoyl halides.
-
Dehydration of Primary Nitroalkanes: Reagents like phenyl isocyanate or Mukaiyama's reagent can dehydrate primary nitroalkanes to form nitrile oxides. This is particularly useful for intramolecular cycloadditions (INOC).[5][7]
FAQ 2: Can I just use a large excess of my dipolarophile to outcompete the dimerization?
Using an excess of the dipolarophile (e.g., 2-5 equivalents) is a good practice and can certainly help shift the equilibrium towards the desired product. However, it is often not sufficient on its own to completely prevent dimerization, especially if the nitrile oxide is generated rapidly. It should be used in combination with controlled in situ generation techniques.
FAQ 3: What is the impact of solvent choice on the reaction?
Solvent polarity can influence the rates of both cycloaddition and dimerization.[13] While there are no universal rules, non-polar solvents like toluene or dichloromethane are commonly used. For oxidation-based methods, biphasic systems (e.g., DCM/water) or polar solvents like ethanol or acetonitrile may be required.[9][11] It is best to consult literature examples that are similar to your specific reaction.
| Parameter | Effect on Dimerization | Recommended Action to Minimize Dimerization |
| Nitrile Oxide Concentration | High Impact. Dimerization is 2nd order in [R-CNO]. | Use in situ generation with slow addition of the generating agent. |
| Temperature | Medium Impact. Lower temps slow dimerization rate. | Conduct reaction at 0 °C or room temperature, avoiding high heat unless required. |
| Steric Hindrance (R-group) | High Impact. Bulky groups physically block dimerization. | Utilize sterically demanding groups like mesityl or tert-butyl if possible. |
| Dipolarophile Reactivity | High Impact. A fast cycloaddition consumes the R-CNO. | Use electron-rich alkenes/alkynes or activated dipolarophiles when possible. |
| Reaction Scale | Medium Impact. High dilution favors intramolecular/intermolecular cycloaddition. | For difficult cases, run the reaction under high-dilution conditions. |
Section 4: Field-Proven Experimental Protocol
Objective: To synthesize 3,5-diphenyl-4,5-dihydroisoxazole via in situ generation of benzonitrile oxide from benzaldoxime using aqueous sodium hypochlorite (bleach), followed by cycloaddition with styrene.
Materials:
-
Benzaldoxime (1.0 eq)
-
Styrene (1.2 eq)
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite (household bleach, ~6-8%, check activity)
-
Stir bar and round-bottom flask
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (e.g., 1.21 g, 10 mmol) and styrene (e.g., 1.25 g, 12 mmol) in 25 mL of DCM.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0-5 °C. Vigorous stirring is crucial for this biphasic reaction.
-
Slow Addition of Oxidant: Add aqueous sodium hypochlorite (e.g., 15 mL of ~8% solution, ~20 mmol) dropwise to the stirring DCM solution over a period of 30-45 minutes using an addition funnel. The slow addition is critical to maintain a low concentration of the generated benzonitrile oxide.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the benzaldoxime starting material (typically 2-4 hours).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-diphenyl-4,5-dihydroisoxazole.
Section 5: Troubleshooting Workflow
If you encounter low yields, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting low-yielding isoxazole syntheses.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scielo.br [scielo.br]
Technical Support Center: Regioselectivity in 3,5-Disubstituted Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity in the synthesis of 3,5-disubstituted isoxazoles. Here, we delve into the mechanistic underpinnings of the most common synthetic routes, provide field-proven troubleshooting strategies, and answer frequently asked questions to help you achieve your desired isomeric purity.
Understanding the Core Challenge: The [3+2] Cycloaddition
The most prevalent method for synthesizing isoxazole rings is the [3+2] cycloaddition (also known as a 1,3-dipolar cycloaddition) between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1] While powerful, this reaction often yields a mixture of regioisomers: the desired 3,5-disubstituted isoxazole and the undesired 3,4-disubstituted isomer. Controlling which regioisomer is formed is a critical challenge in isoxazole synthesis.
The regioselectivity of this reaction is governed by a combination of steric and electronic factors of the substituents on both the nitrile oxide (R¹) and the alkyne (R²).[2] These factors are best understood through the lens of Frontier Molecular Orbital (FMO) theory, which considers the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[2][3]
-
Electronic Effects : The relative energies of the HOMO and LUMO of the nitrile oxide and the alkyne determine the dominant orbital interaction. Generally, the reaction can be classified as Type I, II, or III based on which HOMO-LUMO gap is smaller.[3] The coefficients of the atomic orbitals in these frontier orbitals dictate the preferred orientation of the cycloaddition, thus influencing the regioselectivity.[3]
-
Steric Effects : Bulky substituents on either the nitrile oxide or the alkyne can sterically hinder one approach over the other, favoring the formation of the less sterically crowded regioisomer.
Below is a diagram illustrating the competing pathways in the [3+2] cycloaddition leading to either the 3,5- or 3,4-disubstituted isoxazole.
References
Technical Support Center: Challenges in the Purification of Polar Isoxazole Derivatives
Welcome to the technical support center for the purification of polar isoxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The inherent polarity of many biologically active isoxazoles, stemming from the nitrogen and oxygen heteroatoms in the ring, presents unique purification challenges. This resource provides troubleshooting strategies and frequently asked questions in a direct Q&A format to address specific issues encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the purification of polar isoxazole derivatives, offering potential causes and actionable solutions.
Problem 1: My polar isoxazole derivative shows poor or no mobility on a silica gel TLC plate, even with highly polar solvent systems.
Possible Causes:
-
Strong Interactions with Silica: The isoxazole ring's basic nitrogen and polar functional groups can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or streaking.
-
Ionic Character: If your isoxazole derivative has acidic or basic functional groups, it may exist in an ionized, highly polar form that binds tightly to the silica gel.
-
Inappropriate Solvent System: The chosen mobile phase may not be sufficiently polar or may lack the necessary additives to disrupt the strong interactions between your compound and the stationary phase.
Solutions:
-
Modify the Mobile Phase:
-
Increase Polarity: For very polar compounds, standard solvent systems like hexane/ethyl acetate may be insufficient. Consider using mixtures like dichloromethane/methanol or even adding a small percentage of water to your mobile phase.
-
Add Modifiers: To mitigate the effects of acidic silanol groups, add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your eluent. For acidic isoxazole derivatives, adding a small amount of acetic acid or formic acid can help to suppress ionization and improve mobility.
-
-
Change the Stationary Phase:
-
Reversed-Phase Chromatography: This is often a superior choice for polar, water-soluble compounds. A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Alumina Chromatography: Alumina is a less acidic stationary phase than silica and can be a good alternative for basic compounds that are sensitive to the acidity of silica gel.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds. It utilizes a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase rich in an organic solvent (like acetonitrile) containing a small amount of water.
-
Problem 2: My isoxazole derivative appears to be degrading during silica gel column chromatography.
Possible Cause:
-
Acid-Catalyzed Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive isoxazole derivatives. The N-O bond in the isoxazole ring can be susceptible to cleavage under certain conditions.
Solutions:
-
Confirm Instability:
-
2D TLC Test: Spot your compound on a TLC plate, run it in one direction, dry the plate, and then run it 90 degrees to the first run in the same solvent system. If new spots appear, your compound is likely degrading on the silica.
-
Silica Stability Test: Spot your compound on a TLC plate. On a separate spot, place a small amount of silica gel on top of your compound spot. Let it sit for an hour, then elute the plate. If the spot with the added silica shows decomposition, this confirms instability.
-
-
Alternative Purification Methods:
-
Use a Deactivated Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent purification method that avoids chromatography altogether.
-
Preparative HPLC: This technique offers higher resolution and a wider variety of stationary and mobile phases, providing a powerful tool for purifying challenging and sensitive compounds.
-
Problem 3: I have low recovery of my polar isoxazole derivative after aqueous workup and extraction.
Possible Causes:
-
High Water Solubility: Your compound may be too polar to be efficiently extracted from the aqueous phase into a standard organic solvent like ethyl acetate or dichloromethane.
-
Emulsion Formation: The presence of polar functionalities can sometimes lead to the formation of stable emulsions during extraction, making phase separation difficult.
Solutions:
-
Improve Extraction Efficiency:
-
Salting Out: Saturate the aqueous layer with a salt such as sodium chloride (NaCl) or ammonium sulfate. This increases the polarity of the aqueous phase, thereby decreasing the solubility of your organic compound and promoting its transfer into the organic layer.
-
Use a More Polar Extraction Solvent: Consider using more polar solvents like n-butanol or a mixture of chloroform and isopropanol.
-
pH Adjustment: If your isoxazole derivative has acidic or basic functional groups, adjusting the pH of the aqueous solution can neutralize these groups, making the molecule less polar and more easily extractable into an organic solvent.
-
-
Alternative Isolation Techniques:
-
Lyophilization (Freeze-Drying): For highly water-soluble and non-volatile compounds, lyophilization is an excellent method to remove water and obtain the crude product without heating, which could cause degradation.
-
Solid-Phase Extraction (SPE): A reversed-phase SPE cartridge can be used to retain your polar compound from the aqueous solution, which is then eluted with an organic solvent like methanol or acetonitrile.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel polar isoxazole derivative of unknown stability?
A1: It is best to start with less harsh methods. Begin with recrystallization trials using various solvent systems. If that is unsuccessful, a small-scale stability test on silica gel is recommended. If the compound is stable, you can proceed with normal-phase flash chromatography, possibly with a modified mobile phase. If it is unstable on silica, reversed-phase chromatography or chromatography on a less acidic stationary phase like neutral alumina would be the next logical steps.
Q2: My polar isoxazole derivative "oils out" instead of crystallizing during recrystallization. What can I do?
A2: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent. Try using a lower-boiling point solvent system. Alternatively, you can try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent to induce crystallization. Seeding with a small crystal, if available, can also be helpful.
Q3: How can I improve the separation of my isoxazole derivative from a similarly polar impurity?
A3: For challenging separations, consider the following:
-
Shallow Gradient Elution: In column chromatography, using a very slow, shallow gradient of the mobile phase can improve resolution.
-
Preparative HPLC: High-performance liquid chromatography offers significantly better resolving power than flash chromatography.
-
Alternative Stationary Phases: Sometimes switching to a different stationary phase, such as an amino- or cyano-bonded phase, can alter the selectivity and improve the separation.
Q4: Are there any "greener" alternatives for purifying polar isoxazoles?
A4: Yes, several approaches align with the principles of green chemistry. Some syntheses of isoxazole derivatives are designed to allow for purification by simple filtration or recrystallization, avoiding chromatography altogether. Additionally, techniques like supercritical fluid chromatography (SFC) use environmentally benign mobile phases like supercritical CO2 and can be effective for chiral separations of isoxazole derivatives.
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
-
Stationary Phase Preparation: Select an appropriate column size based on the amount of crude material (a 40:1 to 100:1 ratio of silica to crude compound by weight is typical). Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. For compounds with low solubility in the mobile phase, use a "dry loading"
Navigating the Labyrinth: A Technical Guide to Isoxazole Degradation Pathways
For Immediate Release to the Scientific Community
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. This guide is designed to be a dynamic resource, moving beyond a simple FAQ to provide in-depth, field-proven insights into the complex world of isoxazole degradation. As Senior Application Scientists, we understand that experimental success hinges on anticipating and troubleshooting the nuanced chemical behaviors of these valuable heterocyclic scaffolds.
This document is structured to address the core challenges you face, offering not just protocols, but the rationale behind them. We will explore the primary degradation pathways—hydrolytic, photolytic, and metabolic—and provide actionable guidance for your forced degradation studies and stability assessments.
Frequently Encountered Issues & Troubleshooting
Here, we tackle the common hurdles and unexpected results that can arise during the study of isoxazole degradation.
Hydrolytic Instability: More Than Just pH
Question: My isoxazole-containing drug substance is showing unexpected degradation under neutral pH conditions during my initial stability studies. I thought isoxazoles were relatively stable. What could be happening?
Answer: While the isoxazole ring is generally considered stable, its susceptibility to hydrolysis is highly dependent on the substituents attached to the ring and the overall molecular architecture. The N-O bond is intrinsically the weakest point of the ring and prone to cleavage.[1]
-
Underlying Causality: The stability of the isoxazole ring can be influenced by the electronic nature of its substituents. Electron-withdrawing groups can render the ring more susceptible to nucleophilic attack, even under neutral conditions. Furthermore, intramolecular interactions or the presence of neighboring functional groups can catalyze ring opening. It's also crucial to consider the purity of your solvents and excipients, as trace amounts of acidic or basic impurities can initiate degradation.
-
Troubleshooting Protocol: Forced Hydrolysis Study
A systematic forced hydrolysis study is essential to characterize the degradation profile of your compound.[2][3]
-
Preparation of Solutions: Prepare solutions of your compound (typically 1 mg/mL) in various aqueous media:
-
0.1 N HCl (acidic)
-
Purified Water (neutral)
-
0.1 N NaOH (basic)
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C). Collect time points at regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase with UV detection).
-
Data Interpretation: Compare the degradation profiles at different pH values. Look for the appearance of new peaks and the decrease in the parent compound's peak area.
Table 1: Representative Data from a Forced Hydrolysis Study
-
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 N HCl | 24 | 85.2 | 10.5 | 4.3 |
| Purified Water | 24 | 98.1 | 1.1 | 0.8 |
| 0.1 N NaOH | 24 | 45.7 | 35.8 | 18.5 |
-
Expert Insight: If you observe significant degradation under neutral conditions, consider performing the study at a lower temperature to slow down the kinetics and better identify the initial degradation products. Also, analyze your starting material for any potential impurities that could be acting as catalysts.
Photodegradation: Unmasking Light-Induced Liabilities
Question: My isoxazole derivative is showing significant degradation and color change upon exposure to light, even in the solid state. What is the likely mechanism, and how can I mitigate this?
Answer: Isoxazoles can be susceptible to photodegradation, a process often initiated by the absorption of UV light.[4][5] This can lead to complex rearrangements and the formation of various photoproducts. The N-O bond is a known labile site under photochemical conditions.[6]
-
Underlying Causality: Upon absorption of UV radiation, the isoxazole ring can be excited to a higher energy state, leading to the homolytic cleavage of the weak N-O bond. This can generate highly reactive intermediates like nitrenes and azirines, which can then undergo a variety of rearrangements or reactions with other molecules to form a cascade of degradation products.[7]
-
Workflow for Investigating Photostability
A comprehensive photostability study, as outlined in ICH Q1B guidelines, is necessary.
Caption: Experimental workflow for photostability testing.
-
Mitigation Strategies:
-
Packaging: Utilize amber vials or other light-protective packaging for both the drug substance and drug product.
-
Formulation: The inclusion of antioxidants or UV absorbers in the formulation can sometimes help to mitigate photodegradation.
-
Structural Modification: In early drug discovery, if photolability is a major concern, medicinal chemists may consider structural modifications to improve the photostability of the lead compound.
-
Metabolic Degradation: The Enigmatic Ring Opening
Question: During in vitro metabolic studies with human liver microsomes, I'm observing a major metabolite that doesn't correspond to typical Phase I or Phase II transformations. Mass spectrometry data suggests an opening of the isoxazole ring. What is the likely enzymatic pathway?
Answer: The metabolic cleavage of the isoxazole ring is a known, albeit complex, biotransformation pathway. It is often mediated by cytochrome P450 (CYP) enzymes, but the mechanism can be nuanced.[8][9]
-
Underlying Causality: One of the key metabolic pathways for certain isoxazole-containing drugs, such as leflunomide, involves the opening of the isoxazole ring to form a cyanoenol metabolite.[9] This transformation is particularly relevant for 3-unsubstituted isoxazoles and is catalyzed by CYP enzymes, with P4501A2 being implicated in some cases.[8] The proposed mechanism involves the coordination of the isoxazole ring to the reduced form of the heme iron in the CYP enzyme, which facilitates the cleavage of the N-O bond.[9] Another possibility is the generation of reactive electrophiles through metabolism.[10]
-
Investigating Metabolic Ring Cleavage
-
Experimental Protocol: In Vitro Metabolism with Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing:
-
Pooled human liver microsomes (e.g., 0.5 mg/mL)
-
Your isoxazole compound (e.g., 1 µM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
-
Incubation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding the NADPH regenerating system. Incubate for a specific time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a high-resolution LC-MS/MS system to identify the parent compound and its metabolites.
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, repeat the experiment with individual recombinant human CYP enzymes or use specific chemical inhibitors.
-
-
Expert Insight: The stability of the isoxazole ring to metabolic degradation can be influenced by its substituents. For instance, substituting the C3 position of the isoxazole ring can block the ring-opening pathway observed with some drugs. [9]If metabolic ring cleavage is a significant issue, this information can be invaluable for guiding the design of more stable analogs. It's also worth noting that some bacteria have been shown to degrade isoxazole derivatives, which could be relevant for environmental fate studies. [11][12]
Concluding Remarks
The study of isoxazole degradation is a multifaceted endeavor that requires a deep understanding of chemical principles and a systematic experimental approach. By anticipating the potential degradation pathways and employing robust analytical techniques, researchers can ensure the development of safe, stable, and effective isoxazole-containing therapeutics. This guide serves as a starting point for your investigations, and we encourage you to consult the cited literature for more detailed information.
References
- 1. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing steric hindrance in the synthesis of substituted isoxazoles
Answering the call of complex molecular architecture, the synthesis of substituted isoxazoles is a cornerstone of modern medicinal chemistry.[1] However, the very substitutions that grant these heterocyles their potent biological activities often introduce a formidable synthetic challenge: steric hindrance. When bulky molecular groups impede the ideal trajectory for bond formation, researchers face a cascade of issues, from plummeting yields to a complete loss of regioselectivity.
As Senior Application Scientists, we've navigated these challenges alongside numerous research teams. This technical support center is born from that collective experience. It is designed not as a rigid manual, but as a dynamic troubleshooting guide, structured to address the specific, practical problems encountered at the bench. Here, we dissect the causality behind common failures and provide field-proven, evidence-based solutions to steer your synthesis back on course.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs that steric hindrance is negatively impacting my isoxazole synthesis?
A: The primary indicators of steric hindrance are:
-
Drastically Reduced Reaction Yields: This is the most common symptom. You may observe that as the size of substituents on your alkyne or nitrile oxide precursor increases, the yield of the desired isoxazole decreases significantly, even with extended reaction times.
-
Requirement for Harsh Reaction Conditions: If the reaction only proceeds at very high temperatures or pressures, it suggests a large activation energy barrier, often due to steric repulsion in the transition state.
-
Formation of Side Products: In 1,3-dipolar cycloadditions, significant formation of furoxan (the dimer of the nitrile oxide) indicates that the desired cycloaddition is too slow, allowing the dimerization side-reaction to dominate.[2]
-
Poor or Unexpected Regioselectivity: While electronic factors are the primary drivers of regioselectivity in [3+2] cycloadditions, severe steric clash can override these preferences, leading to mixtures of 3,5- and 3,4-disubstituted isoxazoles or favoring an electronically disfavored isomer.[3]
Q2: I am attempting a classical 1,3-dipolar cycloaddition between a nitrile oxide and a disubstituted (internal) alkyne and getting no product. What's the likely issue?
A: Synthesizing 3,4,5-trisubstituted isoxazoles from internal alkynes via the classical thermal [3+2] cycloaddition is notoriously difficult.[4] The reaction is often sluggish due to the increased steric bulk and altered electronics of the internal alkyne compared to a terminal one. Copper catalysts, which are highly effective for terminal alkynes, are often ineffective for these more substituted systems.[4] The primary issue is the high activation energy required to force two sterically demanding groups on the alkyne and the substituent on the nitrile oxide into the constrained geometry of the cycloaddition transition state.
Q3: Can changing the solvent help overcome steric hindrance?
A: Yes, solvent choice can have a notable impact, although it is not a universal solution. Solvents can influence reaction rates and regioselectivity.[2] High-boiling point, polar aprotic solvents like DMF, NMP, or DMAc are often used to enable the higher temperatures needed to overcome sterically-induced energy barriers. In some cases, specialized solvents like fluorinated alcohols have been shown to enhance regioselectivity, potentially by organizing the transition state through specific interactions.[2] However, for severe steric problems, solvent optimization alone is rarely sufficient and should be combined with other strategies.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental failures with a structured approach to diagnosis and resolution.
Problem 1: Low yield in a [3+2] cycloaddition with a bulky terminal alkyne.
Diagnosis: Your nitrile oxide is likely dimerizing to furoxan faster than it reacts with your sterically-hindered alkyne. This is a classic case of competing reaction kinetics. The desired cycloaddition is a bimolecular reaction, but so is the dimerization. When the cycloaddition is slow due to steric hindrance, the dimerization pathway prevails.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cycloaddition yields.
Solution Strategies:
-
Kinetic Control (Slow Addition): The most direct way to suppress dimerization is to keep the instantaneous concentration of the nitrile oxide low. Instead of adding all reagents at once, add the nitrile oxide precursor (e.g., the hydroximoyl chloride) slowly via syringe pump to a solution containing the alkyne and the base. This favors reaction with the alkyne, which is present in higher concentration.[2]
-
Increase Reaction Energy: Providing more energy can help overcome the activation barrier.
-
Thermal Heating: Systematically increase the reaction temperature in 10-20 °C increments. Monitor for product formation versus decomposition.
-
Microwave Irradiation: Microwave synthesis is highly effective for accelerating cycloadditions by efficiently heating the reaction mixture, often reducing reaction times from hours to minutes.[6]
-
-
Catalysis: Copper(I) catalysis is the gold standard for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[1] It proceeds via a copper acetylide intermediate, which dramatically lowers the activation energy and often proceeds smoothly at room temperature, thereby preventing thermal decomposition and side reactions.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 mmol) and the aldoxime precursor (1.2 mmol) in 5 mL of a high-boiling solvent (e.g., NMP or DMF).
-
Reaction Setup: Add N-chlorosuccinimide (NCS) (1.3 mmol) to the vial. Note: NCS is often used for the in situ generation of the hydroximoyl chloride, which then eliminates HCl to form the nitrile oxide.
-
Base Addition: Add triethylamine (1.5 mmol) to the mixture. Seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., start at 120 °C) for 15-30 minutes. The power will modulate to maintain the set temperature.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 2: My reaction to form a 3,4,5-trisubstituted isoxazole is failing or gives an inseparable mixture of regioisomers.
Diagnosis: You are facing the dual challenge of high steric hindrance and loss of regiochemical control. Classical methods are often inadequate for constructing these highly substituted systems. The similar steric and electronic influence of the two substituents on an internal alkyne can lead to poor regioselectivity.
Solution Strategies:
The key is to abandon the classical thermal cycloaddition in favor of a more robust and selective method.
Strategy Comparison Table
| Strategy | Mechanism of Action | Best For... | Potential Drawbacks |
| Electrophilic Cyclization [7] | An intramolecular cyclization of a 2-alkyn-1-one O-methyl oxime, induced by an electrophile like ICl. | Creating 3,4,5-trisubstituted isoxazoles with excellent regiocontrol. Tolerates significant steric bulk. | Requires synthesis of the specific alkynyl oxime precursor. |
| Ru(II)-Catalyzed Cycloaddition [4] | The catalyst coordinates both the alkyne and the nitrile oxide precursor, lowering the activation energy and directing regioselectivity. | Both terminal and internal alkynes, providing excellent yields and regiocontrol for trisubstituted isoxazoles. | Ruthenium catalysts can be expensive and require careful handling. |
| Intramolecular Cycloaddition (INOC) [3] | The alkyne and nitrile oxide precursor are tethered in the same molecule, forcing a specific regiochemical outcome upon cyclization. | Synthesizing complex, fused ring systems with a defined 3,4-substitution pattern. | Requires a multi-step synthesis of the tethered precursor. |
This method is particularly powerful because it introduces an iodine atom at the 4-position, which can be used for subsequent cross-coupling reactions to further diversify the molecule. The reaction has been shown to be remarkably tolerant of steric bulk.[7]
-
Precursor Synthesis: Synthesize the required Z-2-alkyn-1-one O-methyl oxime from the corresponding ynone using methoxylamine hydrochloride and pyridine in methanol.
-
Cyclization Setup: Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Electrophile Addition: Slowly add a 1.0 M solution of iodine monochloride (ICl) in dichloromethane (1.2 mL, 1.2 mmol) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting 4-iodoisoxazole by flash column chromatography.
Visualizing the Steric Challenge:
The diagram below illustrates why forming a 3,4,5-trisubstituted isoxazole is challenging. The bulky R¹, R³, and R⁴ groups must approach each other in the confined space of the transition state, creating significant steric repulsion that must be overcome.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 4. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
Aldehyde group protection strategies for isoxazole-5-carbaldehyde
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the strategic protection of the aldehyde group on the isoxazole-5-carbaldehyde scaffold. This guide is structured to address both specific troubleshooting scenarios and broader frequently asked questions, ensuring scientific integrity and practical applicability.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you might encounter during the protection of isoxazole-5-carbaldehyde. Each entry explains the potential cause and provides a validated protocol for resolution.
Question: My acetal protection reaction is incomplete or stalls. What's going wrong?
Answer:
Incomplete conversion during acetal formation is a common issue often rooted in insufficient water removal or suboptimal catalytic activity. The reaction to form an acetal from an aldehyde and an alcohol (typically a diol like ethylene glycol) is an equilibrium process.
R-CHO + HO(CH₂)₂OH ⇌ R-CH(O(CH₂)₂O) + H₂O
To drive the reaction to completion, the water byproduct must be removed effectively.
Causality and Solution:
-
Inefficient Water Removal: If water is not rigorously removed, the equilibrium will not favor the product. A Dean-Stark apparatus is the classical tool for this, but it can be cumbersome for small-scale reactions. A simpler and often more effective method is the use of a chemical drying agent.
-
Catalyst Deactivation: The acid catalyst (e.g., p-toluenesulfonic acid, PTSA) can be neutralized by basic impurities in your starting material or solvent.
Validated Protocol: Ethylene Glycol Acetal Protection
-
To a solution of isoxazole-5-carbaldehyde (1.0 eq) in anhydrous toluene (0.2 M), add ethylene glycol (1.5 eq).
-
Add p-toluenesulfonic acid monohydrate (PTSA, 0.05 eq) as the catalyst.
-
Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) as a chemical desiccant directly to the reaction flask. This is often more efficient than a Dean-Stark trap on a small scale.
-
Heat the mixture to reflux (approx. 110°C) and monitor by TLC or LC-MS. The reaction should be complete within 2-4 hours.
-
Upon completion, cool the reaction, quench with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize the PTSA, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected product.
Question: I'm observing decomposition or ring-opening of my isoxazole moiety during protection or deprotection. How can I prevent this?
Answer:
The isoxazole ring contains a labile N-O bond, making it sensitive to certain conditions, particularly strong acids, bases, or reductive/oxidative environments.[1] Ring-opening can be a significant side reaction if reaction conditions are not carefully controlled.[2]
Causality and Solution:
-
Harsh Acidity/Basicity: Strong acids or bases used for protection/deprotection can catalyze the cleavage of the N-O bond.
-
Reductive Cleavage: Conditions involving strong reducing agents (e.g., H₂ with Raney Ni for dithiane deprotection) can reductively cleave the isoxazole ring.
-
Thermal Instability: Prolonged heating at high temperatures can also lead to thermal decomposition.[3]
Strategies for Preservation:
-
Use Mild Catalysts: For acetal formation, employ milder acidic catalysts like pyridinium p-toluenesulfonate (PPTS) instead of PTSA, which provides a less harsh, buffered acidic environment.
-
Choose Orthogonal Protection: Select a protecting group that can be removed under conditions known to be benign to the isoxazole ring. For example, if you need to avoid acid, a dithiane protecting group that can be removed under oxidative conditions might be suitable.[4]
-
Control Deprotection Conditions: When deprotecting a dithiane, avoid harsh reductive methods. Instead, use oxidative deprotection with reagents like N-bromosuccinimide (NBS) or an iodine-based system in aqueous organic solvents, which are generally compatible with the isoxazole ring.[4]
Question: My dithiane deprotection is sluggish and gives low yields. What method should I use?
Answer:
Deprotection of 1,3-dithianes can be challenging, and methods requiring heavy metals (like HgCl₂) are now largely avoided. Oxidative methods are preferred but must be optimized.
Causality and Solution:
Sluggish deprotection often occurs when the oxidizing agent is not sufficiently reactive or when side reactions consume the reagent. Over-oxidation is also a risk. A well-established method uses iodine in a biphasic system, which is both effective and mild.
Validated Protocol: Oxidative Deprotection of Dithianes
-
Dissolve the dithiane-protected isoxazole (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add sodium bicarbonate (NaHCO₃, 4-5 eq) to maintain a slightly basic pH and buffer any acidic byproducts.
-
Cool the mixture to 0°C in an ice bath.
-
Add iodine (I₂, 2.5-3.0 eq) portion-wise while stirring vigorously. The dark iodine color should fade as the reaction proceeds.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 1-3 hours).
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color completely disappears.
-
Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate to purify the aldehyde.
Frequently Asked Questions (FAQs)
What is the best general-purpose protecting group for isoxazole-5-carbaldehyde?
There is no single "best" group; the choice is highly dependent on the overall synthetic route. However, cyclic acetals (formed with ethylene glycol or 1,3-propanediol) are excellent first choices.
-
Rationale: They are stable to a wide range of non-acidic reagents (e.g., organometallics, hydrides, mild oxidants) and are installed under relatively mild acidic conditions. Deprotection is typically straightforward with aqueous acid. This stability profile makes them compatible with many common synthetic transformations.
How do I choose between an acetal and a dithiane protecting group?
Your choice should be guided by the downstream reaction conditions you plan to use. This is a classic example of planning an orthogonal protection strategy .[5][6]
| Feature | Acetal (e.g., 1,3-dioxolane) | Dithiane (e.g., 1,3-dithiane) |
| Stability | Stable to bases, nucleophiles, hydrides, mild oxidants. | Stable to acids, bases, nucleophiles, hydrides. |
| Lability | Labile to aqueous acid. | Labile to oxidative and certain reductive conditions. |
| Installation | Acid-catalyzed reaction with a diol (e.g., ethylene glycol, PTSA). | Lewis or Brønsted acid-catalyzed reaction with a dithiol (e.g., 1,3-propanedithiol, BF₃·OEt₂). |
| Deprotection | Mild aqueous acid (e.g., HCl, TFA in H₂O). | Oxidative (NBS, I₂, Oxone®) or heavy metal salts (HgCl₂ - avoided).[4][7] |
| Choose When... | ...your subsequent steps involve basic or nucleophilic conditions. | ...your subsequent steps require strongly acidic conditions. |
Can I perform reactions on the isoxazole ring while the aldehyde is protected?
Yes, this is a primary reason for using a protecting group. For example, if your isoxazole has a halogen substituent, you could perform a Suzuki or Sonogashira cross-coupling reaction on the ring. An acetal or dithiane protecting group would be stable under typical palladium-catalyzed cross-coupling conditions. The key is to ensure the reagents and conditions for the ring modification are compatible with your chosen protecting group.[5]
Experimental Workflow and Decision Logic
The following diagram illustrates the decision-making process for protecting isoxazole-5-carbaldehyde.
References
- 1. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Mechanism of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized anticancer mechanism of the novel isoxazole derivative, 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde. Drawing upon established methodologies and comparative analysis with well-characterized anticancer agents, this document outlines a robust experimental strategy to elucidate the compound's mode of action, focusing on its potential to induce apoptosis and cause cell cycle arrest.
Introduction: The Therapeutic Potential of Isoxazole Derivatives
Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anticancer properties.[1][2][3] Their therapeutic potential is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells.[2][4] The subject of this guide, this compound, is a novel compound whose anticancer mechanism remains to be elucidated. Based on the structure-activity relationships of similar isoxazole-containing molecules, we hypothesize that its primary anticancer effects are mediated through the induction of apoptosis and cell cycle arrest. This guide presents a systematic approach to test this hypothesis.
Part 1: Elucidating the Antiproliferative Activity
The initial step in validating the anticancer potential of a novel compound is to determine its effect on cancer cell viability. This provides a quantitative measure of the compound's potency and is essential for determining the appropriate concentrations for subsequent mechanistic studies.
Key Experiment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control, Doxorubicin.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Comparative Data Presentation
| Compound | Treatment Time (hours) | IC50 (µM) on MCF-7 cells |
| This compound | 24 | Expected Value |
| 48 | Expected Value | |
| 72 | Expected Value | |
| Doxorubicin (Positive Control) | 24 | Known Value |
| 48 | Known Value | |
| 72 | Known Value | |
| Vehicle Control (e.g., DMSO) | 72 | No significant effect |
Part 2: Investigating the Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells. We will investigate if this compound triggers this pathway.
Hypothesized Apoptotic Pathway
We postulate that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This pathway involves the activation of a cascade of cysteine-aspartic proteases known as caspases, ultimately leading to the execution of cell death.[1][7][8][9]
Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.
Key Experiment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.[10][11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours. Include vehicle and Doxorubicin-treated cells as negative and positive controls, respectively.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Comparative Data Presentation
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | >95% | <5% | <2% |
| This compound (IC50) | Expected Decrease | Expected Increase | Expected Increase |
| Doxorubicin (Positive Control) | Known Decrease | Known Increase | Known Increase |
Part 3: Analyzing the Impact on the Cell Cycle
Disruption of the cell cycle is another key mechanism by which anticancer drugs exert their effects. We will assess whether this compound causes cell cycle arrest at a specific phase.
Hypothesized Cell Cycle Regulation
The progression of the cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs).[2][3][13][14][15] We hypothesize that our test compound may interfere with the activity of key cyclin-CDK complexes, leading to cell cycle arrest, potentially at the G2/M phase, similar to the action of drugs like Paclitaxel.[16][17][18][19][20]
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Key Experiment: Propidium Iodide Staining for Cell Cycle Analysis
Flow cytometry analysis of cells stained with propidium iodide (PI) is a widely used technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23][24] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Experimental Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours. Use a vehicle control and Paclitaxel as a positive control for G2/M arrest.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A (to prevent staining of RNA) for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Comparative Data Presentation
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | ~60-70% | ~15-20% | ~10-15% |
| This compound (IC50) | Expected Change | Expected Change | Expected Increase |
| Paclitaxel (Positive Control) | Known Decrease | Known Decrease | Known Increase |
Conclusion
This guide provides a structured and scientifically rigorous approach to validate the hypothesized anticancer mechanism of this compound. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression in comparison to established anticancer agents, researchers can gain crucial insights into its therapeutic potential and pave the way for further preclinical and clinical development. The experimental protocols and data presentation formats outlined herein are designed to ensure the generation of robust and reproducible results, upholding the principles of scientific integrity.
References
- 1. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atcc.org [atcc.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. annualreviews.org [annualreviews.org]
- 8. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 9. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. molbiolcell.org [molbiolcell.org]
- 18. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 19. news-medical.net [news-medical.net]
- 20. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Isoxazole Derivatives
Introduction
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone pharmacophore in modern medicinal chemistry.[1][2] Its rigid, planar structure and capacity for hydrogen bonding make it a privileged scaffold, found in a multitude of FDA-approved drugs ranging from the anti-inflammatory Valdecoxib to the antibacterial Sulfamethoxazole.[1][3] Structural modifications to the isoxazole core allow for the fine-tuning of biological activity, and among the most impactful of these are methoxy substitutions.[4][5] The methoxy group (-OCH₃), though simple, is a powerful modulator of a molecule's physicochemical properties. It can alter lipophilicity, influence metabolic stability, and, most critically, act as a hydrogen bond acceptor, enabling specific, high-affinity interactions with biological targets.[5]
This guide provides a comparative analysis of methoxy-substituted isoxazole derivatives across various therapeutic areas. We will dissect the causal relationships between the number and position of methoxy groups and the resulting biological activity, supported by quantitative experimental data. Furthermore, we will detail the self-validating experimental protocols essential for generating reliable and reproducible data in this field of research.
Core Synthesis Strategy: From Chalcones to Isoxazoles
The predominant and most versatile route for synthesizing the 3,5-disubstituted isoxazoles discussed herein involves a two-step process. The initial step is typically a Claisen-Schmidt condensation between a substituted acetophenone (e.g., 3-methoxy acetophenone) and a substituted benzaldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[6] This intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride. This reaction proceeds via an intermolecular cycloaddition, reliably forming the stable five-membered isoxazole ring.[3] The choice of reactants in the initial condensation step provides a straightforward method for introducing desired substitutions onto the phenyl rings at the C-3 and C-5 positions of the isoxazole core.
Caption: General synthesis workflow for methoxy-substituted isoxazoles.
Comparative Analysis of Biological Activities
The placement and number of methoxy groups on the phenyl rings attached to the isoxazole core dramatically influence the compound's interaction with biological targets. This section compares these structure-activity relationships (SAR) across anticancer, anti-inflammatory, and antioxidant activities.
Anticancer Activity: Targeting Tubulin Polymerization
A significant number of methoxy-substituted isoxazoles exert their anticancer effects by inhibiting tubulin polymerization, a mechanism shared with clinical agents like colchicine. The SAR is particularly well-defined for this class.
Expertise & Causality: The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore for binding to the colchicine site on β-tubulin. This specific substitution pattern allows the molecule to form key hydrogen bonds and hydrophobic interactions within the binding pocket, disrupting microtubule dynamics and leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[7][8] Derivatives lacking this feature, or with fewer methoxy groups, consistently show a marked decrease in potency.[7]
For instance, in a series of 4-substituted methoxybenzoyl-aryl-thiazoles (structurally related to isoxazoles), the compound bearing a 3,4,5-trimethoxyphenyl group (compound 8f ) displayed excellent inhibition against multiple cancer cell lines with an average IC₅₀ of 41 nM.[7] Replacing this with a 3,5-dimethoxyphenyl group (compound 8g ) resulted in a 6-fold decrease in average cytotoxicity (average IC₅₀ = 261 nM), highlighting the importance of the C4-methoxy group.[7] Similarly, isoxazole chalcone derivatives with methoxy substituents on the benzene ring have shown enhanced anticancer activity.[5]
Quantitative Data Summary: Anticancer Activity
| Compound ID | Key Structural Feature | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 8f | 3,4,5-Trimethoxyphenyl at "C" Ring | Average (6 lines) | 41 | [7] |
| 8g | 3,5-Dimethoxyphenyl at "C" Ring | Average (6 lines) | 261 | [7] |
| 2d | Isoxazole-carboxamide | Hep3B (Liver) | ~23,000 | [9] |
| 2e | Isoxazole-carboxamide | Hep3B (Liver) | ~23,000 | [9] |
| Compound 9 | Novel Isoxazole Derivative | HeLa (Cervical) | >10,000 | [10] |
| Compound 11 | Novel Isoxazole Derivative | HeLa (Cervical) | ~10,000 | [10] |
| Compound 18 | Fused Isoxazole Derivative | HeLa (Cervical) | <1,000 | [10] |
Note: IC₅₀ values from different studies are compared for illustrative SAR purposes and direct comparison requires identical assay conditions.
Anti-inflammatory Activity: COX Enzyme Inhibition
Isoxazole derivatives, famously represented by Valdecoxib, are potent inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. Methoxy substitutions can modulate both the potency and selectivity of this inhibition.
Expertise & Causality: The selectivity of COX-2 inhibitors often arises from their ability to bind within a secondary side pocket present in the COX-2 enzyme but not in COX-1. The positioning of substituents on the isoxazole scaffold can facilitate this. For example, in a series of isoxazole-carboxamides, a 4-methoxy group on a phenyl amide moiety was found to enter this polar side pocket, forming hydrogen bonds with residues like HIS-90, contributing to potent inhibition.[11] The combination of a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other pushed the central isoxazole ring into this secondary pocket, leading to optimal binding and high potency against COX-2.[11]
Quantitative Data Summary: COX Inhibition
| Compound ID | Key Structural Feature | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| A13 | 3,4-dimethoxy-phenyl amide, 2-Cl-phenyl isoxazole | 64 | 13 | 4.63 | [11] |
| B2 | Carboxylic acid derivative | >1000 | 48.3 | 20.7 | [11] |
| Ketoprofen | Standard NSAID | 280 | 1300 | 0.21 | [11] |
Antioxidant Activity: Radical Scavenging
Methoxy groups, being electron-donating, can influence the ability of a molecule to donate a hydrogen atom or an electron to neutralize free radicals. The position of the methoxy group is crucial for this activity.
Expertise & Causality: In a study of isoxazole derivatives, compounds with hydroxyl and methoxy groups on the phenyl ring attached to the C-3 position of the isoxazole showed the greatest antioxidant activity.[3] The electron-donating nature of these groups is believed to facilitate the formation of a stable phenoxy radical, thereby enhancing radical scavenging capabilities.[3] This is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assays.
Quantitative Data Summary: Antioxidant Activity
| Compound ID | Key Structural Feature | DPPH SC₅₀ (µg/mL) | CUPRAC (mg TEAC/mg) | Reference |
| Compound 11 | 3-hydroxy, 4-methoxy phenyl at C-3 | 61.42 | - | [3] |
| Compound 12 | 4-hydroxy, 3-methoxy phenyl at C-3 | 40.21 | 1.233 | [3] |
| Compound 13 | 3,4-dihydroxy phenyl at C-3 | - | 1.245 | [3] |
| Trolox (Control) | Standard Antioxidant | 2.75 | - | [9] |
| Compound 2a | Isoxazole-carboxamide | 7.8 | - | [9] |
Key Experimental Protocols
The trustworthiness of SAR data hinges on robust, self-validating experimental protocols. Below are detailed methodologies for key assays used to evaluate the bioactivity of isoxazole derivatives.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, Hep3B) in a 96-well plate at a density of 2.6 x 10⁴ cells/well.[9] Incubate for 24 hours in a humidified atmosphere with 5% CO₂ at 37°C to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This enzyme inhibition assay is used to identify compounds that can inhibit the production of melanin, relevant for applications in cosmetics and treating hyperpigmentation.
Methodology:
-
Preparation: In a 96-well plate, add 100 µL of 100 mM phosphate buffer (pH 6.8), 20 µL of mushroom tyrosinase enzyme solution (250 U/mL), and 5 µL of the test isoxazole compound at various concentrations.[3]
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of L-DOPA (3 mM) as the substrate.[3]
-
Data Acquisition: Immediately measure the absorbance at 475 nm at time zero and then every minute for 10-20 minutes using a microplate reader. The rate of dopachrome formation is proportional to enzyme activity.
-
Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to a control reaction without an inhibitor. Plot the percentage inhibition against the inhibitor concentration to calculate the IC₅₀ value. Kojic acid is often used as a positive control.[3]
SAR Summary and Logical Framework
The biological activity of methoxy-substituted isoxazoles is a direct function of the electronic and steric properties conferred by the methoxy groups.
Caption: Logical relationships in the SAR of methoxy-isoxazoles.
The structure-activity relationships of methoxy-substituted isoxazole derivatives are well-supported by extensive experimental data. Key takeaways include the critical role of the 3,4,5-trimethoxyphenyl group for potent tubulin inhibition and the strategic placement of methoxy groups to achieve selective COX-2 inhibition. The electron-donating nature of the methoxy group generally enhances antioxidant and antibacterial properties.
Future research should focus on leveraging these established SAR principles to design multi-targeted ligands, for example, by combining features for both anticancer and anti-inflammatory activity. Furthermore, exploring less common substitution patterns or the use of methoxy groups as bioisosteric replacements for other functionalities could yield novel derivatives with improved potency and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, continuing the legacy of the isoxazole scaffold in delivering next-generation therapeutics.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. staff.najah.edu [staff.najah.edu]
- 10. Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde Analogs
Introduction: The Therapeutic Promise of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity allow for diverse molecular interactions, making it a cornerstone in the design of novel therapeutics.[1][2][3] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][4][5][6] This guide focuses on a specific subclass: analogs of 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde. We will provide a comparative analysis of their efficacy in both controlled laboratory settings (in vitro) and within living organisms (in vivo), offering researchers a framework for advancing these promising compounds from benchtop to preclinical studies.
The strategic inclusion of a methoxyphenyl group is not arbitrary. This moiety can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, and can engage in specific hydrogen bonding and hydrophobic interactions within biological targets. The carbaldehyde function at the 5-position serves as a versatile chemical handle for further synthetic modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
This document is structured to guide researchers through the logical progression of drug discovery. We begin with foundational in vitro assays to establish baseline potency and cellular effects, followed by a transition to more complex in vivo models that assess efficacy and safety in a physiological context. Throughout, we will emphasize the causality behind experimental choices and provide detailed, validated protocols.
Part 1: In Vitro Efficacy Assessment - The Proving Ground
In vitro studies are the critical first step in evaluating the therapeutic potential of novel analogs. They provide a rapid, high-throughput, and cost-effective means to screen compounds, determine their mechanism of action, and identify the most promising candidates for further development. The primary objectives are to quantify cytotoxicity, target engagement, and specific cellular responses.
Anticancer Activity: Cytotoxicity Screening
A primary application for novel isoxazole analogs is in oncology.[3][7] The initial screen for anticancer potential invariably involves assessing a compound's ability to inhibit the proliferation of cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.[5][8]
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the isoxazole analog is prepared in DMSO. Serial dilutions are made in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The media in the wells is replaced with the media containing the test compounds. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[5]
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.
Interpreting the Data: Structure-Activity Insights
Published studies on various isoxazole-carboxamide derivatives have shown that substitutions on the phenyl ring significantly impact cytotoxic activity. For instance, compounds with electron-withdrawing groups have shown potent activity against various cancer cell lines.[1] In a study of isoxazole-carboxamide derivatives, compounds 2d and 2e were particularly effective against Hep3B liver cancer cells, with IC₅₀ values around 23 µg/mL.[5][8] Compound 2d also showed the highest activity against HeLa cells with an IC₅₀ of 15.48 µg/ml.[5]
Table 1: Representative In Vitro Cytotoxicity of Isoxazole Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| 2a | MCF-7 | 39.80 | [5] |
| 2d | HeLa | 15.48 | [5] |
| 2d | Hep3B | ~23 | [5][8] |
| 2e | Hep3B | ~23 | [5][8] |
| 2e | HepG2 | 34.64 | [6] |
This table is a synthesized representation from multiple sources to illustrate typical data. Direct comparison requires head-to-head testing.
Anti-inflammatory Activity: Targeting Inflammatory Mediators
Isoxazole derivatives have also been explored as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX) or inhibiting inflammatory pathways.[1][4]
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is performed in a 96-well plate containing Tris-HCl buffer, hematin, and the enzyme.
-
Compound Addition: Test compounds (dissolved in DMSO) are added to the wells at various concentrations. A known COX inhibitor (e.g., Celecoxib for COX-2) is used as a positive control.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid (the substrate) and a chromogenic reagent (e.g., TMPD).
-
Kinetic Reading: The plate is immediately placed in a plate reader, and the absorbance is measured kinetically at 590 nm to monitor the rate of TMPD oxidation.
-
Data Analysis: The rate of reaction is calculated, and the percent inhibition is determined for each compound concentration. IC₅₀ values are then calculated.
Causality and Interpretation
A compound that selectively inhibits COX-2 over COX-1 is generally preferred for anti-inflammatory applications, as this can reduce the gastrointestinal side effects associated with non-selective NSAIDs. The 3-aryl isoxazole scaffold has been shown to be a promising starting point for developing such selective inhibitors.
Part 2: In Vivo Efficacy Assessment - Bridging the Gap to Clinical Relevance
After a compound demonstrates promising in vitro activity and an acceptable initial safety profile, in vivo studies are essential to evaluate its efficacy and behavior within a complex biological system. These studies provide critical data on pharmacokinetics, pharmacodynamics, and overall therapeutic effect.
Anticancer Activity: Xenograft Tumor Models
To assess the antitumor efficacy of isoxazole analogs in vivo, a human tumor xenograft model is commonly employed.
Experimental Protocol: Murine Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., those found to be sensitive in vitro) are harvested and suspended in a solution like Matrigel. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The isoxazole analog is administered (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution.
-
Monitoring: Tumor volume and body weight are monitored throughout the study. Animal welfare is closely observed for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. Tumors are then excised and weighed.
-
Data Analysis: The primary endpoint is tumor growth inhibition (TGI). The percentage of TGI is calculated using the formula: %TGI = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Expected Outcomes
A successful compound will significantly inhibit tumor growth compared to the vehicle control without causing significant weight loss or other signs of toxicity in the animals. Studies on related isoxazole-based Hsp90 inhibitors have demonstrated significant tumor growth inhibition in in vivo models.[7]
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced rat paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[1]
Experimental Protocol: Rat Paw Edema
-
Animal Acclimation: Wistar rats are acclimated to the laboratory conditions for at least one week.
-
Compound Administration: The test isoxazole analogs are administered orally or intraperitoneally to the rats. A standard anti-inflammatory drug (e.g., Indomethacin) is used as a positive control, and a vehicle solution is given to the control group.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = (1 - Vₜ/Vₑ) x 100, where Vₜ is the mean increase in paw volume in the treated group and Vₑ is the mean increase in the control group.
Structure-Activity Correlation
Studies have shown that certain substitutions on the phenyl ring of isoxazole derivatives can lead to significant anti-inflammatory effects. For example, compounds with nitro or dimethylamine groups have demonstrated substantial inhibition of paw edema in this model.[4]
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and underlying biological logic, the following diagrams are provided.
Diagram 1: In Vitro to In Vivo Drug Discovery Workflow
Caption: A generalized workflow for progressing isoxazole analogs from initial screening to preclinical candidate selection.
Diagram 2: Apoptosis Induction Pathway (A Potential Anticancer Mechanism)
Caption: Inhibition of Hsp90 by isoxazole analogs can lead to the degradation of oncogenic client proteins, thereby inducing apoptosis.
Conclusion and Future Directions
The 3-(3-Methoxyphenyl)-isoxazole-5-carbaldehyde scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. The collective evidence from numerous studies strongly supports their potential in oncology and inflammatory diseases. The transition from in vitro promise to in vivo efficacy, however, is a complex journey that requires rigorous, systematic evaluation.
This guide provides a foundational framework for researchers in this field. By employing standardized, validated protocols for both in vitro and in vivo assessment, the scientific community can generate high-quality, comparable data. This will accelerate the identification of lead compounds with optimal potency, selectivity, and drug-like properties. Future research should focus on comprehensive SAR studies to refine the scaffold, detailed mechanistic investigations to elucidate novel targets, and advanced preclinical studies to fully characterize the therapeutic potential of the most promising candidates.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. espublisher.com [espublisher.com]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 8. staff.najah.edu [staff.najah.edu]
A Senior Application Scientist's Guide to the Synthesis of 3-Aryl-isoxazole-5-carbaldehydes: A Comparative Analysis
Executive Summary
The 3-aryl-isoxazole-5-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a critical intermediate for a multitude of pharmacologically active agents. The strategic placement of the aryl and carbaldehyde groups on the isoxazole ring provides a versatile platform for structural modifications, influencing biological activity and pharmacokinetic properties. This guide offers an in-depth comparison of the primary synthetic routes to this valuable molecular framework. We will dissect methodologies ranging from the foundational 1,3-dipolar cycloaddition reactions to post-cyclization functionalization techniques like Vilsmeier-Haack formylation and selective oxidation or reduction. Each route is evaluated based on its mechanistic underpinnings, regioselectivity, reaction efficiency, substrate scope, and practical scalability. By presenting supporting experimental data, detailed protocols, and mechanistic diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthetic strategy for their specific research and development objectives.
Introduction: The Versatility of the Isoxazole Core
Isoxazoles are five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic properties and the capacity for various non-covalent interactions, such as hydrogen bonding and π-π stacking, making the isoxazole ring a privileged structure in drug design.[1][2] Numerous approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Cloxacillin, feature this core structure.[1] The 3-aryl-isoxazole-5-carbaldehyde variant is particularly significant as the aldehyde functionality serves as a synthetic handle for elaboration into a wide array of other functional groups, enabling the exploration of extensive chemical space in drug discovery programs.
Chapter 1: An Overview of Primary Synthetic Strategies
The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be broadly categorized into two strategic approaches:
-
Post-Cycloaddition Functionalization: This linear approach involves first constructing the core 3-aryl-isoxazole ring, followed by the introduction or unmasking of the aldehyde group at the C5 position.
-
Convergent Cycloaddition: This strategy involves the direct formation of the isoxazole ring from precursors that already contain the aldehyde moiety or a direct precursor, thereby constructing the target molecule in a more convergent fashion.
The choice between these strategies is often dictated by the availability of starting materials, desired substitution patterns, and tolerance to specific reaction conditions.
Caption: High-level comparison of synthetic strategies.
Chapter 2: Key Synthetic Routes Explored
Route 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is the most versatile and widely employed method for constructing the isoxazole ring.[3][4] The regioselectivity of this reaction is crucial; for the synthesis of 3,5-disubstituted isoxazoles, the reaction between an aryl nitrile oxide and a terminal alkyne is highly effective.[5][6]
Mechanism: The process begins with the in situ generation of an aryl nitrile oxide from an aryl aldoxime. This is typically achieved through oxidation with reagents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[7][8] The highly reactive nitrile oxide then readily undergoes a concerted cycloaddition with a suitable alkyne.
Caption: Mechanism of isoxazole ring formation.
To obtain the target 5-carbaldehyde, the choice of alkyne is critical. Using propargyl aldehyde (HC≡CCHO) or its acetal-protected form directly yields the desired product upon cycloaddition. This convergent approach is highly efficient, provided the aldehyde can withstand the nitrile oxide generation conditions.
Route 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[9][10] This makes it an excellent choice for the post-cycloaddition functionalization strategy.
Mechanism: The reaction first involves the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[11][12] The 3-aryl-isoxazole, being sufficiently electron-rich, then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate furnishes the aldehyde.[10]
Caption: Workflow for the Vilsmeier-Haack reaction.
This route is advantageous when the required 3-aryl-isoxazole is readily available or when the dipolarophile needed for a convergent synthesis is unstable or commercially unavailable.
Route 3: Oxidation of a 5-Methyl or 5-Hydroxymethyl Group
Another effective post-functionalization strategy involves the oxidation of a pre-installed group at the C5 position.
-
From 5-Methylisoxazole: A 3-aryl-5-methylisoxazole can be synthesized via cycloaddition with propyne. The methyl group can then be oxidized to an aldehyde using various reagents, such as selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN). The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid or degradation of the isoxazole ring.
-
From 5-Hydroxymethylisoxazole: A more controlled approach involves the synthesis of a 3-aryl-isoxazole-5-methanol, typically via cycloaddition with propargyl alcohol. The resulting primary alcohol can be selectively oxidized to the aldehyde using mild oxidants like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or under Swern oxidation conditions.[13] This two-step sequence often provides cleaner reactions and higher yields compared to the direct oxidation of a methyl group.
Route 4: Reduction of a 5-Carboxylic Acid Derivative
The synthesis of 3-aryl-isoxazole-5-carboxylic acids or their esters is often straightforward. These compounds can then be selectively reduced to the corresponding aldehyde.
Mechanism: Direct reduction of a carboxylic acid to an aldehyde is challenging as aldehydes are more easily reduced than acids, often leading to over-reduction to the alcohol.[14] However, modern methods allow for this transformation. A more reliable and traditional approach is to first convert the carboxylic acid to a more reactive derivative, such as an acid chloride, an ester, or a Weinreb amide.
-
Acid Chlorides: Can be reduced to aldehydes using hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).[14]
-
Esters: Can be reduced using diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) to prevent over-reduction.[14]
-
Weinreb Amides: These are particularly useful as they are reduced by standard hydride reagents (LiAlH₄ or DIBAL-H) to form a stable chelated intermediate that collapses to the aldehyde only upon acidic workup, effectively preventing over-reduction.
Chapter 3: Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the specific aryl substituent and the overall synthetic plan. Below is a comparative summary of the discussed methodologies.
| Synthetic Route | Typical Yields | Starting Materials | Advantages | Disadvantages | Citations |
| Direct Cycloaddition | 50-80% | Aryl aldoxime, propargyl aldehyde (or acetal) | Convergent, often one-pot, high atom economy. | Propargyl aldehyde can be unstable; potential for side reactions. | [5][6] |
| Vilsmeier-Haack | 60-90% | 3-Aryl-isoxazole, DMF, POCl₃ | High yielding, reliable for electron-rich isoxazoles. | Requires strongly acidic and dehydrating conditions; limited functional group tolerance. | [9][10] |
| Oxidation of 5-Methyl | 30-60% | 3-Aryl-5-methylisoxazole | Starting materials are readily accessible. | Often requires harsh oxidants (e.g., SeO₂); risk of over-oxidation and low yields. | [15] |
| Oxidation of 5-Methanol | 70-95% | 3-Aryl-isoxazole-5-methanol | High yields, mild conditions, excellent control. | Adds an extra step to the synthesis (cycloaddition + oxidation). | [13] |
| Reduction of 5-Ester | 65-85% | 3-Aryl-isoxazole-5-carboxylate | Good yields, avoids harsh oxidation. | Requires cryogenic temperatures (-78 °C) and careful stoichiometric control of DIBAL-H. | [14] |
| Reduction of Weinreb Amide | 75-95% | 3-Aryl-isoxazole-5-Weinreb amide | Excellent yields, prevents over-reduction, broad functional group tolerance. | Requires an additional step to prepare the Weinreb amide from the carboxylic acid. | [16] |
Chapter 4: Field-Proven Experimental Protocols
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
(Based on the general principles of nitrile oxide cycloaddition)[1][17]
Step 1: In Situ Generation of Aryl Nitrile Oxide and Cycloaddition
-
To a stirred solution of the selected aryl aldoxime (1.0 eq) and propargyl aldehyde diethyl acetal (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a solution of sodium hypochlorite (5% aqueous solution, ~2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer, and wash the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is the acetal-protected isoxazole.
Step 2: Deprotection to the Aldehyde
-
Dissolve the crude acetal in a mixture of THF and 1M HCl.
-
Stir the solution at room temperature for 2-4 hours until TLC analysis indicates complete deprotection.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic extracts, concentrate, and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure 3-aryl-isoxazole-5-carbaldehyde.
Protocol 2: Synthesis via Vilsmeier-Haack Formylation
(A representative procedure for formylation of heterocycles)[12]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (10 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. The formation of the solid Vilsmeier reagent may be observed.
-
Stir the mixture at 0 °C for 30 minutes, then add a solution of the 3-aryl-isoxazole (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 by the slow addition of a cold aqueous solution of sodium hydroxide (e.g., 30% w/v).
-
Stir the mixture for 1 hour, during which the product may precipitate.
-
Extract the product with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired aldehyde.
Conclusion
The synthesis of 3-aryl-isoxazole-5-carbaldehydes can be accomplished through several robust and reliable routes. The choice of method is a strategic decision based on factors of convergence, starting material availability, and functional group compatibility.
-
Direct [3+2] cycloaddition with a protected formyl-alkyne offers the most convergent and atom-economical pathway.
-
Vilsmeier-Haack formylation is a powerful post-modification tool, particularly for isoxazoles that are easily prepared from simple alkynes.
-
Oxidation and reduction strategies provide excellent control and high yields, with the reduction of a Weinreb amide or oxidation of a 5-hydroxymethyl group representing the state-of-the-art for functional group interconversion in this context.
By understanding the causality behind each experimental choice and leveraging the comparative data provided, researchers can confidently navigate the synthesis of these pivotal intermediates, accelerating the journey from molecular design to innovative therapeutic solutions.
References
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
This guide provides a comprehensive framework for evaluating the biological activity of the novel compound, 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde. While specific experimental data for this molecule is emerging, its core isoxazole scaffold is a well-established pharmacophore present in numerous clinically significant inhibitors. This document outlines a strategic approach to characterize its potential efficacy by comparing it against known inhibitors of two major enzyme families implicated in inflammation and oncology: Cyclooxygenases (COX) and Protein Kinases.
The experimental designs and interpretations herein are grounded in established biochemical principles to ensure a robust and scientifically valid assessment of this promising compound.
Part 1: Primary Therapeutic Hypothesis: Cyclooxygenase (COX) Inhibition
The structural architecture of this compound, particularly the diaryl-substituted isoxazole ring, bears a resemblance to a class of highly successful anti-inflammatory drugs known as selective COX-2 inhibitors. This structural analogy forms the basis of our primary hypothesis: the compound is a potential inhibitor of cyclooxygenase enzymes.
Scientific Rationale: The Significance of COX Isoforms
Cyclooxygenase is a critical enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] It exists in two main isoforms:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1]
-
COX-2: An inducible enzyme, primarily expressed at sites of inflammation.[3]
The therapeutic goal of many non-steroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal side effects.[3][4] The isoxazole-containing drug Valdecoxib was designed specifically for this purpose.[1]
Comparative Performance of Known COX Inhibitors
To establish a benchmark for evaluating this compound, we will compare its activity against well-characterized inhibitors, including the selective COX-2 inhibitor Valdecoxib, which also features a diaryl-substituted isoxazole scaffold.
| Compound | Target | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |
| Valdecoxib | Recombinant Human COX-2 | 0.005 µM (5 nM) | ~20,000-30,000 | [5] |
| Recombinant Human COX-1 | ~150 µM | [5] | ||
| Celecoxib | Recombinant Human COX-2 | 0.05 µM (50 nM) | ~30 | [5][6] |
| Recombinant Human COX-1 | ~1.5 µM | [6] | ||
| Mofezolac | COX-1 | 0.0079 µM (7.9 nM) | >6300 (COX-2/COX-1) | [7][8] |
| COX-2 | >50 µM | [7][8] | ||
| Compound 17 ¹ | COX-2 | 0.95 µM | Sub-micromolar selective | [9][10] |
¹ 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone
Signaling Pathway: The Arachidonic Acid Cascade
The diagram below illustrates the central role of COX enzymes in the conversion of arachidonic acid to pro-inflammatory prostaglandins and the point of therapeutic intervention.
Caption: The Cyclooxygenase (COX) Inflammatory Pathway.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a robust method for determining the IC50 values of a test compound against COX-1 and COX-2 enzymes, allowing for the assessment of both potency and selectivity.[11]
Objective: To quantify the concentration-dependent inhibition of COX-1 and COX-2 by this compound.
Materials:
-
Purified ovine or recombinant human COX-1 and COX-2 enzymes.
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors: Hematin, L-epinephrine.
-
Substrate: Arachidonic Acid.
-
Test Compound Stock Solution (in DMSO).
-
Known Inhibitors (Celecoxib, Valdecoxib for COX-2; a non-selective NSAID for COX-1).
-
Quenching Solution (e.g., HCl).
-
Detection System: LC-MS/MS or a suitable ELISA kit for Prostaglandin E2 (PGE2).
Procedure:
-
Enzyme Preparation: In an Eppendorf tube, mix 146 µL of Reaction Buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[11]
-
Enzyme Addition: Add 20 µL of buffer containing the appropriate amount of COX-1 or COX-2 enzyme (e.g., ~1 unit). Incubate at room temperature for 2 minutes.[11]
-
Inhibitor Pre-incubation: Add 2 µL of the test compound (at various concentrations) or control inhibitor in DMSO to the enzyme solution. Pre-incubate at 37°C for 10 minutes. For control wells, add 2 µL of DMSO.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution. The final concentration should be around the Km value for the enzyme to ensure competitive inhibition can be observed.
-
Reaction Incubation: Incubate the mixture at 37°C for a defined period (e.g., 2 minutes) where the reaction is still in the linear phase.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as 10 µL of 1 M HCl.
-
Product Quantification: Measure the amount of PGE2 produced. This is typically done by centrifuging the samples and analyzing the supernatant using a validated LC-MS/MS method or a competitive ELISA kit.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Caption: Experimental Workflow for COX Inhibition Assay.
Part 2: Alternative Target Evaluation: Protein Kinase Inhibition
The isoxazole scaffold is a versatile building block found in numerous potent protein kinase inhibitors.[12][13][14] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[15][16] Therefore, a secondary hypothesis is that this compound may exhibit inhibitory activity against one or more protein kinases.
Scientific Rationale: The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival.[15][17] It is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[16][18] Evaluating the test compound against a key kinase in this pathway, such as PI3K or Akt, would be a logical step in a broader screening campaign.
Comparative Performance of Known Kinase Inhibitors
A diverse range of kinase inhibitors exist. For the purpose of this guide, we highlight an isoxazole-based inhibitor to demonstrate the scaffold's utility in this target class.
| Compound | Target Kinase | IC50 Value | Reference |
| Isoxazole 8 ¹ | CK1δ | 0.033 µM (33 nM) | [13] |
| Alpelisib | PI3Kα | 5 nM | [18] |
| Idelalisib | PI3Kδ | 2.5 nM | [18] |
| MK-2206 | Pan-AKT (allosteric) | ~5 nM | [15] |
¹ A 3,4-diaryl-isoxazole-based inhibitor of protein kinase CK1δ
Signaling Pathway: PI3K/Akt/mTOR Cascade
The diagram below outlines the core components of the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cellular processes.
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocol: Universal In Vitro Kinase Assay (TR-FRET)
This protocol outlines a common, high-throughput method for measuring kinase activity and inhibition based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[19]
Objective: To determine if this compound inhibits the activity of a target protein kinase (e.g., PI3Kα).
Materials:
-
Target Kinase (e.g., recombinant human PI3Kα).
-
Biotinylated peptide substrate specific to the kinase.
-
ATP.
-
Assay Buffer.
-
Detection Reagents: Terbium (Tb)-labeled anti-phospho-specific antibody, Streptavidin-conjugated XL665 (acceptor fluorophore).
-
Test Compound and Control Inhibitor (e.g., Alpelisib).
-
384-well assay plates (low-volume, black).
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Compound Dispensing: Dispense 2 µL of test compound dilutions (in DMSO) into the assay plate wells. Include positive control (known inhibitor) and negative control (DMSO) wells.
-
Kinase/Substrate Addition: Prepare a master mix of the target kinase and its biotinylated peptide substrate in assay buffer. Add 4 µL of this mix to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer. Add 4 µL of the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Prepare a detection mix containing the Tb-labeled antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of this mix to each well to stop the reaction and initiate the detection process.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is proportional to the amount of substrate phosphorylation.
-
Data Analysis: Calculate IC50 values by plotting the TR-FRET signal ratio against the inhibitor concentration, as described in the COX assay protocol.
Caption: Workflow for a TR-FRET Based Kinase Inhibition Assay.
Discussion and Future Directions
This guide establishes a logical, data-driven strategy for the initial characterization of this compound. The primary hypothesis, centered on COX inhibition, is strongly supported by the prevalence of the isoxazole scaffold in established NSAIDs. The detailed protocols provided for both COX and kinase inhibition assays will enable a thorough in vitro assessment of the compound's potency and selectivity.
The crucial first step is to perform the described in vitro enzyme assays. If significant and selective inhibition of COX-2 is observed, this would provide a strong rationale for advancing the compound into cell-based assays to confirm its activity in a more complex biological environment. Subsequent studies would involve assessing its effects on prostaglandin production in inflammatory cell models (e.g., LPS-stimulated macrophages) and eventually progressing to in vivo models of inflammation and pain.
Should the compound demonstrate more potent activity in the kinase screen, further profiling against a broader panel of kinases would be necessary to determine its selectivity profile. A highly potent and selective kinase inhibitor would warrant further investigation in relevant cancer cell lines and subsequent xenograft models.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. drugs.com [drugs.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Profiling the Cross-Reactivity of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
In the landscape of modern drug discovery, the isoxazole scaffold is a cornerstone of medicinal chemistry, valued for its metabolic stability and versatile biological activity. Compounds incorporating this heterocycle have demonstrated a wide array of therapeutic potential, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] The subject of this guide, 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde, is a key intermediate in the synthesis of more complex, biologically active molecules.[4] Its potential application in developing treatments for inflammatory conditions, cancer, and neurological disorders necessitates a thorough understanding of its selectivity profile.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct rigorous cross-reactivity studies on this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for assessing selectivity, and offer guidance on interpreting the resulting data. Our focus is on establishing a self-validating system of protocols to ensure the generation of robust and reliable data, a critical step in advancing a compound through the preclinical development pipeline.[5][6]
The Imperative of Early-Stage Selectivity Profiling
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, with off-target effects being a primary cause of attrition. Toxicity arising from unintended interactions with cellular proteins can lead to adverse events and derail an otherwise promising therapeutic program.[7][8] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of risk mitigation and a critical step in understanding a compound's mechanism of action.
For a novel compound like this compound, where a specific primary target may not yet be fully elucidated, a broad screening approach is warranted. This involves testing the compound against large panels of proteins, often representing entire gene families, to identify any potential off-target liabilities.[9][10] This "liability screen" can preemptively identify potential safety concerns and guide the subsequent optimization of the molecule to enhance its selectivity.[11]
Strategic Approach to Cross-Reactivity Assessment
A tiered and logical approach to cross-reactivity studies is the most efficient and cost-effective strategy.[9] This typically begins with broad, single-concentration screening against a large panel of targets, followed by more focused dose-response studies for any identified "hits."
Phase 1: Broad Kinome and General Off-Target Screening
Experimental Workflow: Kinome Scanning
The objective of this initial screen is to identify any potential interactions between this compound and a broad representation of the human kinome. Several commercial services, such as Eurofins' KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems, offer well-validated platforms for this purpose.[14][15]
Caption: Tiered approach for kinome selectivity profiling.
Detailed Protocol: Single-Point Kinase Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the purity of the compound is >95% as determined by LC-MS and ¹H NMR.
-
Assay Concentration: The compound is typically screened at a single high concentration, for example, 1 µM or 10 µM, to maximize the chances of detecting even weak interactions.[9]
-
Kinase Panel: Utilize a broad kinase panel, ideally covering all major branches of the human kinome tree. Panels of over 400 kinases are commercially available.[15]
-
Assay Format: The specific assay format will depend on the chosen provider. Common formats include binding assays (e.g., KINOMEscan™) which measure the ability of the compound to displace a ligand from the kinase active site, or enzymatic assays (e.g., ADP-Glo™) which measure the inhibition of kinase catalytic activity.[14][15]
-
Data Collection: The primary endpoint is typically the percentage of inhibition (% Inhibition) relative to a vehicle control (DMSO).
-
Hit Criteria: A common threshold for identifying a "hit" is >70% inhibition at the screening concentration.[9]
General Off-Target Liability Panel
In addition to kinases, it is prudent to screen the compound against a panel of other common off-targets associated with adverse drug reactions. This panel should include, but is not limited to:
-
GPCRs (G-protein coupled receptors): A large family of transmembrane receptors involved in a vast array of physiological processes.
-
Ion Channels: Particularly the hERG channel, inhibition of which is associated with cardiotoxicity.
-
Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.
-
Transporters: Membrane proteins that control the influx and efflux of substances across cell membranes.
-
Common Enzymes: Such as cyclooxygenases (COX-1 and COX-2), given the anti-inflammatory potential of isoxazoles.[1]
Commercial services like Charles River's Off-Target Screening or Eurofins' BioPrint® panel provide comprehensive screening against such targets.[7]
Phase 2: Dose-Response and Potency Determination
Any "hits" identified in the initial single-point screens must be followed up with dose-response studies to determine their potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.[16]
Experimental Workflow: IC50 Determination
Caption: Workflow for determining IC50 values.
Detailed Protocol: IC50 Measurement
-
Compound Dilution Series: Prepare a serial dilution of this compound, typically a 10-point, 3-fold dilution series starting from a top concentration of 10-100 µM.
-
Assay Performance: The assays for the specific hit targets are performed using the same format as the initial screen.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[17]
-
Interpretation: A lower IC50 value indicates higher potency.[16] It is crucial to compare the IC50 values for off-targets to the on-target potency (if known). A desirable selectivity profile shows a significant window (ideally >100-fold) between on-target and off-target potencies.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate interpretation and decision-making.
Table 1: Illustrative Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| Putative Target Kinase | 95% | 50 | TK |
| Off-Target Kinase A | 85% | 800 | CMGC |
| Off-Target Kinase B | 72% | 1,500 | AGC |
| Off-Target Kinase C | 45% | >10,000 | CAMK |
| Off-Target Kinase D | 15% | >10,000 | TKL |
This is illustrative data and does not represent actual experimental results.
Understanding Potency Metrics: IC50, Ki, and Kd
It is important for the researcher to understand the nuances of different potency metrics.[16]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is an operational parameter that can be influenced by assay conditions, such as substrate concentration.[17][18]
-
Kᵢ (Inhibition Constant): The dissociation constant of the enzyme-inhibitor complex. It is a thermodynamic parameter that reflects the intrinsic binding affinity of the inhibitor for the enzyme and is independent of substrate concentration for competitive inhibitors.[18][19] The Cheng-Prusoff equation can be used to convert IC50 to Kᵢ for competitive inhibitors.[19]
-
Kₑ (Dissociation Constant): The dissociation constant of the ligand-receptor complex, often used in the context of binding assays. It represents the concentration of ligand at which 50% of the receptors are occupied.[16]
For comparative purposes, Kᵢ values are generally preferred as they provide a more direct measure of binding affinity.[19]
Phase 3: Cellular and Functional Assays
Biochemical and binding assays are essential for initial profiling, but they do not always reflect a compound's activity in a cellular context.[10] Therefore, it is crucial to validate any significant off-target interactions in cellular assays.
Experimental Workflow: Cellular Target Engagement
This involves using techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that the compound engages the off-target protein within a living cell.
Caption: Workflow for validating off-target hits in a cellular context.
If a significant off-target interaction is confirmed in cells, the next step is to investigate the functional consequences. For example, if this compound is found to inhibit an off-target kinase, one would assess its impact on the downstream signaling pathway regulated by that kinase.
Conclusion
A thorough and systematic investigation of cross-reactivity is a non-negotiable component of preclinical drug development. For a versatile scaffold like this compound, a comprehensive profiling strategy, as outlined in this guide, is essential to build a robust data package that informs on its safety and selectivity. By employing a tiered approach, from broad panel screening to detailed cellular validation, researchers can gain a deep understanding of the compound's biological interactions. This knowledge is paramount for making informed decisions, guiding lead optimization efforts, and ultimately, increasing the probability of success in developing a safe and effective therapeutic.
References
- 1. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. fda.gov [fda.gov]
- 6. seed.nih.gov [seed.nih.gov]
- 7. criver.com [criver.com]
- 8. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 19. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde
As researchers and scientists in drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 3-(3-Methoxy-phenyl)-isoxazole-5-carbaldehyde are paramount. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Characterization
Before any disposal procedure, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 251912-68-2) is not always readily available, we can infer its hazard profile from structurally similar compounds and its functional groups.
-
Structural Analogs: Related compounds such as 3-(2-Methoxyphenyl)isoxazole-5-carbaldehyde and 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde are classified as acute oral toxicity category 4 and are known to cause skin and serious eye irritation[1]. Another analog, Methyl 5-amino-3-(4-methoxyphenyl)isoxazole-4-carboxylate, is also listed as a skin, eye, and respiratory irritant[2].
-
Functional Group Analysis: The presence of an aldehyde group suggests potential reactivity and toxicity[3]. Aldehydes can be irritants and sensitizers. The isoxazole ring, a heterocyclic structure, is a common scaffold in biologically active molecules, indicating a need for careful handling[4][5].
Based on this analysis, this compound should be handled as a hazardous substance with the potential for irritation and acute toxicity.
Table 1: Inferred Hazard Profile and Safety Precautions
| Hazard Classification | GHS Pictogram | Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | Chemical-resistant gloves (Nitrile), Safety goggles, Lab coat |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | Chemical-resistant gloves (Nitrile), Lab coat |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Safety goggles or face shield |
| Respiratory Irritation | GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | Fume hood, N95 respirator if dust is generated |
Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.[6][7]
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield may be necessary if there is a significant splash risk.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of damage before use.
-
Body Protection: A flame-resistant lab coat should be worn and fully fastened.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7] The entire process must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8][9][10].
-
Primary Waste: Collect any unused or unwanted solid this compound in its original container or a clearly labeled, compatible container.
-
Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, gloves, pipette tips, and paper towels used for minor clean-ups, must also be treated as hazardous waste.
-
Waste Container: Use a designated hazardous waste container that is leak-proof, has a secure lid, and is made of a material compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound".
-
Rinsing Procedure: Glassware and equipment that have come into contact with the compound should be decontaminated. Rinse the equipment three times with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.
-
Rinsate Collection: The solvent rinsate is now considered hazardous waste. Collect all rinsate in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
Accidental spills must be managed immediately and safely.[11][12]
-
Alert Personnel: Notify others in the lab of the spill.
-
Evacuate (If Necessary): For a large spill, evacuate the immediate area.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE, including respiratory protection if the spill generates dust.
-
Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Final Decontamination: Clean the spill area with a cloth dampened with a solvent (like acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[13]
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
-
Professional Disposal: The final step is to arrange for pickup by your institution's certified hazardous waste management service.[2][14] These professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration[15][16].
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, you ensure not only your personal safety but also the integrity of our shared research environment.
References
- 1. 3-(2-Methoxyphenyl)isoxazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. Aldehydes: What We Should Know About Them [mdpi.com]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 14. epa.gov [epa.gov]
- 15. iwaste.epa.gov [iwaste.epa.gov]
- 16. CDSCO Issues Guidelines for Safe Disposal of Expired/Unused Drugs to Combat AMR [corpseed.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
